1-Boc-5-Bromo-3-iodo-1H-indazole
Description
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Properties
IUPAC Name |
tert-butyl 5-bromo-3-iodoindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrIN2O2/c1-12(2,3)18-11(17)16-9-5-4-7(13)6-8(9)10(14)15-16/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXGCTDRNQBDSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702072 | |
| Record name | tert-Butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459133-68-7 | |
| Record name | tert-Butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Boc-5-Bromo-3-iodo-1H-indazole chemical properties
An In-Depth Technical Guide to 1-Boc-5-bromo-3-iodo-1H-indazole: Synthesis, Properties, and Applications in Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate (this compound), a key heterocyclic building block in modern medicinal chemistry. We delve into its physicochemical properties, provide a detailed, field-proven two-step synthesis protocol, and explore its strategic application in the synthesis of complex pharmaceutical agents. The guide highlights the compound's differential reactivity, enabling selective functionalization at the C3 and C5 positions, a critical feature for structure-activity relationship (SAR) studies in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is a prominent and privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine ring of ATP and interact with the hinge region of kinase domains.[1] This has led to the development of numerous indazole-containing drugs with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2][3] this compound emerges as a particularly valuable intermediate due to its trifecta of functionalities:
-
A Boc-Protected Nitrogen: The tert-butoxycarbonyl (Boc) group at the N1 position serves two critical functions. It enhances solubility in common organic solvents and, more importantly, prevents unwanted side reactions at the acidic N-H proton during subsequent metal-catalyzed cross-coupling reactions.[4]
-
A Highly Reactive C3-Iodo Group: The carbon-iodine bond is the most labile of the carbon-halogen bonds, making the C3 position the primary site for facile oxidative addition in palladium-catalyzed reactions. This allows for the selective introduction of diverse substituents at this position.[5]
-
A Less Reactive C5-Bromo Group: The more stable carbon-bromine bond provides a secondary reaction handle that can be functionalized under more forcing conditions, allowing for sequential, site-selective modifications.
This inherent differential reactivity makes the title compound a powerful tool for systematically building molecular complexity and exploring the chemical space around the indazole core in the development of targeted therapies.[1]
Physicochemical and Safety Data
A summary of the core properties of this compound is presented below. This data is essential for experimental design, safety assessment, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate | [6] |
| CAS Number | 459133-68-7 | [6][7] |
| Molecular Formula | C₁₂H₁₂BrIN₂O₂ | [6] |
| Molecular Weight | 423.04 g/mol | [7] |
| Physical Form | Solid | [6] |
| Storage Conditions | Keep in a dark place, sealed in a dry, room-temperature environment. | [6] |
| InChI Key | RUXGCTDRNQBDSV-UHFFFAOYSA-N | [6] |
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Signal Word: Danger[6]
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)[6]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P405 (Store locked up)[6][8]
Synthesis Protocol
The synthesis of this compound is reliably achieved in a two-step sequence starting from the commercially available 5-bromo-1H-indazole. The workflow involves an initial iodination at the C3 position followed by N-protection.
Step 1: Synthesis of 5-Bromo-3-iodo-1H-indazole
This procedure is adapted from established methods for the C3-iodination of indazoles.[9][10] The reaction proceeds via deprotonation of the indazole N-H by a strong base, followed by electrophilic attack of the resulting anion on molecular iodine.
Methodology:
-
To a solution of 5-bromo-1H-indazole (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add potassium hydroxide (KOH, 3.0 eq.) portion-wise under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 20 minutes to ensure complete deprotonation.
-
Add a solution of iodine (I₂, 2.0 eq.) in DMF dropwise to the reaction mixture.
-
Continue stirring at room temperature for 2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench excess iodine, followed by a brine wash.[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-bromo-3-iodo-1H-indazole, which can often be used in the next step without further purification.[9]
Step 2: Synthesis of this compound
This is a standard Boc-protection protocol, adapted from the synthesis of analogous compounds.[11] 4-(Dimethylamino)pyridine (DMAP) is employed as a nucleophilic catalyst to accelerate the reaction.
Methodology:
-
Dissolve the crude 5-bromo-3-iodo-1H-indazole (1.0 eq.) in dichloromethane (DCM).
-
Add DMAP (0.1 eq.) to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise at room temperature.
-
Stir the mixture for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product as a solid.
Chemical Reactivity and Applications in Drug Discovery
The primary utility of this compound lies in its capacity for selective, sequential cross-coupling reactions. The significant difference in the bond dissociation energies (C-I < C-Br) allows for predictable, site-selective functionalization.[5]
Selective C3-Functionalization via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation and is frequently employed for the initial functionalization at the more reactive C3 position.[4]
Exemplary Protocol: C3-Arylation
-
In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as PdCl₂(dppf) (3 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).[4]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Causality: The palladium(0) species, generated in situ, undergoes oxidative addition preferentially into the weaker C-I bond. Transmetalation with the boronic acid (activated by the base) followed by reductive elimination forms the new C-C bond and regenerates the catalyst.[12]
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-aryl-5-bromo-1-Boc-1H-indazole derivative.
This product can then be subjected to a second cross-coupling reaction at the C5-bromo position, often requiring a different catalyst or higher temperatures, to generate highly substituted, drug-like molecules.
Conclusion
This compound is a high-value, strategically designed chemical intermediate. Its pre-installed protecting group and orthogonally reactive halogen atoms provide researchers with a reliable and flexible platform for the synthesis of complex indazole derivatives. The predictable, site-selective nature of its reactivity makes it an indispensable tool in modern drug discovery programs, facilitating the efficient exploration of SAR and the development of novel therapeutic agents.
References
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- An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole. (n.d.). Benchchem.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). NIH.
- comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. (n.d.). Benchchem.
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.
- 5-Bromo-3-iodo-1H-indazole(459133-66-5) 1 H NMR. (n.d.). ChemicalBook.
- A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. (n.d.). Benchchem.
- A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions. (n.d.). Benchchem.
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- One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. (2025). ResearchGate.
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- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
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Park, J. K., & Arepally, S. (2024). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. Synthesis, 20, 3108-3118. Georg Thieme Verlag KG. [Link]
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An In-depth Technical Guide to 1-Boc-5-Bromo-3-iodo-1H-indazole: Synthesis, Characterization, and Applications in Kinase Inhibitor Discovery
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system, a bicyclic heteroaromatic structure, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1] Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of various kinases, making it a fertile ground for the development of targeted therapeutics, particularly in oncology.[2] This guide focuses on a key derivative, 1-Boc-5-bromo-3-iodo-1H-indazole (also known as tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate), a strategically functionalized intermediate designed for efficient chemical elaboration in drug discovery programs.
The molecule incorporates three critical features:
-
An indazole core , providing the foundational pharmacophore for kinase binding.
-
A tert-butyloxycarbonyl (Boc) protecting group at the N1 position, which ensures regioselectivity in subsequent reactions by preventing unwanted side reactions at this nitrogen.
-
Orthogonal halogenation at the C3 (iodo) and C5 (bromo) positions, offering distinct reactive handles for sequential, site-selective cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic and independent introduction of diverse molecular fragments to explore the structure-activity relationship (SAR) of potential drug candidates.
This guide provides a comprehensive overview of the synthesis, characterization, and strategic application of this versatile building block for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The structural attributes of this compound are pivotal to its utility in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 459133-68-7 | [3] |
| Molecular Formula | C₁₂H₁₂BrIN₂O₂ | [3] |
| Molecular Weight | 423.05 g/mol | [3] |
| Appearance | Solid | [3] |
| Boiling Point | 444 °C at 760 mmHg | [3] |
| InChI Key | RUXGCTDRNQBDSV-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)I |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound is a multi-step process that begins with the commercially available 5-bromo-1H-indazole. The following protocol is a composite of established methodologies for the iodination and Boc-protection of indazole systems, designed to provide a robust and reproducible pathway.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Step 1: Iodination of 5-bromo-1H-indazole
The first step involves the regioselective iodination of the C3 position of the indazole ring. This reaction proceeds via an electrophilic substitution mechanism, where the indazole anion, formed in situ by the action of a base, attacks molecular iodine.
Protocol:
-
To a solution of 5-bromo-1H-indazole (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium hydroxide (KOH) (3.0 eq.) under a nitrogen atmosphere.
-
Stir the mixture at room temperature until the 5-bromo-1H-indazole has fully dissolved and the indazole anion has formed.
-
In a separate flask, prepare a solution of iodine (I₂) (2.0 eq.) in anhydrous DMF.
-
Add the iodine solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted iodine.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 5-bromo-3-iodo-1H-indazole. This intermediate is often used in the next step without further purification.[4]
Causality: The use of a strong base like KOH is essential to deprotonate the indazole N-H, forming the more nucleophilic indazole anion, which readily attacks the electrophilic iodine. DMF is an excellent solvent for this reaction due to its polar aprotic nature, which solubilizes the reagents and facilitates the reaction.
Step 2: N-Boc Protection
The second step is the protection of the N1 nitrogen of the indazole ring with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure to prevent N-alkylation or N-arylation in subsequent cross-coupling reactions and to improve the solubility of the molecule in organic solvents.
Protocol:
-
Dissolve the crude 5-bromo-3-iodo-1H-indazole (1.0 eq.) in dichloromethane (DCM).
-
To this solution, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound as a solid.
Causality: DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O and facilitating the acylation of the indazole nitrogen. The Boc group is robust enough to withstand many reaction conditions but can be readily removed under acidic conditions if desired.
Structural Characterization
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted NMR spectral data for the title compound, with chemical shifts (δ) referenced to tetramethylsilane (TMS) in a solvent such as CDCl₃ or DMSO-d₆.
Table: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 - 8.4 | d | 1H | H-4 | The deshielding effect of the adjacent bromine at C5 and the electron-withdrawing nature of the N-Boc group would shift this proton downfield. It would appear as a doublet due to coupling with H-6. |
| ~7.6 - 7.8 | dd | 1H | H-6 | This proton is deshielded by the adjacent bromine and the indazole ring system. It would appear as a doublet of doublets due to coupling with H-4 and H-7. |
| ~7.9 - 8.1 | d | 1H | H-7 | This proton is deshielded by the pyrazole ring and would appear as a doublet due to coupling with H-6. |
| ~1.7 | s | 9H | -C(CH₃)₃ (Boc) | The nine equivalent protons of the tert-butyl group of the Boc protecting group would appear as a sharp singlet in the upfield region. |
Table: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~149 | C=O (Boc) | The carbonyl carbon of the Boc group is expected in this region. |
| ~140 | C-7a | Quaternary carbon at the fusion of the two rings. |
| ~135 | C-3a | Quaternary carbon at the fusion of the two rings, adjacent to the N-Boc group. |
| ~130 | C-6 | Aromatic methine carbon. |
| ~128 | C-4 | Aromatic methine carbon, shifted downfield due to the adjacent bromine. |
| ~118 | C-5 | Quaternary carbon bearing the bromine atom. |
| ~115 | C-7 | Aromatic methine carbon. |
| ~90 | C-3 | Quaternary carbon bearing the iodine atom, significantly shielded by the heavy atom effect of iodine. |
| ~85 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |
| ~28 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group. |
Application in Drug Discovery: Targeting Polo-like Kinase 4 (PLK4)
This compound is an exceptionally valuable intermediate for the synthesis of kinase inhibitors. A prominent example is its use in the development of inhibitors for Polo-like Kinase 4 (PLK4) , a master regulator of centriole duplication and a critical target in cancer therapy.
The Role of PLK4 in Cancer
PLK4 is a serine/threonine kinase that plays a pivotal role in the cell cycle by controlling the formation of new centrioles.[4] Overexpression of PLK4 is a common feature in many cancers, leading to centrosome amplification, which in turn causes chromosomal instability and aneuploidy – hallmarks of cancer. This makes the selective inhibition of PLK4 a promising therapeutic strategy to induce mitotic catastrophe and apoptosis specifically in cancer cells.
PLK4 Signaling Pathway in Centriole Duplication
The following diagram illustrates the central role of PLK4 in the centriole duplication cycle.
Caption: The role of PLK4 in centriole duplication and as a cancer target.
Synthetic Strategy for PLK4 Inhibitors
The orthogonal halogenation of this compound allows for a divergent synthetic approach to a library of potential PLK4 inhibitors. A typical strategy involves:
-
Suzuki-Miyaura coupling at the C3 position: The more reactive iodo group is selectively coupled with a boronic acid or ester to introduce a desired substituent.
-
Suzuki-Miyaura coupling at the C5 position: The bromo group is then coupled with a different boronic acid or ester to introduce a second point of diversity.
-
(Optional) Deprotection: The Boc group can be removed under acidic conditions if the N-H is required for biological activity or for further functionalization.
This strategy enables the rapid exploration of the chemical space around the indazole scaffold to optimize potency and selectivity for PLK4.
Safety and Handling
As a halogenated organic compound and a reactive intermediate, this compound must be handled with appropriate safety precautions.
Hazard Identification:
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[3]
-
Signal Word: Danger.[3]
-
GHS Pictograms: GHS06 (Skull and Crossbones).[3]
Recommended Handling Procedures:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
-
Store in a cool, dry, and dark place in a tightly sealed container.
Conclusion
This compound is a highly valuable and versatile building block in modern drug discovery. Its strategic design, incorporating a privileged indazole scaffold with a protecting group and orthogonal reactive handles, provides an efficient platform for the synthesis of complex molecules. As demonstrated by its application in the development of PLK4 inhibitors, this intermediate empowers medicinal chemists to systematically explore structure-activity relationships and accelerate the discovery of novel therapeutics for the treatment of cancer and other diseases. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
- Mason, J. M., et al. (2017). Functional characterization of CFI-400945, a potent and selective PLK4 inhibitor, for the treatment of breast cancer. Cancer Cell, 31(2), 226-240.
- Patel, N. K., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3'[3H]indol]-2'(1'H)-ones as orally bioavailable antitumor agents. Journal of Medicinal Chemistry, 58(1), 130–146.
- Gao, C., et al. (2022). Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. Molecular Cancer Research, 20(2), 175-187.
- Holland, A. J., et al. (2012). Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis. Journal of Cell Biology, 197(3), 335-343.
- Lopes, C. A. M., et al. (2015). Autophosphorylation of Polo-like Kinase 4 and Its Role in Centriole Duplication. Molecular and Cellular Biology, 35(5), 843-857.
- BenchChem. (2025). Application Note and Protocol: Scale-up Synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole.
-
RSC Publishing. (2021). Design, synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
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ResearchGate. (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
- Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
- Bioorganic & Medicinal Chemistry Letters. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. 25(4), 834-840.
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American Elements. This compound Safety Data Sheet. Retrieved from [Link]
- Frontiers in Oncology. (2021). Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. 11, 709935.
- PNAS. (2019). Role for polo-like kinase 4 in mediation of cytokinesis. 116(23), 11373-11382.
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The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
- eLife. (2019). PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall. 8, e43229.
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ResearchGate. (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
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- PubMed. (2023). PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential. Cytoskeleton, 80(3-4), 79-91.
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ChuPeptide. tert-Butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate. Retrieved from [Link]
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Amerigo Scientific. tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. Retrieved from [Link]
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Biological Magnetic Resonance Bank. bmse012175 5-bromo-N-ethyl-1H-indazole-3-carboxamide. Retrieved from [Link]
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Amazon AWS. Supporting Information. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 1-Boc-5-Bromo-3-iodo-1H-indazole
Introduction: The Strategic Importance of 1-Boc-5-bromo-3-iodo-1H-indazole in Modern Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of indazole have shown a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2] Among the vast library of functionalized indazoles, this compound stands out as a highly versatile and valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[3]
This guide provides a comprehensive, in-depth technical overview of a robust and reproducible two-step synthesis of this compound. We will delve into the mechanistic rationale behind each synthetic step, provide detailed experimental protocols, and offer insights gleaned from practical application in a drug development setting. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis and handling of this key building block.
Synthetic Strategy: A Two-Pronged Approach to a Key Intermediate
The synthesis of this compound is most effectively achieved through a two-step sequence starting from commercially available 5-bromo-1H-indazole. This strategy is predicated on the following key principles:
-
Nitrogen Protection: The initial step involves the protection of the N1-position of the indazole ring with a tert-butoxycarbonyl (Boc) group. This is a crucial maneuver for two primary reasons. Firstly, the Boc group enhances the solubility and stability of the indazole core, facilitating handling and purification. Secondly, and more critically, it deactivates the N1-position towards electrophilic attack and directs the subsequent iodination to the desired C3-position with high regioselectivity.
-
Regioselective Iodination: With the N1-position shielded, the C3-position of the indazole ring becomes the most acidic proton, susceptible to deprotonation by a strong base. Subsequent quenching with an electrophilic iodine source allows for the precise installation of an iodine atom at this position. The resulting carbon-iodine bond is a versatile synthetic handle for further functionalization via a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.
The overall synthetic workflow is depicted in the diagram below:
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1-Boc-5-Bromo-3-iodo-1H-indazole CAS number 459133-68-7
An In-Depth Technical Guide to 1-Boc-5-Bromo-3-iodo-1H-indazole (CAS: 459133-68-7): A Strategic Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate, commonly known as this compound. With the CAS number 459133-68-7, this heterocyclic compound has emerged as a critical and highly versatile building block in medicinal chemistry and drug development. Its unique trifunctional nature—an N-Boc protecting group, a reactive C-3 iodo substituent, and a less reactive C-5 bromo substituent—enables a strategy of sequential and site-selective functionalization. This guide, intended for researchers, chemists, and drug development professionals, delves into the compound's physicochemical properties, provides a detailed synthesis protocol, and explores its strategic application in the construction of complex molecular architectures, particularly in the synthesis of targeted kinase inhibitors. The causality behind its differential reactivity in palladium-catalyzed cross-coupling reactions is explained, underscoring its value in creating diverse chemical libraries for therapeutic agent discovery.
Core Compound Profile & Physicochemical Properties
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, largely due to its ability to mimic the purine ring of ATP and form key hydrogen bond interactions with the hinge region of protein kinases.[1] The subject of this guide, this compound, is a strategically modified version of this core, designed for maximum synthetic utility.
The structure incorporates three key elements:
-
N-1 Boc Group (tert-butoxycarbonyl): This bulky protecting group serves two primary functions. It enhances solubility in organic solvents and, more critically, it deactivates the N-1 position, preventing side reactions and directing metallation or coupling reactions to other sites on the ring system.[2][3] Its facile removal under acidic conditions provides a route for late-stage N-1 functionalization.
-
C-3 Iodo Group: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-bromine bond.[4] This allows for the selective introduction of aryl, heteroaryl, or alkynyl groups at this position.
-
C-5 Bromo Group: The carbon-bromine bond is significantly less reactive than the C-I bond in standard cross-coupling conditions.[4] This differential reactivity is the cornerstone of the compound's strategic value, allowing it to remain intact during the initial functionalization at C-3 and serve as a handle for a subsequent, second cross-coupling reaction.
Caption: Chemical structure and key functional groups of this compound.
Table 1: Physicochemical and Safety Properties
| Property | Value | Reference(s) |
| CAS Number | 459133-68-7 | [5][6] |
| Molecular Formula | C₁₂H₁₂BrIN₂O₂ | [5] |
| Molecular Weight | 423.04 g/mol | [5] |
| IUPAC Name | tert-butyl 5-bromo-3-iodoindazole-1-carboxylate | [5] |
| Appearance | Solid / Crystalline Powder | [7] |
| Melting Point | 187-190 °C | [5] |
| Boiling Point | 444 °C (Predicted) | [5][7] |
| Purity | ≥98% (Typical) | [7] |
| Storage | 4°C, Protect from light | [7] |
| Signal Word | Danger | [5][7] |
| GHS Pictogram | GHS06 (Toxic) | [5][7] |
| Hazard Statements | H301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled) | [5][7] |
Synthesis and Purification Protocol
While numerous suppliers offer this reagent, understanding its synthesis is crucial for quality control and methodological insights. A robust and plausible two-step synthesis starting from commercially available 5-bromo-1H-indazole is outlined below. This protocol is based on well-established methods for the iodination and Boc-protection of indazole cores.[3][8][9][10]
Caption: Proposed two-step synthesis workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 5-Bromo-3-iodo-1H-indazole
-
Rationale: The C-3 position of the indazole ring is acidic and can be deprotonated by a strong base like potassium hydroxide (KOH). The resulting indazolide anion readily attacks molecular iodine (I₂) in an electrophilic substitution reaction to yield the 3-iodoindazole.[10] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction.
-
Procedure:
-
To a solution of 5-bromo-1H-indazole (1.0 eq.) in anhydrous DMF, add powdered potassium hydroxide (3.0 eq.) portion-wise under a nitrogen atmosphere.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add a solution of iodine (2.0 eq.) in DMF dropwise to the reaction mixture. The reaction is exothermic and may require cooling in an ice bath to maintain room temperature.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-bromo-3-iodo-1H-indazole, which can be used in the next step without further purification or purified by recrystallization.
-
Step 2: Synthesis of this compound
-
Rationale: The N-1 nitrogen of the indazole is nucleophilic and reacts with di-tert-butyl dicarbonate ((Boc)₂O) to form the N-Boc protected product. 4-(Dimethylamino)pyridine (DMAP) is used as a nucleophilic catalyst to accelerate the reaction.[9][11]
-
Procedure:
-
Dissolve the crude 5-bromo-3-iodo-1H-indazole (1.0 eq.) in dichloromethane (CH₂Cl₂).
-
Add DMAP (0.1 eq.) followed by the portion-wise addition of di-tert-butyl dicarbonate (1.1 eq.) at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a solid.
-
Chemical Reactivity & Strategic Applications in Kinase Inhibitor Synthesis
The primary value of this compound lies in the differential reactivity of its two halogen atoms, enabling a powerful synthetic strategy known as sequential cross-coupling.
The Principle of Sequential Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira, are fundamental to modern drug discovery. The rate of oxidative addition of the palladium catalyst to an aryl halide is dependent on the halogen, following the general trend: I > Br > Cl.[4] This principle is expertly exploited using this compound. The C-I bond at the 3-position can be selectively coupled while the C-Br bond at the 5-position remains untouched. This allows for the precise, stepwise construction of complex molecules.
Caption: Strategic workflow for sequential cross-coupling using this compound.
Application Workflow: Synthesis of a Kinase Inhibitor Scaffold
The following protocol illustrates how this building block can be used to synthesize a 3-alkynyl-5-aryl-indazole core, a common motif in kinase inhibitors.
Protocol Part 1: Selective Sonogashira Coupling at the C-3 Position
-
Rationale: The Sonogashira reaction forms a C-C bond between the C-3 iodo position and a terminal alkyne.[12] This is often a key step to introduce a linker or a group that probes a specific region of the kinase active site. The reaction is co-catalyzed by palladium and copper(I).[4]
-
Procedure:
-
To a degassed solution of this compound (1.0 eq.) and the desired terminal alkyne (1.2 eq.) in a solvent mixture like DMF/triethylamine, add Pd(PPh₃)₄ (0.05 eq.) and copper(I) iodide (CuI) (0.1 eq.).
-
Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere for 2-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by flash chromatography to isolate the 1-Boc-5-bromo-3-alkynyl-1H-indazole intermediate.
-
Protocol Part 2: Suzuki Coupling at the C-5 Position
-
Rationale: With the C-3 position functionalized, the remaining C-5 bromine is now the target for a second cross-coupling reaction. The Suzuki reaction is ideal for introducing an aryl or heteroaryl group, which often serves to anchor the inhibitor in the ATP pocket or provide selectivity.[13][14]
-
Procedure:
-
In a microwave vial, combine the 1-Boc-5-bromo-3-alkynyl-1H-indazole intermediate (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base like potassium carbonate (K₂CO₃) (2.0 eq.).
-
Add a degassed solvent system, typically 1,4-dioxane and water.
-
Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography to yield the final 3,5-disubstituted indazole product. This product can then be deprotected (Boc removal) and further modified if needed.
-
Safety and Handling
This compound is classified as toxic and requires careful handling in a well-ventilated fume hood.[5][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[15]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when handling this product.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature (4°C), protected from light to prevent degradation.[7]
-
First Aid:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
This compound is more than a mere chemical intermediate; it is a testament to strategic molecular design. Its heterobifunctional nature, characterized by the orthogonally reactive iodo and bromo substituents, provides chemists with a powerful tool for the controlled and sequential assembly of complex molecules. This capability is particularly impactful in the field of drug discovery, where it facilitates the rapid synthesis of diverse libraries of compounds, such as kinase inhibitors, for structure-activity relationship (SAR) studies. By enabling precise control over molecular architecture, this building block accelerates the journey from initial hit identification to the development of potent and selective therapeutic agents.
References
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This compound | 459133-68-7 . American Elements. [Link]
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This compound . Advent Bio. [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . MDPI. [Link]
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CAS No. 459133-68-7 . Chemsrc. [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents . National Institutes of Health (NIH). [Link]
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This compound - CAS:459133-68-7 . Sunway Pharm Ltd. [Link]
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The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling . MDPI. [Link]
- Methods for preparing indazole compounds.
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence . National Institutes of Health (NIH). [Link]
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Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid . ResearchGate. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer . National Institutes of Health (NIH). [Link]
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C3-INDAZOLE FUNCTIONALIZATION: A REVIEW . Archive Ouverte HAL. [Link]
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Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes . ResearchGate. [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance . National Institutes of Health (NIH). [Link]
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properties of tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate
An In-Depth Technical Guide to tert-Butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate: A Keystone Building Block for Medicinal Chemistry
Introduction
The indazole core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of compounds with significant pharmacological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] For researchers and drug development professionals, the efficient and regioselective functionalization of this core is paramount for generating novel molecular entities.
This guide focuses on tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate , a highly versatile synthetic intermediate designed for strategic chemical diversification. Its structure is distinguished by three key features: a tert-butyloxycarbonyl (Boc) group protecting the N-1 position and two different halogen atoms—iodine and bromine—at the C-3 and C-5 positions, respectively. This unique arrangement provides two orthogonal reactive sites, enabling sequential and selective cross-coupling reactions. This document serves as a technical resource, detailing the compound's properties, synthesis, and reactivity, with a focus on the causal relationships that underpin its synthetic utility.
Part 1: Physicochemical and Structural Properties
The utility of any chemical building block begins with a thorough understanding of its fundamental properties and handling requirements.
Core Data Summary
All quantitative data for tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 459133-68-7 | |
| Molecular Formula | C₁₂H₁₂BrIN₂O₂ | |
| Molecular Weight | 423.05 g/mol | |
| Appearance | Solid | |
| Purity | ≥95% | |
| Boiling Point | 444 °C at 760 mmHg | |
| Storage | 2-8°C, protect from light | |
| InChI Key | RUXGCTDRNQBDSV-UHFFFAOYSA-N |
Safety and Handling
This compound is classified as toxic upon ingestion, skin contact, or inhalation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
-
Signal Word: Danger
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)
-
Precautionary Codes: P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P361, P403+P233, P405, P501
Structural Analysis and Rationale
The synthetic power of this molecule is a direct result of its carefully designed structure.
-
N-1 Boc Group: The tert-butyloxycarbonyl (Boc) group is not merely a placeholder. It serves multiple critical functions:
-
Prevents N-H Reactivity: It masks the acidic proton of the indazole nitrogen, preventing unwanted side reactions during base-mediated couplings.
-
Directs Regiochemistry: The steric bulk of the Boc group can influence the regioselectivity of subsequent reactions.
-
Enhances Solubility: It often improves solubility in common organic solvents, facilitating reaction setup and purification.
-
Labile Removal: It can be removed under specific acidic or basic conditions that are often orthogonal to many synthetic transformations.[3][4]
-
-
Differential Halogen Reactivity: The cornerstone of this reagent's utility is the presence of two different halogens on the aromatic ring. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the order C–I > C–Br > C–Cl.[5] This predictable reactivity differential allows for the selective functionalization of the C-3 position (iodo) while leaving the C-5 position (bromo) intact for a subsequent, distinct transformation.
Experimental Protocol: Synthesis
This protocol synthesizes established procedures for N-protection and halogenation of indazoles. [3][6][7] Step 1: Synthesis of tert-Butyl 5-bromo-1H-indazole-1-carboxylate
-
To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous acetonitrile (CH₃CN), add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture for 12-16 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-Boc protected intermediate.
Step 2: Synthesis of tert-Butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Slowly add a solution of n-butyllithium (n-BuLi, 2.2 eq) in hexanes, maintaining the temperature at -78 °C. The C-3 position of the N-Boc indazole is selectively deprotonated.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of iodine (I₂, 2.5 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude material via column chromatography to afford the final product.
Characterization
The structural identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expected signals would include the singlet for the tert-butyl protons (~1.7 ppm) and distinct aromatic protons on the indazole ring.
-
¹³C NMR: Will show the characteristic carbonyl carbon of the Boc group (~150 ppm), the aliphatic carbons of the tert-butyl group, and the aromatic carbons, including the C-I and C-Br bearing carbons.
-
Mass Spectrometry (MS): The ESI-MS spectrum should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight (423.05). The isotopic pattern will be characteristic of a molecule containing one bromine atom.
Part 3: Chemical Reactivity and Synthetic Utility
The primary application of this reagent is as a scaffold for building molecular complexity through sequential cross-coupling reactions.
Principle of Sequential Cross-Coupling
The differential reactivity of the C-I and C-Br bonds is the key enabler of selective, stepwise functionalization. A typical synthetic strategy involves an initial palladium-catalyzed coupling at the more reactive C-3 iodo position, followed by a second coupling at the C-5 bromo position. This allows for the controlled and unambiguous introduction of two different substituents (R¹ and R²).
Sonogashira Coupling at the C-3 Position
The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, making it invaluable for introducing alkyne moieties into aromatic systems. [5][8]The reaction is highly selective for the C-3 iodo position.
Protocol: Selective Sonogashira Coupling
-
To a degassed solution of tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate (1.0 eq) in a suitable solvent (e.g., DMF/Et₃N 2:1), add the terminal alkyne (1.2 eq).
-
Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.05 eq), and the copper(I) co-catalyst, copper(I) iodide (CuI, 0.10 eq). [5]3. Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 70 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography to yield the 3-alkynyl-5-bromo-indazole derivative.
Suzuki-Miyaura Coupling
The Suzuki reaction is one of the most powerful and widely used methods for C-C bond formation. [9]It can be employed sequentially, first at the C-3 position and then, under potentially more forcing conditions, at the C-5 position.
Protocol: Selective Suzuki Coupling at C-3
-
In a reaction vessel, combine tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). [10]2. Add a base (e.g., aqueous 2M Na₂CO₃ or K₂CO₃, 2-3 eq) and a solvent such as 1,4-dioxane or DME. [9][10]3. Degas the mixture thoroughly and heat under an inert atmosphere (e.g., 80-100 °C). Microwave irradiation can significantly accelerate this reaction. [10]4. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Perform a standard aqueous workup, dry the organic phase, and concentrate.
-
Purify by column chromatography to obtain the 3-aryl-5-bromo-indazole product.
Part 4: The Role and Removal of the N-Boc Protecting Group
The final step in many synthetic sequences involving this building block is the removal of the N-Boc group to reveal the free N-H indazole. The choice of deprotection method is critical to ensure the stability of the newly installed functional groups.
Comparison of Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages | Reference(s) |
| Acidic | Trifluoroacetic acid (TFA) in CH₂Cl₂; or HCl in Dioxane/MeOH | Fast, common, effective | Harsh; not suitable for acid-sensitive functional groups (e.g., other Boc groups, acetals) | [3] |
| Basic | Catalytic Sodium Methoxide (NaOMe) in Methanol (MeOH) at RT | Very mild, highly selective for N-Boc on heterocycles, tolerates many other functional groups | Slower than acidic methods; requires anhydrous conditions | [3][4] |
| In-situ | Occurs during some microwave-assisted Suzuki coupling reactions | Increases step economy by combining coupling and deprotection | Can be difficult to control; may not be universally applicable | [10] |
Protocol: Selective Basic N-Boc Deprotection
This method is often preferred for its mildness and high selectivity. [4]
-
Dissolve the N-Boc protected indazole substrate (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe, e.g., 0.1-0.3 eq) as a solid or as a solution in methanol.
-
Stir the reaction at room temperature for 1-3 hours. Monitor progress by TLC until the starting material is fully consumed.
-
Once complete, neutralize the reaction with a mild acid (e.g., dilute aqueous NH₄Cl or water).
-
Remove the methanol under reduced pressure.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash with water and brine, dry over Na₂SO₄, and concentrate to yield the deprotected indazole, which can be purified further if necessary.
Conclusion
Tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate is a masterful example of strategic molecular design. By combining a robust protecting group with two differentially reactive halogens, it provides a reliable and flexible platform for the synthesis of complex, polysubstituted indazoles. Its predictable reactivity in sequential Sonogashira, Suzuki, and other cross-coupling reactions allows researchers to efficiently build libraries of novel compounds, accelerating the discovery of new therapeutic agents. A thorough understanding of its properties and the rationale behind its reactivity empowers scientists to fully leverage its potential in their drug development programs.
References
- Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- Sigma-Aldrich.
- BenchChem. A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- National Institutes of Health (NIH).
- Taylor & Francis Online. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Thieme. Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
- ChemShuttle.
- Wiley-VCH.
- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.
- BenchChem.
- National Institutes of Health (NIH).
- Royal Society of Chemistry.
- ResearchGate.
- ChemicalBook. 5-Bromo-3-iodo-1H-indazole(459133-66-5) 1H NMR.
- ChemicalBook. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.
- National Institutes of Health (NIH).
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An In-depth Technical Guide to the Solubility of 1-Boc-5-Bromo-3-iodo-1H-indazole: A Critical Parameter in Drug Discovery
Introduction: The Strategic Importance of Solubility Data
In the landscape of modern drug discovery, the physicochemical properties of intermediate compounds are as critical as their pharmacological activity. Among these, solubility stands out as a pivotal parameter that dictates the viability of a compound for further development. 1-Boc-5-Bromo-3-iodo-1H-indazole is a highly functionalized heterocyclic compound, serving as a versatile building block in the synthesis of various pharmacologically active molecules, particularly kinase inhibitors.[1][2] The strategic placement of bromo and iodo moieties allows for selective functionalization through cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group enhances its stability and modulates its reactivity.[3]
This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility data of this compound. For researchers, medicinal chemists, and formulation scientists, a thorough grasp of this compound's solubility is not merely academic; it is a cornerstone for efficient reaction optimization, reliable biological screening, and the rational design of preclinical formulations. This document will delve into the theoretical underpinnings of solubility, provide robust experimental protocols for its determination, and discuss the practical implications of the obtained data.
Core Principles: Understanding the Solubility of a Complex Heterocycle
The solubility of this compound is governed by a complex interplay of its structural features and the physicochemical properties of the solvent. The large, rigid, and relatively nonpolar indazole core, burdened with heavy bromine and iodine atoms, inherently limits its aqueous solubility. However, the presence of the Boc group, with its carbonyl and ether functionalities, introduces a degree of polarity that can influence its solubility in various organic solvents.
The key to understanding its solubility lies in the principle of "like dissolves like." Solvents with polarity and hydrogen bonding capabilities similar to the solute will generally be more effective at dissolving it. For this compound, one can anticipate good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol. Conversely, its solubility in nonpolar solvents like hexanes and in aqueous media is expected to be low.
Experimental Determination of Solubility: A Methodological Deep Dive
Accurate determination of solubility is paramount. Two key types of solubility are relevant in the context of drug discovery: thermodynamic and kinetic solubility.[4] Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is typically determined using the gold-standard shake-flask method.[5][6] Kinetic solubility, on the other hand, is a high-throughput assessment of how readily a compound dissolves and stays in solution under non-equilibrium conditions, often from a DMSO stock solution into an aqueous buffer.[4][7]
Thermodynamic Solubility Protocol: The Shake-Flask Method
The shake-flask method is the definitive approach for determining thermodynamic solubility. It is based on achieving equilibrium between the dissolved and solid states of the compound.[7]
Experimental Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., phosphate-buffered saline (PBS) pH 7.4, simulated gastric fluid, simulated intestinal fluid, methanol, acetonitrile, DMSO).
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.[5]
-
Sample Preparation: After equilibration, carefully remove the samples and separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Accurately dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: Express the solubility in units of µg/mL and mM.
Kinetic Solubility Protocol: A High-Throughput Approach
Kinetic solubility is often more relevant for early-stage drug discovery, where compounds are typically handled as DMSO stock solutions for biological screening.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Dilution: Dispense the stock solution into an aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate to achieve a final desired concentration (e.g., 100 µM) and a low final DMSO concentration (typically ≤1%).
-
Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours and 24 hours) to observe any precipitation over time.
-
Analysis: After incubation, determine the concentration of the compound remaining in solution. This is often done by direct UV-Vis spectroscopy in the plate or by HPLC-UV/LC-MS after centrifugation to pellet any precipitate.[7]
-
Data Reporting: Report the kinetic solubility in µM at the specified time points.
Data Presentation and Interpretation
The solubility data for this compound should be presented in a clear and concise tabular format to facilitate comparison across different solvent systems.
Table 1: Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| PBS (pH 7.4) | 25 | [Data to be determined] | [Data to be determined] |
| Simulated Gastric Fluid (pH 1.2) | 37 | [Data to be determined] | [Data to be determined] |
| Simulated Intestinal Fluid (pH 6.8) | 37 | [Data to be determined] | [Data to be determined] |
| Methanol | 25 | [Data to be determined] | [Data to be determined] |
| Acetonitrile | 25 | [Data to be determined] | [Data to be determined] |
| Dimethyl Sulfoxide (DMSO) | 25 | [Data to be determined] | [Data to be determined] |
Table 2: Kinetic Solubility of this compound in PBS (pH 7.4)
| Incubation Time (h) | Final DMSO Concentration (%) | Kinetic Solubility (µM) |
| 2 | 1 | [Data to be determined] |
| 24 | 1 | [Data to be determined] |
Interpretation of Results:
A significant discrepancy between thermodynamic and kinetic solubility can indicate that the compound is prone to precipitation from a supersaturated solution, a critical consideration for in vitro assays. Poor aqueous solubility (both thermodynamic and kinetic) would suggest potential challenges with oral bioavailability in downstream in vivo studies. High solubility in organic solvents like DMSO is expected and confirms its suitability for stock solution preparation.
Practical Implications in Research and Development
-
Synthetic Chemistry: Knowledge of solubility in various organic solvents is crucial for reaction setup, purification (crystallization and chromatography), and product isolation. For instance, poor solubility in a reaction solvent can lead to heterogeneous reaction mixtures and slower reaction rates.
-
Biological Screening: In vitro biological assays almost invariably involve the use of aqueous buffers. Poor aqueous solubility can lead to compound precipitation in the assay medium, resulting in artificially low potency values and unreliable structure-activity relationship (SAR) data.[8]
-
Formulation Development: For a compound to be developed as an oral therapeutic, it must have sufficient aqueous solubility to be absorbed from the gastrointestinal tract. Early solubility data for key intermediates like this compound can provide insights into the potential developability challenges of its derivatives.
Conclusion
While specific quantitative solubility data for this compound is not yet widely published, this guide provides a robust framework for its determination and interpretation. By applying the detailed protocols herein, researchers can generate the critical solubility data needed to accelerate their research and make informed decisions in the drug discovery and development process. The principles and methodologies outlined are broadly applicable to other complex heterocyclic intermediates, underscoring the foundational importance of physicochemical characterization in modern medicinal chemistry.
References
-
Pioneer Pharma. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
Lizhuo Information. 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
-
Royal Society of Chemistry. CHAPTER 2: Tactics to Improve Solubility Available. [Link]
-
National Toxicology Program. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
Semantic Scholar. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
-
RSC Publishing. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
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An In-depth Technical Guide to the Spectral Data of 1-Boc-5-Bromo-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-5-bromo-3-iodo-1H-indazole is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its trifunctionalized indazole core, featuring a bromine atom, an iodine atom, and a tert-butoxycarbonyl (Boc) protecting group, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, offering a predictive framework for its characterization. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from closely related analogs and fundamental spectroscopic principles to provide a reliable reference for researchers.
The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling reactions. The iodine at the C3 position is more reactive towards Suzuki, Sonogashira, and other palladium-catalyzed couplings compared to the bromine at the C5 position. The Boc group provides protection to the N1 position of the indazole ring, preventing unwanted side reactions and allowing for controlled manipulation of the molecule. This protecting group can be readily removed under acidic conditions, revealing the NH functionality for further derivatization.
Predicted Spectroscopic Data
The following sections detail the predicted ¹H NMR, ¹³C NMR, and mass spectral data for this compound. These predictions are based on the analysis of spectral data from analogous compounds, including 1-Boc-3-iodo-1H-indazole, and established principles of NMR and MS.[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the protons of the Boc protecting group. The chemical shifts are influenced by the electronic effects of the bromine and iodine substituents, as well as the carbamate group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~ 7.8 - 8.0 | d | ~ 1.5 - 2.0 |
| H-6 | ~ 7.6 - 7.8 | dd | J ≈ 8.5-9.0, 1.5-2.0 |
| H-7 | ~ 8.1 - 8.3 | d | ~ 8.5 - 9.0 |
| Boc (C(CH₃)₃) | ~ 1.7 | s | - |
Justification of Predicted ¹H NMR Data:
-
Aromatic Protons: The aromatic region will display signals for H-4, H-6, and H-7.
-
H-7: This proton is adjacent to the nitrogen atom of the pyrazole ring and is expected to be the most downfield of the aromatic protons, likely appearing as a doublet due to coupling with H-6.
-
H-4: This proton is situated between the bromine and iodine-bearing carbons and is expected to be a doublet with a small coupling constant from H-6.
-
H-6: This proton will be a doublet of doublets due to coupling with both H-7 and H-4.
-
-
Boc Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet significantly upfield, typically around 1.7 ppm.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the halogen substituents.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~ 95 - 105 |
| C-3a | ~ 140 - 142 |
| C-4 | ~ 125 - 128 |
| C-5 | ~ 115 - 118 |
| C-6 | ~ 132 - 135 |
| C-7 | ~ 116 - 119 |
| C-7a | ~ 130 - 133 |
| Boc (C=O) | ~ 148 - 150 |
| Boc (C(CH₃)₃) | ~ 85 - 87 |
| Boc (C(CH₃)₃) | ~ 28 - 29 |
Justification of Predicted ¹³C NMR Data:
-
C-3: The carbon bearing the iodine atom is expected to be significantly shielded and appear at a relatively upfield chemical shift for an aromatic carbon, typically in the range of 95-105 ppm.[1]
-
C-5: The carbon attached to the bromine atom will also be shielded, though to a lesser extent than C-3.
-
Boc Carbons: The carbonyl carbon of the Boc group will appear downfield (~148-150 ppm), while the quaternary and methyl carbons of the tert-butyl group will be found at approximately 85-87 ppm and 28-29 ppm, respectively.[1]
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a characteristic molecular ion peak and several key fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in M and M+2 peaks for all bromine-containing fragments.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion Identity |
| 423/425 | [M]⁺ (Molecular Ion) |
| 367/369 | [M - C₄H₈]⁺ |
| 323/325 | [M - Boc]⁺ |
| 196/198 | [C₇H₄BrN₂]⁺ |
| 117 | [C₇H₄N₂]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Justification of Predicted Fragmentation Pattern:
The primary fragmentation pathway is anticipated to be the loss of the Boc group. This can occur through two main mechanisms:
-
Loss of isobutylene (56 Da) to give the corresponding carbamic acid, which would then likely decarboxylate.
-
Cleavage of the N-C bond to lose the entire Boc group (100 Da), resulting in the 5-bromo-3-iodo-1H-indazole cation.
Further fragmentation would likely involve the loss of halogen atoms and cleavage of the indazole ring. The observation of the tert-butyl cation at m/z 57 is also highly probable.[2][3]
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol: Boc Protection of 5-Bromo-3-iodo-1H-indazole
This procedure is a standard method for the N-protection of indazoles.
-
Dissolution: Dissolve 5-bromo-3-iodo-1H-indazole (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents). Alternatively, a base such as triethylamine (TEA) can be used.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer using a suitable ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Acquire the mass spectrum in positive ion mode.
Visualization
Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of this compound with atom numbering for NMR assignments.
Caption: Predicted ESI-MS fragmentation of this compound.
References
- Wiley-VCH. (2007). Supporting Information.
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Retrieved from [Link]
- Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
-
National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]
- Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.
-
National Institutes of Health. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]
- Semantic Scholar. (n.d.).
-
ResearchGate. (n.d.). Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full.... Retrieved from [Link]
-
Alichem. (n.d.). 5-Bromo-3-iodo-1H-indazole. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Cu-Catalyzed arylation of amino group in the indazole ring: Regioselective synthesis of pyrazolo-carbazoles. Retrieved from [Link]
-
ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from [Link]
- Semantic Scholar. (2023).
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from [Link]
-
Advent Bio. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
-
YouTube. (2022, December 31). Lec-36 || Mass fragmentation pattern of alkyl halides || Alpha cleavage || Isotopic peaks. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
SlidePlayer. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis and Characterization of 1-Boc-5-Bromo-3-iodo-1H-indazole
Introduction: A Scaffold of Strategic Importance
In the landscape of modern medicinal chemistry, the indazole nucleus stands as a "privileged scaffold," a structural motif consistently found in molecules exhibiting a wide range of biological activities.[1] Its utility is particularly pronounced in the development of kinase inhibitors, where the bicyclic system can effectively mimic the purine ring of ATP, enabling competitive binding in the enzyme's active site. The compound 1-Boc-5-bromo-3-iodo-1H-indazole (also known as tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate) is a highly functionalized and strategically designed intermediate for drug discovery programs.
This guide provides a comprehensive overview of its synthesis, purification, characterization, and chemical reactivity. The deliberate placement of three key functionalities—a Boc protecting group and two orthogonal halogen atoms (iodine and bromine)—makes this molecule a versatile platform for the controlled, sequential introduction of diverse chemical moieties, a critical advantage in the construction of compound libraries for structure-activity relationship (SAR) studies.
Core Physicochemical Properties
| Property | Value |
| CAS Number | 459133-68-7[2] |
| Molecular Formula | C₁₂H₁₂BrIN₂O₂[2] |
| Molecular Weight | 423.04 g/mol |
| Appearance | Expected to be a solid |
| Storage | Store at 2-8°C, protected from light |
Strategic Synthesis and Purification
The synthesis of this compound is most logically achieved in a two-step sequence starting from the commercially available 5-bromo-1H-indazole. This approach involves an initial regioselective iodination at the C-3 position, followed by the protection of the N-1 nitrogen with a tert-butoxycarbonyl (Boc) group.
Part 1: Synthesis of 5-Bromo-3-iodo-1H-indazole
The first step is the regioselective iodination of 5-bromo-1H-indazole. The C-3 position of the indazole ring is the most nucleophilic carbon and is susceptible to electrophilic halogenation. The reaction is typically performed using molecular iodine in the presence of a base.
Causality Behind Experimental Choices:
-
Base (KOH): Potassium hydroxide deprotonates the N-1 position of the indazole, forming the indazolide anion. This greatly increases the electron density of the heterocyclic ring system, activating it towards electrophilic attack and facilitating the reaction with the relatively weak electrophile, I₂.
-
Solvent (DMF): Anhydrous N,N-dimethylformamide is an excellent polar aprotic solvent that readily dissolves both the indazole substrate and the inorganic base, creating a homogenous reaction environment.
Experimental Protocol:
-
To a solution of 5-bromo-1H-indazole (1.0 eq.) in anhydrous DMF, add powdered potassium hydroxide (3.0 eq.) under an inert atmosphere (Nitrogen or Argon).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add a solution of iodine (2.0 eq.) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-bromo-3-iodo-1H-indazole, which can often be used in the next step without further purification.
Validation Point - Characterization of 5-Bromo-3-iodo-1H-indazole:
-
¹H NMR (DMSO-d₆): Expect signals corresponding to the aromatic protons. The spectrum available on ChemicalBook for this intermediate serves as a good reference for reaction completion.
Part 2: Synthesis of this compound
The second step involves the protection of the N-1 nitrogen with a Boc group. This is a standard procedure that enhances the solubility of the indazole in organic solvents and prevents unwanted side reactions at the N-H position in subsequent steps, such as metal-catalyzed cross-couplings.
Causality Behind Experimental Choices:
-
Reagent (Boc₂O): Di-tert-butyl dicarbonate is the standard reagent for introducing the Boc protecting group.
-
Catalyst (DMAP): 4-Dimethylaminopyridine is a highly effective nucleophilic catalyst. It reacts with Boc₂O to form a more reactive intermediate, tert-butoxycarbonylpyridinium salt, which is then readily attacked by the N-1 nitrogen of the indazole. This catalysis is crucial for achieving a high-yield reaction at room temperature.
-
Solvent (DCM): Dichloromethane is a common, relatively non-polar solvent that is suitable for this type of reaction and facilitates easy workup.
Experimental Protocol:
-
Dissolve 5-bromo-3-iodo-1H-indazole (1.0 eq.) in anhydrous dichloromethane (DCM).
-
To this solution, add 4-(dimethylaminopyridine) (DMAP, 0.1 eq.) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.).
-
Stir the reaction mixture at room temperature for several hours (typically 4-16h) and monitor by TLC until the starting material is consumed.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification Protocol
The crude product, this compound, is typically a solid and can be purified by flash column chromatography on silica gel.
-
Load the crude material onto a silica gel column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 10-20%).
-
Monitor the fractions by TLC.
-
Combine the pure fractions and concentrate under reduced pressure to afford the final product as a solid.
Comprehensive Characterization (Observed & Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the structure. The addition of the Boc group will introduce a characteristic singlet for the nine tert-butyl protons and cause predictable shifts in the aromatic region compared to the precursor.
| Predicted ¹H NMR Data (400 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Rationale / Assignment |
| ~ 8.2 - 8.4 | Singlet (or narrow doublet), 1H (H-4). The Boc group's carbonyl can deshield the peri-proton at C-7. However, the C-4 proton, being ortho to the bromine, is expected to be downfield. |
| ~ 7.6 - 7.8 | Doublet of doublets, 1H (H-6). Coupled to both H-4 and H-7 (if present) or showing coupling to H-4. |
| ~ 7.5 - 7.7 | Doublet, 1H (H-7). Expected to be shifted downfield due to the anisotropic effect of the N-Boc carbonyl group. |
| 1.71 | Singlet, 9H (-C(CH₃)₃). This is a highly characteristic, sharp singlet integrating to 9 protons, confirming the presence of the Boc group. |
| Predicted ¹³C NMR Data (100 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Rationale / Assignment |
| ~ 148 - 150 | C=O (Boc). Characteristic chemical shift for a carbamate carbonyl. |
| ~ 140 - 145 | Aromatic Quaternary Carbons (C-3a, C-7a). |
| ~ 130 - 135 | Aromatic CH (C-6). |
| ~ 125 - 130 | Aromatic CH (C-4). |
| ~ 115 - 120 | Aromatic CH (C-7). |
| ~ 115 - 118 | C-Br (C-5). |
| ~ 88 - 92 | C-I (C-3). The carbon bearing the iodine is expected to be significantly shielded. |
| 84 - 86 | Quaternary Carbon (-C(CH₃)₃). Characteristic shift for the quaternary carbon of the Boc group. |
| 28.1 | Methyl Carbons (-C(CH₃)₃). Highly characteristic signal for the three equivalent methyl groups of the Boc group. |
Infrared (IR) Spectroscopy
FTIR is used to confirm the presence of key functional groups. The most critical band to observe is the carbonyl stretch from the newly introduced Boc group.
-
Expected Key Absorptions (cm⁻¹):
-
~1730-1750 cm⁻¹: A strong C=O stretching vibration, characteristic of the Boc-carbamate group. Its presence is a key indicator of a successful protection reaction.
-
~2980-2850 cm⁻¹: C-H stretching from the tert-butyl group.
-
~1500-1600 cm⁻¹: C=C stretching vibrations from the aromatic benzene ring.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Expected Result (ESI+):
-
m/z: 423.9 [M+H]⁺ (calculated for C₁₂H₁₃BrIN₂O₂⁺).
-
Isotopic Pattern: A highly characteristic cluster of peaks will be observed due to the presence of two distinct halogen isotopes, Bromine (⁷⁹Br/~50.7% and ⁸¹Br/~49.3%) and Iodine (¹²⁷I/100%). This unique pattern provides unambiguous confirmation of the elemental composition.
-
Reactivity and Applications in Drug Development
The primary utility of this compound lies in its capacity for selective, sequential cross-coupling reactions. The carbon-iodine bond is significantly weaker and more reactive towards oxidative addition with palladium(0) catalysts than the carbon-bromine bond. This differential reactivity allows for the selective functionalization at the C-3 position first, followed by a subsequent reaction at the C-5 position.
Typical Sequential Cross-Coupling Strategy:
-
Sonogashira or Suzuki Coupling at C-3: The C-3 iodo-substituent can be selectively coupled with a terminal alkyne (Sonogashira) or a boronic acid/ester (Suzuki) under standard palladium-catalyzed conditions, leaving the C-5 bromo-substituent intact.
-
Suzuki or Buchwald-Hartwig Coupling at C-5: The resulting 3-substituted-5-bromoindazole can then undergo a second cross-coupling reaction to introduce an aryl, heteroaryl, or amino group at the C-5 position.
This stepwise approach is invaluable for building molecular complexity and systematically exploring the chemical space around the indazole core to optimize binding affinity and selectivity for a given biological target.
Safety, Handling, and Storage
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C.
-
Hazards: While specific toxicity data is not available, related halo-indazoles are classified as harmful if swallowed and can cause skin and serious eye irritation. Assume the compound is toxic and handle with appropriate care.
References
-
(No author given). (n.d.). tert-Butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate. Chu-Peptide. Retrieved from [Link]
- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
- Google Patents. (n.d.). WO2009106982A1 - Indazole derivatives.
- Google Patents. (n.d.). WO2009144554A1 - PYRAZOLOSPIROKETONE ACETYL-COA CARBOXYLASE INHIBITORS.
- Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
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(No author given). (n.d.). This compound. American Elements. Retrieved from [Link]
-
(No author given). (n.d.). 1H-indazole hydrochloride. NIST WebBook. Retrieved from [Link]
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(No author given). (n.d.). 5-Bromo-3-iodo-1H-indazole. Autech Industry Co.,Ltd. Retrieved from [Link]
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(No author given). (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
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(No author given). (n.d.). Supporting Information. Wiley-VCH. Retrieved from [Link]
-
(No author given). (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
- Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
-
(No author given). (n.d.). tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. PubChem. Retrieved from [Link]
-
(No author given). (n.d.). This compound. American Elements. Retrieved from [Link]
- Weng, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4463.
- Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
-
(No author given). (n.d.). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. ResearchGate. Retrieved from [Link]
Sources
1-Boc-5-Bromo-3-iodo-1H-indazole literature review
An In-Depth Technical Guide to 1-Boc-5-Bromo-3-iodo-1H-indazole: A Cornerstone for Modern Drug Discovery
Introduction: The Privileged Indazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to bind to multiple biological targets with high affinity. The indazole ring system is a quintessential example of such a scaffold.[1][2] Comprising a benzene ring fused to a pyrazole ring, its unique electronic and structural properties make it an ideal foundation for the design of therapeutic agents.[3] This is evidenced by the number of FDA-approved drugs that feature this core, including the multi-kinase inhibitors Axitinib and Pazopanib, which are critical in oncology for treating various cancers.[4]
The power of the indazole scaffold lies in its capacity for strategic functionalization. By precisely modifying substituents at various positions on the ring, researchers can fine-tune a compound's potency, selectivity, and pharmacokinetic properties. This guide focuses on a particularly valuable and versatile building block: This compound . This molecule is engineered for synthetic utility, featuring three distinct functional handles—a Boc-protected nitrogen and two different halogens at the C3 and C5 positions—that allow for controlled, sequential modifications. For researchers, scientists, and drug development professionals, understanding the synthesis, reactivity, and strategic application of this intermediate is key to unlocking the next generation of indazole-based therapeutics.
Physicochemical Properties
A summary of the key properties of the title compound is provided below.
| Property | Value | Reference |
| CAS Number | 459133-68-7 | |
| Molecular Formula | C₁₂H₁₂BrIN₂O₂ | |
| Molecular Weight | 423.05 g/mol | |
| Appearance | Typically an off-white to yellow solid | |
| Purity | ≥97% (commonly available) | [5] |
| Storage | 2-8°C, under inert atmosphere | [5] |
Synthesis of this compound
The synthesis of this key intermediate is typically achieved in a two-step process starting from the commercially available 5-bromo-1H-indazole. The strategy involves a regioselective iodination at the C3 position, followed by the protection of the N1 nitrogen with a tert-butoxycarbonyl (Boc) group.
Step 1: Synthesis of 5-Bromo-3-iodo-1H-indazole
The C3 position of the indazole ring is acidic and can be deprotonated by a suitable base, followed by quenching with an electrophilic iodine source. This reaction is highly regioselective for the C3 position.
Experimental Protocol:
-
To a solution of 5-bromo-1H-indazole (1.0 eq.) in anhydrous Dimethylformamide (DMF), add potassium hydroxide (KOH) (3.0 eq.).[6]
-
Stir the mixture at room temperature under an inert nitrogen atmosphere.
-
Add a solution of iodine (I₂) (2.0 eq.) in DMF dropwise to the mixture.[6]
-
Continue stirring at room temperature for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[4][6]
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, and extract the product with ethyl acetate.[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 5-bromo-3-iodo-1H-indazole, which can often be used in the next step without further purification.[6]
Causality and Insights:
-
Solvent: DMF is an excellent polar aprotic solvent that readily dissolves the indazole substrate and the inorganic base.
-
Base: KOH is a strong base sufficient to deprotonate the C3 position of the indazole. The use of multiple equivalents ensures complete deprotonation.
-
Regioselectivity: The C3 proton is the most acidic proton on the indazole ring system (excluding the N-H proton), directing the iodination specifically to this site.
Step 2: Synthesis of this compound
The final step is the protection of the N1-position. The Boc group is ideal as it is stable to many reaction conditions, particularly palladium-catalyzed cross-couplings, and can be easily removed under acidic conditions.
Experimental Protocol:
-
Dissolve 5-bromo-3-iodo-1H-indazole (1.0 eq.) in a suitable solvent such as acetonitrile (CH₃CN) or dichloromethane (DCM).[3]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.), triethylamine (Et₃N) (1.5 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.05 eq.).[3]
-
Stir the reaction mixture at room temperature for 10-12 hours, monitoring by TLC.[3]
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound as a pure solid.
Causality and Insights:
-
(Boc)₂O: This is the standard reagent for introducing the Boc protecting group.
-
Base/Catalyst: Triethylamine acts as a base to neutralize the acid formed during the reaction, while DMAP is a highly effective acylation catalyst that accelerates the reaction.
-
Protection: The Boc group enhances the solubility of the indazole in organic solvents and prevents side reactions at the N1-position during subsequent functionalization steps.
Reactivity and Strategic Application in Synthesis
The synthetic power of this compound stems from the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond. The energy of this bond dictates the reactivity, following the general trend: C-I < C-Br < C-Cl.[7]
This reactivity difference allows for highly selective and sequential functionalization:
-
C3-Position (Iodo): The C-I bond is weaker and therefore significantly more reactive. This position serves as the primary site for initial modification via reactions like Suzuki, Sonogashira, or Heck coupling, leaving the C5-bromo group intact.[8]
-
C5-Position (Bromo): After the C3 position has been functionalized, the C-Br bond can be targeted under slightly more forcing reaction conditions or with a different catalyst system, enabling the introduction of a second point of diversity.
-
N1-Position (Boc): Finally, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the N-H, which can be further substituted if desired.
Application in Kinase Inhibitor Development
Indazole derivatives are highly effective as kinase inhibitors, often by acting as ATP-competitive agents that bind to the hinge region of the kinase active site.[9] The scaffold mimics the adenine portion of ATP, while substituents at key positions can extend into other pockets to grant potency and selectivity. This compound is an ideal starting point for building libraries of such inhibitors.
Many cancers are driven by aberrant signaling from Receptor Tyrosine Kinases (RTKs).[10] Indazole-based drugs like Axitinib inhibit targets such as Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for angiogenesis (the formation of new blood vessels that feed a tumor).[4]
Validation of Synthesized Inhibitors: Western Blot
Once novel indazole derivatives are synthesized from the parent intermediate, their biological activity must be validated. A standard method is Western Blotting, which can measure the phosphorylation status of a kinase's downstream target. A reduction in phosphorylation indicates successful inhibition of the kinase.
Experimental Protocol: Western Blot Analysis
-
Cell Treatment: Culture a relevant cancer cell line (e.g., HUVEC for angiogenesis studies) and treat with various concentrations of the synthesized indazole inhibitor for a specified time.[10]
-
Protein Extraction: Lyse the cells to extract total protein. Quantify the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-ERK).
-
Wash, then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total target protein (e.g., anti-total-ERK) and a loading control (e.g., GAPDH) to ensure equal protein loading.[10]
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its pre-installed protecting group and orthogonally reactive halogen atoms provide a clear and efficient roadmap for the synthesis of complex, diverse libraries of indazole derivatives. For scientists engaged in the demanding field of drug discovery, particularly in the competitive arena of kinase inhibitor development, this building block offers a reliable and versatile platform to accelerate the journey from initial concept to potential therapeutic candidate. Mastering its chemistry is a critical step toward innovating new treatments for a host of diseases.
References
-
Advent Bio. This compound. Available from: [Link]
-
Cui, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available from: [Link]
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Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available from: [Link]
-
Teffeteller, T. R., et al. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules. Available from: [Link]
-
Lizhuo Information. 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. Available from: [Link]
-
Organic Chemistry Portal. Indazole synthesis. Available from: [Link]
-
Cottyn, B., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett. Available from: [Link]
-
Sunway Pharm Ltd. 1H-INDAZOLE, 5-BROMO-3-IODO-1-METHYL-. Available from: [Link]
-
AOBChem. 5-Bromo-3-iodo-1H-indazole. Available from: [Link]
-
Zhang, Y., et al. (2021). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available from: [Link]
- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
-
Wang, C., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
PubChem. 5-Iodo-1H-indazole. National Institutes of Health. Available from: [Link]
-
PubChem. 1H-Indazole-3-carboxamide. National Institutes of Health. Available from: [Link]
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Available from: [Link]
-
ResearchGate. (2021). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Available from: [Link]
-
Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]
Sources
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Methodological & Application
Introduction: The Strategic Importance of the Sonogashira Coupling in Medicinal Chemistry
An In-Depth Technical Guide to the Regioselective Sonogashira Reaction of 1-Boc-5-Bromo-3-iodo-1H-indazole
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone of modern organic synthesis.[1] First reported in 1975, this reaction has become indispensable for its ability to form carbon-carbon (Csp²–Csp) bonds under remarkably mild conditions.[2] Its broad functional group tolerance and operational simplicity have cemented its role in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, natural products, and advanced materials.[1][3][4] For drug development professionals, the Sonogashira coupling provides a powerful tool for introducing alkynyl moieties into heterocyclic scaffolds, a common strategy for modulating the pharmacological properties of lead compounds.
This guide focuses on a specific, yet highly relevant, application: the Sonogashira reaction of this compound. This substrate is of particular interest as the indazole core is a privileged scaffold in numerous clinically significant drugs, including kinase inhibitors. The dihalogenated nature of this starting material presents a unique opportunity for sequential, site-selective functionalization, making it a valuable building block for creating diverse chemical libraries.
Core Principle: Exploiting Halogen Reactivity for Regiocontrolled Synthesis
A central challenge in the functionalization of polyhalogenated heterocycles is achieving regioselectivity. The this compound substrate possesses two distinct reactive sites: an iodine atom at the C3 position and a bromine atom at the C5 position. The success of a selective Sonogashira coupling hinges on the differential reactivity of these carbon-halogen bonds.
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of halogens in this step follows a well-established trend: I > Br > Cl > F.[5][6] The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, making it substantially more susceptible to oxidative addition. Consequently, the Sonogashira reaction on this substrate proceeds with high chemoselectivity at the C3-iodo position, leaving the C5-bromo position intact for subsequent orthogonal transformations, such as a Suzuki or Buchwald-Hartwig coupling.[7][8][9]
The Catalytic Machinery: A Dual-Metal System
The Sonogashira reaction traditionally employs a dual catalytic system, where palladium and copper work in concert to achieve efficient coupling.[10] While copper-free versions exist, the classic Pd/Cu system remains widely used for its reliability and high reaction rates under mild conditions.[1][11]
-
The Palladium Cycle: This is the primary cross-coupling engine. It begins with the oxidative addition of the highly reactive C3-iodo bond of the indazole to a Pd(0) complex. The resulting Pd(II) intermediate then undergoes transmetalation with a copper acetylide species. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[2][7]
-
The Copper Co-catalyst Cycle: The role of the copper(I) salt (typically CuI) is to activate the terminal alkyne.[1] In the presence of a base, the copper salt reacts with the alkyne to form a copper(I) acetylide intermediate.[2] This species is more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the palladium complex and increasing the overall reaction rate.[12]
Caption: Figure 1: The dual catalytic cycle of the Sonogashira reaction.
Experimental Protocol: Synthesis of tert-butyl 5-bromo-3-(phenylethynyl)-1H-indazole-1-carboxylate
This protocol provides a reliable method for the selective coupling of phenylacetylene at the C3 position of this compound.
Materials and Equipment
-
Reagents:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Inert atmosphere supply (Nitrogen or Argon) with manifold (Schlenk line)
-
Syringes and needles
-
Standard laboratory glassware (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Step-by-Step Methodology
Caption: Figure 2: Experimental workflow for the Sonogashira coupling.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Solvent and Reagent Addition: Evacuate the flask and backfill with the inert gas (repeat this cycle three times). Add anhydrous THF (approx. 5 mL per mmol of substrate) and anhydrous triethylamine (3.0 eq) via syringe. Stir the mixture for 5-10 minutes at room temperature to ensure dissolution and catalyst activation.
-
Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the stirring mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-70°C.[8] Monitor the progress of the reaction by TLC (e.g., using a 10-20% ethyl acetate in hexanes eluent) until the starting indazole spot is no longer visible. Reaction times typically range from 4 to 12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure tert-butyl 5-bromo-3-(phenylethynyl)-1H-indazole-1-carboxylate.
Data Summary and Optimization Parameters
The efficiency of the Sonogashira reaction is sensitive to several parameters. The following table summarizes typical conditions and provides a basis for optimization.
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Substrate | This compound | The Boc protecting group enhances solubility and stability. The C-I bond ensures selective reaction. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A robust, air-stable Pd(II) precatalyst that is reduced in situ. Other catalysts like Pd(PPh₃)₄ can also be used.[1] |
| Cu Co-catalyst | CuI (5-10 mol%) | Essential for high reactivity at lower temperatures. Its exclusion (copper-free conditions) may require stronger bases or higher temperatures to avoid side reactions like alkyne dimerization.[1][11] |
| Base | Et₃N or DIPEA (2-5 eq) | Acts as an acid scavenger and facilitates copper acetylide formation. Can also serve as the solvent.[1][6] Inorganic bases like K₂CO₃ or Cs₂CO₃ can be used in some protocols.[13] |
| Solvent | THF, DMF, Dioxane | Must be anhydrous. The choice can influence reaction rates and solubility.[14] Amine bases can often be used as the solvent.[1] |
| Temperature | 25°C - 70°C | Mild heating often accelerates the reaction without significant side product formation.[5][8] |
| Alkyne | Terminal Alkyne (1.1 - 1.5 eq) | A slight excess is used to ensure complete consumption of the more valuable indazole substrate. |
Conclusion and Future Applications
This application note details a robust and highly regioselective protocol for the Sonogashira coupling of this compound. The predictable selectivity for the C3-iodo position provides a reliable entry point for the synthesis of 3-alkynylindazoles. The resulting product retains the C5-bromo handle, which serves as a versatile anchor for subsequent diversification. Researchers can employ this bromine for further cross-coupling reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig) to rapidly assemble a library of complex, disubstituted indazole derivatives for screening in drug discovery programs.[8] This sequential functionalization strategy underscores the synthetic utility of dihalogenated heterocycles and the power of the Sonogashira reaction in modern medicinal chemistry.
References
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-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 7, 2026, from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 7, 2026, from [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved January 7, 2026, from [Link]
-
ACS Publications. (2011, November 29). Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction. ACS Catalysis. Retrieved January 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 7, 2026, from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved January 7, 2026, from [Link]
-
Organic Synthesis. (n.d.). Sonogashira Coupling. Retrieved January 7, 2026, from [Link]
-
Panda, G. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved January 7, 2026, from [Link]
-
SpringerLink. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved January 7, 2026, from [Link]
-
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved January 7, 2026, from [Link]
-
ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Retrieved January 7, 2026, from [Link]
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MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved January 7, 2026, from [Link]
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ResearchGate. (2025, August 9). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Retrieved January 7, 2026, from [Link]
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ACS Publications. (n.d.). Development of a Continuous-Flow Sonogashira Cross-Coupling Protocol using Propyne Gas under Process Intensified Conditions. Organic Process Research & Development. Retrieved January 7, 2026, from [Link]
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Thieme. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Retrieved January 7, 2026, from [Link]
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ResearchGate. (n.d.). Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. Retrieved January 7, 2026, from [Link]
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Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved January 7, 2026, from [Link]
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National Center for Biotechnology Information. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved January 7, 2026, from [Link]
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MDPI. (n.d.). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Retrieved January 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Retrieved January 7, 2026, from [Link]
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National Center for Biotechnology Information. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved January 7, 2026, from [Link]
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Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved January 7, 2026, from [Link]
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ResearchGate. (2025, August 6). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved January 7, 2026, from [Link]
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ResearchGate. (2025, August 7). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Retrieved January 7, 2026, from [Link]
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ACS Publications. (n.d.). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]
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Application Note & Protocol: Regioselective Buchwald-Hartwig Amination of 1-Boc-5-Bromo-3-iodo-1H-indazole
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The ability to selectively functionalize this heterocycle is paramount for developing novel molecular entities. This document provides a comprehensive technical guide for the regioselective Buchwald-Hartwig amination of 1-Boc-5-bromo-3-iodo-1H-indazole. Capitalizing on the differential reactivity of aryl iodides and bromides in palladium-catalyzed cross-coupling, this protocol details a robust method for the selective formation of a C-N bond at the C3-position, leaving the C5-bromo position intact for subsequent orthogonal chemistry. We will explore the mechanistic basis for this selectivity and provide a detailed, field-tested protocol for researchers in synthetic and medicinal chemistry.
Mechanistic Insights: The Foundation of Regioselectivity
The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds via a palladium-catalyzed cycle.[3][4] The reaction typically involves an aryl halide, an amine, a base, and a palladium catalyst system composed of a palladium precursor and a phosphine ligand.
The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][5]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
The Key to Selectivity: Oxidative Addition
For di-halogenated substrates like this compound, selectivity is governed by the relative rates of the initial oxidative addition step. The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step of the catalytic cycle.[6][7] The reactivity of aryl halides in this step follows a well-established trend:
C–I > C–Br >> C–Cl
This trend is a direct consequence of the bond dissociation energies (BDEs) of the carbon-halogen bonds; the weaker C-I bond (lower BDE) undergoes cleavage and addition to the palladium center much more readily than the stronger C-Br bond.[8]
Therefore, by carefully controlling reaction conditions (particularly temperature and reaction time), the palladium catalyst will selectively activate the C3-Iodo bond of the indazole, leaving the C5-Bromo bond untouched. This principle has been demonstrated in related cross-coupling reactions on similar substrates.[9]
Application Protocol: Selective C3 Amination of this compound
This protocol is designed for the selective coupling of a representative secondary amine, morpholine, to the C3 position.
Reaction Scheme:
(Self-generated image of the chemical reaction)
Materials and Reagents
| Reagent | CAS Number | Mol. Weight | Suggested Grade | Notes |
| This compound | 1257535-48-0 (similar structure) | 437.08 | >97% | Substrate. Must be dry. |
| Morpholine | 110-91-8 | 87.12 | Anhydrous, >99% | Nucleophile. Use 1.2-1.5 equivalents. |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | Catalyst grade | Palladium Precursor. |
| Xantphos | 161265-03-8 | 578.68 | >98% | Ligand. |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | Anhydrous, >99% | Base. Ensure it is finely powdered and dry. |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous, <50 ppm H₂O | Solvent. Must be thoroughly degassed. |
Equipment
-
Schlenk tube or oven-dried reaction vial with a PTFE-lined cap
-
Magnetic stirrer and stir bar
-
Heating block or oil bath with temperature control
-
Inert gas (Nitrogen or Argon) manifold
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Experimental Protocol
Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere using standard Schlenk techniques.
-
Vessel Preparation: Place a magnetic stir bar into a Schlenk tube. Flame-dry the tube under vacuum and backfill with Nitrogen or Argon. Allow it to cool to room temperature.
-
Reagent Addition (Solid): In a glovebox or under a positive flow of inert gas, add this compound (e.g., 437 mg, 1.0 mmol, 1.0 equiv), Cesium Carbonate (Cs₂CO₃) (e.g., 489 mg, 1.5 mmol, 1.5 equiv), Xantphos (e.g., 23 mg, 0.04 mmol, 4 mol%), and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 18 mg, 0.02 mmol, 2 mol% Pd).
-
Solvent and Amine Addition: Add anhydrous, degassed 1,4-dioxane (5 mL). Then, add morpholine (e.g., 105 µL, 1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Execution: Seal the Schlenk tube tightly. Place the tube in a preheated heating block or oil bath set to 80 °C . Stir the mixture vigorously. Rationale: A moderate temperature is chosen to ensure sufficient energy for the C-I bond activation while minimizing the risk of activating the more robust C-Br bond.
-
Reaction Monitoring: After 4-6 hours, briefly cool the reaction and take a small aliquot for analysis by TLC or LC-MS to check for the consumption of starting material and formation of the desired product. The reaction is typically complete within 8-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-Boc-5-bromo-3-(morpholino)-1H-indazole.
Experimental Workflow and Optimization
The following diagram outlines the general laboratory workflow.
Caption: A step-by-step workflow for the selective amination protocol.
Parameter Optimization Summary
For challenging substrates or different amines, optimization may be required. The following table provides guidance.
| Parameter | Standard Condition | Rationale & Optimization Notes |
| Catalyst System | Pd₂(dba)₃ / Xantphos | A robust system for many aminations. Consider using pre-formed catalysts (e.g., G3/G4 palladacycles) for improved reproducibility.[8] |
| Base | Cs₂CO₃ | A moderately strong base compatible with many functional groups.[10] K₃PO₄ is a good alternative. Stronger bases like NaOtBu may lead to side reactions or Boc-deprotection. |
| Solvent | 1,4-Dioxane | A common, effective solvent. Toluene is also widely used.[11] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation. |
| Temperature | 80 °C | Optimal for selective C-I activation. Higher temperatures (>100 °C) risk competitive reaction at the C-Br bond or decomposition. Lower temperatures may lead to sluggish reactions. |
| Amine Equiv. | 1.2 - 1.5 | A slight excess drives the reaction to completion. A large excess can sometimes interfere with purification. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst due to oxygen/moisture. 2. Insufficient temperature. 3. Poor quality reagents. | 1. Ensure all reagents are dry and the system is rigorously inert. Use freshly opened anhydrous solvent. 2. Increase temperature incrementally to 90-100 °C, monitoring for selectivity loss. 3. Use a new bottle of catalyst/ligand. |
| Loss of Selectivity (Reaction at C5-Br) | 1. Reaction temperature is too high. 2. Reaction time is excessively long. | 1. Decrease the reaction temperature to 70-80 °C. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Hydrodehalogenation (Loss of I or Br) | 1. Presence of water or other proton sources. 2. β-hydride elimination from certain amine substrates. | 1. Use rigorously dried reagents and solvents. 2. This is a known side reaction; screening different ligands may suppress it.[3] |
| Boc-group Cleavage | 1. Use of a base that is too strong (e.g., NaOtBu). 2. Presence of protic impurities. | 1. Stick to carbonate bases like Cs₂CO₃ or K₃PO₄. 2. Ensure anhydrous conditions. |
Conclusion
The Buchwald-Hartwig amination provides a highly effective method for the C-N bond formation on complex heterocyclic systems. By leveraging the intrinsic difference in reactivity between aryl iodides and bromides, the selective functionalization of this compound at the C3 position can be achieved with high fidelity. The protocol described herein offers a reliable starting point for researchers, enabling the synthesis of valuable intermediates for drug discovery and development programs. Careful control of reaction parameters, particularly temperature, and adherence to inert atmosphere techniques are critical for success.
References
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]
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Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]
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NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]
-
Blackmond, D. G., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]
-
Reddit r/chemistry (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]
-
Chemistry Stack Exchange (2022). Buchwald-Hartwig coupling troubleshooting. Available at: [Link]
-
ACS Green Chemistry Institute (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]
-
Buchwald, S. L., et al. (2002). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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Kerr, M. A. (2010). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis. Available at: [Link]
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ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Available at: [Link]
-
Technical University of Denmark (2007). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Available at: [Link]
-
Wang, C., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
ResearchGate (2012). Conditions for a selective Buchwald-Hartwig amination?. Available at: [Link]
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Application Notes & Protocols: Regioselective Heck Coupling of 1-Boc-5-Bromo-3-iodo-1H-indazole
Abstract
This technical guide provides a comprehensive framework for performing a regioselective Mizoroki-Heck reaction on 1-Boc-5-bromo-3-iodo-1H-indazole. Indazole scaffolds are pivotal in medicinal chemistry, and the ability to selectively functionalize them at specific positions is crucial for developing novel therapeutics.[1][2] This document elucidates the mechanistic principles governing the selective activation of the C-I bond over the C-Br bond, details a robust experimental protocol for coupling at the C3-position, offers troubleshooting guidance, and outlines the potential for subsequent functionalization. The protocols and insights are designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules.
Introduction: The Strategic Importance of Selective Indazole Functionalization
The indazole core is a privileged scaffold in modern drug discovery, forming the structural basis for a multitude of compounds targeting various biological pathways, including protein kinases.[1] The precise substitution pattern on the indazole ring is paramount for achieving desired potency, selectivity, and pharmacokinetic properties. The dihalogenated substrate, this compound, presents a unique synthetic opportunity. It serves as a versatile building block for creating diverse molecular architectures through sequential, site-selective cross-coupling reactions.
The Mizoroki-Heck reaction, a palladium-catalyzed olefination of aryl halides, is a cornerstone of C-C bond formation.[3][4] Its application to a dihalogenated system necessitates a deep understanding of the underlying reaction kinetics to achieve regioselectivity. This guide focuses on leveraging the inherent reactivity differences between aryl iodides and bromides to exclusively functionalize the C3-position of the indazole ring, leaving the C5-bromo position intact for subsequent transformations.
Core Principles: Achieving Regioselectivity in the Heck Reaction
The success of the selective Heck coupling hinges on the differential reactivity of the two carbon-halogen bonds. The reaction proceeds via a well-established catalytic cycle, and control is exerted at the initial, rate-determining step.
The Palladium Catalytic Cycle
The Mizoroki-Heck reaction follows a four-step catalytic cycle involving a palladium catalyst which cycles between the Pd(0) and Pd(II) oxidation states.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a square planar Aryl-Pd(II)-X complex. This is typically the rate-determining step of the cycle.[7][8]
-
Olefin Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) complex. Subsequently, the aryl group migrates to one of the olefinic carbons, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step generally proceeds to give the more thermodynamically stable trans-alkene.[9]
-
Reductive Elimination: A base is required to regenerate the Pd(0) catalyst by eliminating HX from the H-Pd(II)-X complex, thus closing the catalytic cycle.[3]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
The Basis of Regioselectivity: C-I vs. C-Br Reactivity
The selective functionalization of the C3-iodo position is a direct consequence of the relative rates of oxidative addition for different aryl halides. The generally accepted trend for this crucial step is:
Ar-I > Ar-Br >> Ar-Cl
This reactivity order is attributed to the decreasing carbon-halogen bond dissociation energies down the group (C-Cl > C-Br > C-I). The weaker C-I bond (approx. 272 kJ/mol) is significantly more susceptible to cleavage by the Pd(0) catalyst than the stronger C-Br bond (approx. 336 kJ/mol).[10] By carefully controlling reaction conditions, particularly temperature, it is possible to facilitate oxidative addition exclusively at the C3-iodo site while the C5-bromo site remains unreacted.[11]
Detailed Application Protocol: C3-Selective Alkenylation
This protocol describes the regioselective Heck coupling of this compound with methyl acrylate.
Materials and Reagents
-
Substrate: this compound (CAS: 1257535-48-0)
-
Alkene: Methyl acrylate
-
Catalyst: Palladium(II) acetate, Pd(OAc)₂
-
Ligand: Triphenylphosphine, PPh₃
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Inert Gas: Argon or Nitrogen
-
Standard laboratory glassware: Schlenk flask, condenser, magnetic stirrer, etc.
-
Purification: Silica gel for column chromatography, ethyl acetate, hexanes.
Optimized Reaction Parameters
The following table summarizes recommended conditions for achieving high selectivity and yield.
| Parameter | Recommended Condition | Rationale / Notes |
| Substrate | 1.0 equiv. | The limiting reagent. |
| Alkene | 1.5 - 2.0 equiv. | Using a slight excess ensures complete consumption of the indazole.[7] |
| Pd(OAc)₂ | 2 - 5 mol% | A common, effective, and air-stable palladium precatalyst.[3] |
| Ligand (PPh₃) | 4 - 10 mol% | Stabilizes the Pd(0) species. A Pd:Ligand ratio of 1:2 is typical. |
| Base | 2.0 - 3.0 equiv. | Essential for regenerating the Pd(0) catalyst.[5] |
| Solvent | MeCN or DMF | Polar aprotic solvents that effectively dissolve the reactants. |
| Temperature | 80-90 °C | Sufficient to promote reaction at the C-I bond but low enough to prevent C-Br activation. |
| Time | 12 - 24 h | Reaction progress should be monitored by TLC or LC-MS. |
Step-by-Step Experimental Procedure
Caption: Experimental workflow for the regioselective Heck reaction.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), palladium(II) acetate (0.03 equiv), and triphenylphosphine (0.06 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile via syringe. Begin stirring to dissolve the solids. Add triethylamine (2.5 equiv) followed by methyl acrylate (1.5 equiv).
-
Reaction: Immerse the flask in a preheated oil bath at 85 °C. Allow the reaction to stir for 12-24 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:7 Ethyl Acetate/Hexanes mobile phase).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, (E)-methyl 3-(1-Boc-5-bromo-1H-indazol-3-yl)acrylate.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficient temperature; Impure reagents/solvents. | Use a fresh bottle of Pd(OAc)₂ or a different precatalyst. Ensure the temperature is maintained. Use freshly distilled, anhydrous solvents and base. |
| Formation of Debrominated Byproduct | Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature to 75-80 °C. Monitor the reaction closely and stop it once the starting material is consumed.[12] |
| Double Heck Coupling (at C3 and C5) | Reaction conditions are too harsh, leading to C-Br bond activation. | Significantly lower the reaction temperature. Consider a milder base. This is unlikely under the recommended conditions but possible. |
| Low Yield after Purification | Poor work-up procedure; Product loss on the column. | Ensure complete extraction during work-up. Use a less polar solvent system for chromatography if the product is eluting too quickly. |
| Inconsistent Results | Oxygen contamination deactivating the catalyst; Water in the reaction. | Ensure the inert atmosphere technique is robust. Use anhydrous solvents and reagents. |
Conclusion and Outlook
The protocol described herein provides a reliable and highly regioselective method for the functionalization of this compound at the C3-position via the Mizoroki-Heck reaction. The selective activation of the more labile carbon-iodine bond allows for the synthesis of C3-alkenylated indazoles while preserving the C5-bromo handle. This preserved site of reactivity is available for subsequent palladium-catalyzed transformations, such as Suzuki or Sonogashira couplings, enabling the rapid and divergent synthesis of complex, polysubstituted indazole derivatives for screening in drug discovery programs.[11][13]
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Title: Heck Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: Simple and Practical Reductive Heck Protocol for Terminal Alkenes Source: Molecular Complexity through Catalysis URL: [Link]
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Title: Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle Source: Organometallics (ACS Publications) URL: [Link]
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Title: Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 Source: Organometallics (ACS Publications) URL: [Link]
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Title: The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins Source: RSC Publishing URL: [Link]
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Title: Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex Source: PMC (PubMed Central) URL: [Link]
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Title: Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling Source: NIH National Library of Medicine URL: [Link]
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Title: Heck reaction - Wikipedia Source: Wikipedia URL: [Link]
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Title: Heck Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
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Title: C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Source: Arkivoc URL: [Link]
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Title: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling Source: NIH National Library of Medicine URL: [Link]
-
Title: Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions Source: ResearchGate URL: [Link]
-
Title: Aliphatic Radical Relay Heck Reaction at Unactivated C(sp3)–H Sites of Alcohols Source: NIH National Library of Medicine URL: [Link]
-
Title: The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins Source: ResearchGate URL: [Link]
-
Title: Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib Source: Beilstein Journals URL: [Link]
-
Title: Heck Diversification of Indole‐Based Substrates under Aqueous Conditions Source: PMC (PubMed Central) URL: [Link]
-
Title: Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions Source: Beilstein Journals URL: [Link]
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Title: Science of Synthesis: 1H- and 2H-Indazoles Source: Science of Synthesis URL: [Link]
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Title: this compound Source: Advent Bio URL: [Link]
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Application Note & Protocols: Strategic Deprotection of 1-Boc-5-Bromo-3-iodo-1H-indazole
Introduction: The Strategic Importance of 5-Bromo-3-iodo-1H-indazole
The 5-bromo-3-iodo-1H-indazole scaffold is a highly valuable building block in modern medicinal chemistry and drug discovery. Its distinct functionalization at the C3 (iodo) and C5 (bromo) positions allows for sequential, site-selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse molecular libraries for screening and lead optimization. The indazole core itself is a privileged structure, present in numerous biologically active compounds.[1]
To facilitate its use in multi-step synthesis, the indazole nitrogen is commonly protected with a tert-butyloxycarbonyl (Boc) group. The N-Boc group enhances solubility in organic solvents and modulates the reactivity of the heterocyclic ring. However, the ultimate success of any synthetic route hinges on the effective and clean removal of this protecting group. The presence of two distinct halogen atoms on the indazole ring introduces a critical challenge: the deprotection method must be robust enough to cleave the N-Boc carbamate bond without compromising the C-Br or C-I bonds, which are essential for subsequent transformations.
This guide provides a detailed analysis of field-proven methods for the deprotection of 1-Boc-5-bromo-3-iodo-1H-indazole, focusing on the causality behind protocol choices, self-validating experimental design, and comparative performance.
Comparative Overview of Deprotection Methodologies
The choice of a deprotection strategy is dictated by the overall synthetic scheme, particularly the presence of other acid- or base-labile functional groups within the molecule. Below is a summary of the primary methods suitable for this substrate.
| Methodology | Primary Reagents | Typical Conditions | Advantages | Considerations & Potential Drawbacks |
| Acid-Catalyzed | Trifluoroacetic Acid (TFA); Hydrochloric Acid (HCl) | DCM or Dioxane, 0°C to Room Temp | Fast, reliable, high-yielding, and widely applicable.[2][3] | Not suitable for substrates with other acid-sensitive groups (e.g., t-butyl esters, acetals). Requires neutralization during work-up. |
| Base-Catalyzed | Sodium methoxide (NaOMe) | Anhydrous Methanol (MeOH), Room Temp | Excellent for substrates with acid-labile groups. Highly selective for N-Boc on certain heterocycles.[4][5] | Requires strictly anhydrous conditions. May not be as rapid as acidic methods. Substrate-dependent efficacy. |
| Thermal | Heat | High-boiling solvent (e.g., TFE) or continuous flow reactor | Catalyst-free, avoiding acidic or basic reagents entirely.[6][7] | Requires high temperatures (>150 °C) which can risk degradation of sensitive substrates.[6] Best implemented with specialized equipment. |
Method 1: Acid-Catalyzed Deprotection
This is the most conventional and frequently employed method for Boc group removal due to its efficiency and reliability.
Expertise & Experience: The Rationale Behind Acidic Cleavage
The mechanism of acid-catalyzed Boc deprotection is a well-understood, robust process.[2][8][9] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA.[2][10] This protonation weakens the C-O bond, leading to the irreversible loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates, releasing carbon dioxide gas and the desired free amine (in this case, the N-H of the indazole).[8][10]
Causality of Reagent Choice:
-
Trifluoroacetic Acid (TFA): TFA is often the reagent of choice because it is a strong acid that efficiently drives the reaction, and its high volatility simplifies removal from the reaction mixture under reduced pressure.[2] It is typically used in a mixture with Dichloromethane (DCM).
-
Hydrochloric Acid (HCl): A solution of 4M HCl in dioxane is another common and effective option.[11] It provides a strong acidic environment and is commercially available, offering convenience.
A critical consideration is that the reaction liberates both carbon dioxide and isobutylene gas (from the tert-butyl cation).[8][10] Therefore, these reactions must never be conducted in a sealed vessel. Always ensure adequate ventilation in a fume hood. The resulting deprotected indazole will be in the form of its corresponding salt (e.g., trifluoroacetate or hydrochloride), which often precipitates or can be isolated and then neutralized in a separate step to yield the free base.
Experimental Protocol: TFA-Mediated Deprotection
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) (5-10 eq, often a 25-50% v/v solution of TFA in DCM is used) dropwise to the stirring solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] The product will be more polar and have a lower Rf value on TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Neutralization & Isolation: Dissolve the resulting residue in an appropriate organic solvent (e.g., Ethyl Acetate or DCM). Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by a wash with brine.[11]
-
Final Steps: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the 5-bromo-3-iodo-1H-indazole product.
Trustworthiness: A Self-Validating System
-
Visual Cue: The evolution of CO₂ gas provides an initial indication that the reaction is proceeding.
-
¹H NMR Analysis: The most definitive validation is the complete disappearance of the characteristic singlet peak for the nine protons of the tert-butyl group, typically found around 1.6-1.7 ppm.[12]
-
LC-MS Analysis: This technique confirms the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the mass of the deprotected product.[11]
Visualization: Acid-Catalyzed Workflow
Caption: Workflow for acid-catalyzed Boc deprotection.
Method 2: Base-Catalyzed Deprotection
While the Boc group is classically known for its stability to basic conditions, N-Boc groups on electron-deficient nitrogen heterocycles, including indazoles, can be selectively cleaved under specific basic conditions.[4][13][14]
Expertise & Experience: Leveraging Heterocycle Reactivity
This method's utility lies in its orthogonality to acid-labile protecting groups. If a molecule contains, for example, a t-butyl ester that must be preserved, an acidic deprotection is not viable. A base-catalyzed approach with sodium methoxide (NaOMe) in methanol provides an elegant solution.[4][5][15] The reaction proceeds via nucleophilic attack of the methoxide ion at the carbamate carbonyl, followed by elimination.
Causality of Reagent Choice:
-
Sodium Methoxide (NaOMe): A catalytic amount of a strong, non-aqueous base like NaOMe is sufficient to initiate the deprotection.[4]
-
Anhydrous Methanol (MeOH): The use of a dry alcohol solvent is critical. The presence of water could lead to competitive saponification or other side reactions.
This method has demonstrated excellent selectivity, for instance, by removing the N-Boc from an indazole while leaving an N-Boc on a piperazine moiety within the same molecule.[4] This makes it a powerful tool for complex synthetic challenges.
Experimental Protocol: NaOMe-Mediated Deprotection
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous Methanol (MeOH) to a concentration of 0.1-0.2 M.
-
Reaction Initiation: Add a catalytic amount of Sodium Methoxide (NaOMe) (e.g., 0.1-0.3 eq) to the solution at room temperature.
-
Monitoring: Stir the reaction at room temperature for 3-6 hours. Monitor its progress closely by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water.
-
Isolation: Extract the product into an organic solvent such as Ethyl Acetate (3x).
-
Final Steps: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure product.[4]
Trustworthiness: A Self-Validating System
Validation follows the same principles as the acidic method:
-
TLC Analysis: A clear shift to a lower Rf confirms the conversion of the less polar starting material to the more polar product.
-
¹H NMR and LC-MS: These techniques provide definitive structural and mass confirmation, as previously described.
Visualization: Base-Catalyzed Workflow
Caption: Workflow for base-catalyzed Boc deprotection.
References
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Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]
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Gerokonstantis, D.-T. et al. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. Available at: [Link]
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Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
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Ravinder, K. et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37: 281–287. Available at: [Link]
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ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. Available at: [Link]
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Lindsley, C. W. et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 52(35), 4599-4602. Available at: [Link]
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Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. Available at: [Link]
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Pal, R. et al. Iodine-mediated N-Boc deprotection of amines under solvent-free conditions. Available at: [Link]
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Organic Chemistry Tube. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube. Available at: [Link]
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Awuah, S. G. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23971-23976. Available at: [Link]
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O'Brien, A. G. et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(1), 85-92. Available at: [Link]
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ResearchGate. Deprotection of different N-Boc-compounds | Download Table. Available at: [Link]
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Pal, R. et al. (2013). Iodine-Mediated Neutral and Selective N-Boc Deprotection. Journal of Chemistry. Available at: [Link]
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ResearchGate. Iodine-Mediated Neutral and Selective N-Boc Deprotection. Available at: [Link]
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Organic Chemistry Portal. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile. Available at: [Link]
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O'Brien, A. G. et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(1), 85-92. Available at: [Link]
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Wang, Z. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available at: [Link]
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Kumar, R. et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(11), 2110-2134. Available at: [Link]
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Giraud, F. et al. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]
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The Strategic Utility of 1-Boc-5-Bromo-3-iodo-1H-indazole in Modern Medicinal Chemistry
Introduction: A Scaffold of Strategic Importance
In the landscape of contemporary drug discovery, the indazole nucleus stands out as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds.[1][2] Its bioisosteric relationship with indole allows it to interact with a wide array of biological targets, particularly protein kinases, which are pivotal regulators of cellular processes and frequently implicated in diseases like cancer.[3] The strategic functionalization of the indazole ring is paramount for fine-tuning the potency, selectivity, and pharmacokinetic properties of drug candidates.
This guide focuses on a particularly valuable, yet underexplored, building block: 1-Boc-5-Bromo-3-iodo-1H-indazole . This trifunctionalized scaffold offers medicinal chemists a powerful tool for the efficient and controlled synthesis of complex molecular architectures. The presence of two distinct halogen atoms at the C3 and C5 positions, with differential reactivity, allows for sequential and site-selective cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group at the N1 position ensures regiochemical control during these transformations and can be readily removed under mild conditions.[4] This document provides an in-depth exploration of the applications of this versatile building block, complete with detailed protocols and the underlying scientific rationale for its use in the synthesis of targeted therapeutics.
Core Attributes of this compound
The utility of this reagent is rooted in its unique structural features:
-
Orthogonal Reactivity: The carbon-iodine (C-I) bond at the C3 position is significantly more reactive towards palladium-catalyzed cross-coupling reactions (such as Sonogashira, Suzuki-Miyaura, and Heck) than the carbon-bromine (C-Br) bond at the C5 position.[5] This reactivity differential is the cornerstone of its application, enabling a stepwise and controlled introduction of diverse substituents.
-
Strategic Vectoral Diversity: The C3 and C5 positions on the indazole scaffold point into different regions of space. In the context of kinase inhibition, for example, substituents at C3 can be designed to interact with the hinge region of the ATP-binding pocket, while modifications at C5 can extend into the solvent-exposed region or other sub-pockets, thereby influencing selectivity and solubility.
-
N-H Protection: The Boc group at the N1 position serves two critical functions. Firstly, it prevents unwanted side reactions at the indazole nitrogen during cross-coupling. Secondly, it enhances the solubility of the indazole core in organic solvents, facilitating reaction setup and purification. Its facile removal under acidic conditions allows for subsequent N-functionalization if desired.[4]
Application in the Synthesis of Kinase Inhibitors: A Case Study of PLK4 Inhibitors
A compelling application of dihaloindazoles is in the synthesis of inhibitors for Polo-like kinase 4 (PLK4), a master regulator of centriole duplication and a promising target in oncology.[2][6] While a direct synthesis of a named PLK4 inhibitor from this compound is not explicitly detailed in the literature, the synthesis of a key, structurally analogous intermediate for PLK4 inhibitors provides an excellent template for understanding its potential. A published route for a potent PLK4 inhibitor utilizes 6-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, highlighting the same principles of sequential functionalization.[6]
The following workflow illustrates a plausible synthetic strategy towards a PLK4 inhibitor scaffold, adapted from published methodologies, showcasing the utility of the target molecule.
DOT Script for Synthetic Workflow
Caption: Conceptual workflow for the synthesis of a PLK4 inhibitor scaffold.
Experimental Protocols
The following protocols are generalized procedures based on established methods for cross-coupling reactions on halo-indazoles and are intended as a starting point for optimization.[4][6][7]
Protocol 1: Site-Selective Sonogashira Coupling at the C3-Position
This protocol describes the preferential coupling of a terminal alkyne at the more reactive C3-iodo position.
Materials:
| Reagent/Material | Molecular Weight | Amount (1 mmol scale) | Moles (mmol) |
| This compound | 453.08 g/mol | 453 mg | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 g/mol | 123 µL (1.1 mmol) | 1.1 |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 g/mol | 35 mg | 0.05 |
| Copper(I) iodide (CuI) | 190.45 g/mol | 10 mg | 0.05 |
| Triethylamine (Et₃N) | 101.19 g/mol | 420 µL (3.0 mmol) | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol), and copper(I) iodide (0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.1 mmol) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-alkynyl-5-bromo-1-Boc-1H-indazole.
Causality: The choice of a palladium/copper co-catalyst system is standard for Sonogashira couplings. The reaction proceeds preferentially at the C-I bond due to its lower bond dissociation energy compared to the C-Br bond, leading to a faster rate of oxidative addition to the Pd(0) catalyst.
Protocol 2: Suzuki-Miyaura Coupling at the C5-Position
This protocol describes the subsequent functionalization of the C5-bromo position with an aryl or heteroaryl group.
Materials:
| Reagent/Material | Molecular Weight | Amount (1 mmol scale) | Moles (mmol) |
| 3-Alkynyl-5-bromo-1-Boc-1H-indazole | - | 1.0 mmol | 1.0 |
| Aryl/Heteroaryl Boronic Acid | - | 1.2 mmol | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 g/mol | 58 mg | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 g/mol | 212 mg | 2.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To a microwave vial, add the 3-alkynyl-5-bromo-1-Boc-1H-indazole (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (2.0 mmol).
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
Seal the vial and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture in a microwave reactor to 100-120 °C for 30-60 minutes, or alternatively, heat at 80-90 °C in an oil bath for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired 3-alkynyl-5-aryl-1-Boc-1H-indazole.
Causality: The Suzuki-Miyaura reaction is a robust method for C-C bond formation. More forcing conditions (higher temperature) are generally required to activate the less reactive C-Br bond for oxidative addition compared to the C-I bond.
Protocol 3: Boc Deprotection
This protocol describes the final step to reveal the N-H of the indazole, which is often a key pharmacophore for interaction with biological targets.
Materials:
| Reagent/Material | Amount (1 mmol scale) |
| 3-Alkynyl-5-aryl-1-Boc-1H-indazole | 1.0 mmol |
| Trifluoroacetic Acid (TFA) | 2 mL |
| Dichloromethane (DCM) | 8 mL |
Procedure:
-
Dissolve the 3-alkynyl-5-aryl-1-Boc-1H-indazole (1.0 mmol) in dichloromethane (8 mL).
-
Add trifluoroacetic acid (2 mL) to the solution at room temperature.
-
Stir the mixture for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Wash with brine, dry over sodium sulfate, and concentrate to yield the final deprotected indazole. Further purification by chromatography or recrystallization may be necessary.
Causality: The Boc group is labile under acidic conditions, readily cleaving to release isobutylene and carbon dioxide, thus regenerating the free N-H of the indazole.
Conclusion: A Versatile Tool for Drug Discovery
This compound represents a highly strategic and versatile building block for medicinal chemists. Its capacity for sequential, site-selective functionalization provides an efficient and controlled route to complex, highly decorated indazole scaffolds. The principles and protocols outlined in this guide, exemplified by the synthesis of kinase inhibitor cores, demonstrate its immense potential in accelerating the discovery and development of novel therapeutics. As the demand for targeted and selective small molecule drugs continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the future of medicinal chemistry.
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Amalan Thiruvalluvar, A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7). Available at: [Link]
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Fan, C., Liu, N., Hu, N., Tong, M., Shi, X., Wang, H., Sun, W., Qi, Z., Zhang, H., Sun, Y., Gao, Z., Zhao, D., & Cheng, M. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Fan, C., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
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Pauls, H. W., et al. (2015). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI-400945) as a Potent, Orally Active Antitumor Agent. Journal of Medicinal Chemistry, 58(1), 147–169. Available at: [Link]
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Vanderbilt University. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Bioorganic & Medicinal Chemistry Letters, 21(17), 5034-5037. Available at: [Link]
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Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17053-17065. Available at: [Link]
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Xu, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17053-17065. Available at: [Link]
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Zicane, D., et al. (2010). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. Tetrahedron, 66(47), 9290-9297. Available at: [Link]
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Abdel-Aziz, A. A. M., et al. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 25(11), 2533. Available at: [Link]
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Liu, Y., et al. (2016). The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides. Journal of Medicinal Chemistry, 59(15), 7210-7226. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules, 28(24), 8031. Available at: [Link]
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The Strategic Utility of 1-Boc-5-Bromo-3-iodo-1H-indazole in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
Introduction: The Privileged Indazole Scaffold and the Power of Orthogonal Functionalization
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its bioisosteric relationship with the purine ring of ATP allows it to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, a conserved feature across a multitude of kinases.[3] The strategic functionalization of the indazole ring system is therefore a cornerstone of modern drug discovery, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.
This technical guide focuses on the application of a highly versatile building block, 1-Boc-5-bromo-3-iodo-1H-indazole , in the synthesis of kinase inhibitors. The presence of two distinct halogen atoms at the C3 and C5 positions, with differential reactivity, makes this reagent exceptionally valuable. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions allows for a sequential and site-selective introduction of diverse molecular fragments.[4] This "orthogonal" synthetic strategy is paramount for the efficient construction of complex molecules and for exploring the structure-activity relationships (SAR) of novel kinase inhibitors. The tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen enhances solubility and prevents unwanted side reactions during the initial coupling steps.[5][6]
Core Synthetic Strategy: Sequential Cross-Coupling Reactions
The primary application of this compound lies in its sequential functionalization through palladium-catalyzed cross-coupling reactions. The general workflow leverages the higher reactivity of the C-I bond for the first coupling, followed by a second coupling at the less reactive C-Br bond. This allows for the controlled and stepwise assembly of the target kinase inhibitor.
Caption: Sequential functionalization workflow for this compound.
Experimental Protocols and Methodologies
The following protocols are based on established methodologies for cross-coupling reactions on halogenated indazoles and serve as a guide for researchers. Optimization for specific substrates may be required.
Protocol 1: Synthesis of the Starting Material, tert-Butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate
This protocol is adapted from a patented method for the synthesis of 5-substituted indazoles as kinase inhibitors.[7]
Step 1: Iodination of 5-bromo-1H-indazole
-
To a solution of 5-bromo-1H-indazole (1.0 eq) in dimethylformamide (DMF), add potassium hydroxide (KOH) (3.5 eq).
-
Over a period of 2 hours, add iodine (I₂) (1.55 eq) in portions.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-3-iodo-1H-indazole.
Step 2: Boc Protection
-
Dissolve the 5-bromo-3-iodo-1H-indazole (1.0 eq) in acetonitrile.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq), triethylamine (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]
-
Stir the reaction at room temperature for 10-12 hours.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate.
Protocol 2: Site-Selective Suzuki-Miyaura Coupling at the C3-Iodo Position
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The higher reactivity of the C-I bond allows for selective coupling at the C3 position.[8][9]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the C3 position.
Experimental Protocol:
-
To a microwave reaction vial, add tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.5-2.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).[6]
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.
-
Seal the vial and heat under microwave irradiation at 100-120 °C for 30-60 minutes, or alternatively, heat at 80-90 °C under an inert atmosphere for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
| Parameter | Typical Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient for C-C bond formation.[6][10] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, DME/H₂O | Promotes dissolution of both organic and inorganic reagents. |
| Temperature | 80-120 °C | Provides sufficient energy for the catalytic cycle. |
Protocol 3: Sonogashira Coupling at the C3-Iodo Position
The Sonogashira coupling is used to introduce alkyne moieties, which are valuable handles for further chemistry or can be key pharmacophoric elements.[4]
Experimental Protocol:
-
To a degassed solution of tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent like DMF or THF, add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%), a copper(I) co-catalyst such as CuI (5-10 mol%), and a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere for 2-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any solids, and concentrate the filtrate.
-
Purify the crude product via flash column chromatography.
Protocol 4: Buchwald-Hartwig Amination at the C5-Bromo Position
After functionalization at the C3 position, the remaining bromine at C5 can be used for C-N bond formation via the Buchwald-Hartwig amination.[11][12] This is a powerful method for introducing a wide variety of primary and secondary amines, which are common features in kinase inhibitors.
Reaction Scheme:
Caption: Buchwald-Hartwig amination at the C5 position.
Experimental Protocol:
-
In a dry Schlenk tube under an inert atmosphere, combine the 3-substituted-5-bromo-1-Boc-1H-indazole (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-3 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP) (2-6 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).[13]
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Add the desired primary or secondary amine (1.1-1.5 eq).
-
Seal the tube and heat the reaction mixture with stirring at 80-110 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
| Parameter | Typical Conditions | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) or Pd(II) sources. |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich ligands that facilitate oxidative addition and reductive elimination.[13] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Crucial for the deprotonation of the amine and regeneration of the catalyst. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and inert solvents are required. |
Application in Kinase Inhibitor Synthesis: A Case Study
Derivatives of 5-bromo-3-substituted indazoles are key intermediates in the synthesis of inhibitors for various kinases, including Glycogen Synthase Kinase 3 (GSK-3), Rho-associated coiled-coil containing protein kinase (ROCK), and Janus Kinase 2 (JAK2).[7] The sequential functionalization strategy allows for the systematic exploration of the chemical space around the indazole core to optimize interactions with the target kinase. For example, a Suzuki coupling at the C3 position can introduce an aryl or heteroaryl group that occupies the hydrophobic pocket of the ATP-binding site, while a subsequent Buchwald-Hartwig amination at the C5 position can install a group that forms hydrogen bonds with the solvent-exposed region or the hinge.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex kinase inhibitors. Its di-halogenated nature, combined with the differential reactivity of the C-I and C-Br bonds, enables a robust and flexible strategy of sequential, site-selective cross-coupling reactions. This allows for the controlled and efficient introduction of diverse chemical functionalities, which is essential for the optimization of potency, selectivity, and pharmacokinetic properties in modern drug discovery programs. The protocols outlined in this guide provide a solid foundation for researchers to leverage this valuable synthetic intermediate in the development of the next generation of targeted therapeutics.
References
Sources
- 1. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
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- 7. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of 1-Boc-5-Bromo-3-iodo-1H-indazole in Modern Synthetic Chemistry: Application Notes and Protocols
Introduction: A Privileged Scaffold for Targeted Drug Discovery
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of a multitude of therapeutic agents.[1] Its structural resemblance to purine has rendered it a highly effective hinge-binding motif in numerous kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other proliferative diseases.[2] The strategic functionalization of the indazole core is paramount in modulating the potency, selectivity, and pharmacokinetic properties of these drug candidates. Among the vast array of functionalized indazoles, 1-Boc-5-Bromo-3-iodo-1H-indazole has emerged as a particularly versatile and powerful building block for the synthesis of complex, multi-substituted indazole derivatives.
This technical guide provides a comprehensive overview of the synthetic applications of this compound, with a focus on its utility in sequential, site-selective cross-coupling reactions. We will delve into the rationale behind its design, provide detailed, field-proven protocols for its synthesis and subsequent transformations, and illustrate its application in the construction of molecular architectures relevant to drug discovery.
The Synthetic Rationale: Exploiting Differential Halogen Reactivity
The synthetic power of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) center than the carbon-bromine bond.[3] This reactivity gradient (I > Br) allows for the selective functionalization of the C-3 position, while leaving the C-5 bromine available for a subsequent, distinct cross-coupling event. The tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen serves a dual purpose: it enhances the stability of the molecule and prevents unwanted side reactions at the N-H position during cross-coupling.[4]
This strategic arrangement of functional groups enables a modular and convergent approach to the synthesis of 3,5-disubstituted indazoles, which are key components of numerous kinase inhibitors and other biologically active molecules.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be accomplished in a three-step sequence starting from commercially available 5-bromo-1H-indazole. This process involves the iodination of the C-3 position, followed by the protection of the indazole nitrogen with a Boc group.
Step 1: Synthesis of 5-Bromo-3-iodo-1H-indazole
This procedure is adapted from established methods for the C-3 iodination of indazoles.[5]
Materials:
-
5-Bromo-1H-indazole
-
N-Iodosuccinimide (NIS)
-
Potassium Hydroxide (KOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
To a stirred solution of 5-bromo-1H-indazole (1.0 eq) in dichloromethane (DCM), add potassium hydroxide (KOH) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add N-iodosuccinimide (NIS) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-bromo-3-iodo-1H-indazole.
Step 2: Synthesis of this compound
This is a standard procedure for the N-protection of indazoles.[4]
Materials:
-
5-Bromo-3-iodo-1H-indazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
Dissolve 5-bromo-3-iodo-1H-indazole (1.0 eq) in the anhydrous solvent in a reaction flask.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by flash column chromatography on silica gel.
Synthetic Applications: Site-Selective Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds in this compound allows for a range of sequential cross-coupling reactions, providing access to a diverse array of 3,5-disubstituted indazoles.
Selective Sonogashira Coupling at the C-3 Position
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[6] The higher reactivity of the C-I bond allows for selective coupling at the C-3 position of this compound.
General Protocol:
-
To a degassed solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Add a base (e.g., triethylamine, diisopropylamine, 3.0 eq).
-
Stir the reaction mixture at room temperature or slightly elevated temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 3-alkynyl-5-bromo-1-Boc-1H-indazole.
Table 1: Representative Conditions for Selective Sonogashira Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | PPh₃ | Et₃N | THF | 25-50 |
| PdCl₂(PPh₃)₂ | PPh₃ | DIPA | DMF | 25-60 |
Selective Suzuki-Miyaura Coupling at the C-3 Position
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[7] Similar to the Sonogashira coupling, the C-3 iodo group undergoes selective coupling.
General Protocol:
-
To a degassed mixture of this compound (1.0 eq), the boronic acid or ester (1.2 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water, DME/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 5 mol%).
-
Heat the reaction mixture to 80-100 °C until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 3-aryl/vinyl-5-bromo-1-Boc-1H-indazole.[1]
Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 100 |
Sequential Cross-Coupling: A Gateway to 3,5-Disubstituted Indazoles
Following the selective functionalization of the C-3 position, the less reactive C-5 bromine can be subjected to a second cross-coupling reaction, allowing for the introduction of a different substituent. This sequential approach provides a powerful strategy for the synthesis of unsymmetrically substituted indazoles.[8]
General Workflow:
Caption: Sequential cross-coupling workflow.
Protocol for Second Cross-Coupling (e.g., Suzuki at C-5):
-
Utilize the 3-substituted-5-bromo-1-Boc-1H-indazole from the first coupling step as the starting material.
-
Employ a more active catalyst system if necessary to facilitate the coupling at the less reactive C-Br bond (e.g., using Buchwald-type ligands for Suzuki or Buchwald-Hartwig amination).
-
Follow a similar procedure as outlined for the Suzuki-Miyaura coupling, potentially requiring higher temperatures or longer reaction times.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] This reaction can be employed to introduce amine substituents at either the C-3 or C-5 position, depending on the starting material. For this compound, a selective amination at the C-3 position can be achieved, followed by a subsequent reaction at the C-5 position.
General Protocol:
-
To a degassed mixture of the halo-indazole (1.0 eq), the amine (1.2 eq), and a strong base (e.g., NaOtBu, LHMDS, 1.4 eq) in an anhydrous solvent (e.g., toluene, dioxane), add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos, 4 mol%).
-
Heat the reaction mixture to 80-110 °C until the starting material is consumed (monitor by TLC).
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Generalized Buchwald-Hartwig amination cycle.
Conclusion: A Versatile Tool for Complex Molecule Synthesis
This compound is a highly valuable and versatile building block for the synthesis of complex, multi-functionalized indazole derivatives. Its strategically placed halogen atoms with differential reactivity, combined with the stability afforded by the Boc protecting group, enable a modular and efficient approach to a wide range of molecular targets. The protocols outlined in this guide provide a solid foundation for researchers in drug discovery and synthetic organic chemistry to harness the full potential of this powerful synthetic intermediate. The ability to perform sequential, site-selective cross-coupling reactions opens up a vast chemical space for the exploration of structure-activity relationships and the development of novel therapeutic agents.
References
- Tse, B. (2005). Indazoles as kinase inhibitors.
- Giraud, F., Anizon, F., & Moreau, P. (2014). C3-Indazole Functionalization: A Review.
- Sun, L., et al. (2017). Discovery of a Potent and Orally Bioavailable Indazole-Based Inhibitor of the Protein Kinase B/Akt. Journal of Medicinal Chemistry, 60(17), 7236-7250.
- Cinquemani, A., et al. (2015). The Suzuki reaction applied to the synthesis of novel pyrrolyl and thiophenyl indazoles. Molecules, 20(5), 8499-8515.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Giraud, F., Anizon, F., & Moreau, P. (2010). Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. The Journal of Organic Chemistry, 75(15), 5217-5220.
- Sagne, C., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(05), 771-780.
-
Shaikh, A. A., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(11), 1836-1864. Available at: [Link]
- Han, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry, 43, 116275.
-
Giraud, F., Anizon, F., & Moreau, P. (2014). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HETEROCYCLES, 89(1), 1-56. Available at: [Link]
- Miyaura, N. (Ed.). (2002). Cross-Coupling Reactions: A Practical Guide (Vol. 219). Springer Science & Business Media.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- de Meijere, A., & Diederich, F. (Eds.). (2008). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
Sources
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- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. guidechem.com [guidechem.com]
experimental protocol for functionalizing 1-Boc-5-Bromo-3-iodo-1H-indazole
An Application Note and Experimental Protocol for the Regioselective Functionalization of 1-Boc-5-Bromo-3-iodo-1H-indazole
For inquiries, please contact: Senior Application Scientist Google Research and Development
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the regioselective functionalization of this compound. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to the presence of two distinct halogenated positions amenable to orthogonal derivatization. We will explore the underlying principles of regioselectivity in palladium-catalyzed cross-coupling reactions and provide step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel, highly functionalized indazole derivatives.
Introduction: The Significance of Functionalized Indazoles
Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds frequently found in biologically active molecules and pharmaceuticals.[1] Their diverse pharmacological activities, including roles as protein kinase inhibitors, underscore the importance of developing efficient synthetic methodologies for their functionalization.[2][3] The strategic introduction of various substituents onto the indazole core is a key step in the discovery of new therapeutic agents.[4]
The subject of this guide, this compound, is a particularly valuable starting material. It features two different halogen atoms at the C3 and C5 positions, which exhibit differential reactivity in palladium-catalyzed cross-coupling reactions. This allows for a sequential and highly controlled introduction of diverse functionalities, making it an ideal scaffold for building molecular complexity. The N1-Boc (tert-butyloxycarbonyl) protecting group plays a crucial role in enhancing the stability and solubility of the indazole core, while also preventing unwanted side reactions at the N-H position.[5]
This document will provide a detailed exploration of the principles governing the regioselective functionalization of this substrate and offer robust, field-proven protocols for common and powerful cross-coupling reactions.
Core Principles of Regioselective Functionalization
The ability to selectively functionalize one position of a di-halogenated compound in the presence of another is a powerful tool in organic synthesis. In the case of this compound, the regioselectivity is primarily governed by the differing reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in the context of palladium-catalyzed cross-coupling reactions.
The generally accepted order of reactivity for aryl halides in the oxidative addition step of the catalytic cycle is I > Br > Cl.[6] This principle is central to the selective functionalization of our substrate. The C3-I bond is significantly more reactive than the C5-Br bond, allowing for facile coupling at the C3 position under conditions that leave the C5-Br bond intact.[6] This differential reactivity enables a sequential functionalization strategy, where the C3 position is first modified, followed by a subsequent coupling reaction at the C5 position.
The N1-Boc protecting group serves several important functions. It prevents potential N-arylation or N-alkylation side reactions and can influence the electronic properties of the indazole ring system. While some cross-coupling reactions on 3-iodoindazoles can proceed without N-protection[7][8], the Boc group generally provides more reliable and cleaner reactions.[5] It is important to note, however, that the Boc group can be labile under certain conditions, such as strong acids or high temperatures, and in some cases, may be removed in situ during the coupling reaction.[9]
Experimental Protocols: A Step-by-Step Guide
Selective Functionalization at the C3-Iodo Position
The higher reactivity of the C3-iodo bond allows for its selective functionalization in the presence of the C5-bromo moiety. Below are protocols for two of the most common and versatile palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. This protocol describes the coupling of an arylboronic acid at the C3 position.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the C3 position.
Materials:
| Reagent/Material | M.W. | Amount (for 1 mmol scale) |
| This compound | 452.02 | 452 mg (1.0 mmol) |
| Arylboronic acid | - | 1.2 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 mg (0.05 mmol) |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 212 mg (2.0 mmol) |
| 1,4-Dioxane (anhydrous) | - | 8 mL |
| Deionized Water | - | 2 mL |
Protocol:
-
To a dry round-bottom flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 1-Boc-3-aryl-5-bromo-1H-indazole.
The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes.
Reaction Scheme:
Caption: Sonogashira coupling at the C3 position.
Materials:
| Reagent/Material | M.W. | Amount (for 1 mmol scale) |
| This compound | 452.02 | 452 mg (1.0 mmol) |
| Terminal Alkyne | - | 1.5 mmol |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 35 mg (0.05 mmol) |
| Copper(I) Iodide (CuI) | 190.45 | 19 mg (0.1 mmol) |
| Triethylamine (Et₃N) | - | 5 mL |
Protocol:
-
To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol), and copper(I) iodide (0.1 mmol).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add anhydrous triethylamine (5 mL) followed by the terminal alkyne (1.5 mmol) via syringe.
-
Stir the reaction mixture at room temperature to 50 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1-Boc-3-alkynyl-5-bromo-1H-indazole.
Sequential Functionalization at the C5-Bromo Position
Once the C3 position has been functionalized, the C5-bromo position can be targeted for a second cross-coupling reaction. This sequential approach allows for the synthesis of di-substituted indazoles with distinct functionalities at the C3 and C5 positions.
This protocol describes the introduction of a second aryl group at the C5 position.
Reaction Scheme:
Caption: Sequential Suzuki coupling at the C5 position.
Protocol:
-
Follow a similar procedure to the C3 Suzuki-Miyaura coupling, using the 1-Boc-3-substituted-5-bromo-1H-indazole as the starting material.
-
A more robust catalyst, such as Pd(dppf)Cl₂, may be required for the less reactive C-Br bond.
-
Higher temperatures and longer reaction times may also be necessary.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.
Reaction Scheme:
Caption: Buchwald-Hartwig amination at the C5 position.
Materials:
| Reagent/Material | M.W. | Amount (for 1 mmol scale) |
| 1-Boc-3-substituted-5-bromo-1H-indazole | - | 1.0 mmol |
| Amine (Primary or Secondary) | - | 1.2 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) | 915.72 | 23 mg (0.025 mmol) |
| Xantphos | 578.68 | 58 mg (0.1 mmol) |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 652 mg (2.0 mmol) |
| Toluene (anhydrous) | - | 5 mL |
Protocol:
-
To a dry, sealable reaction tube, add the 1-Boc-3-substituted-5-bromo-1H-indazole (1.0 mmol), cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.025 mmol), and Xantphos (0.1 mmol).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through celite and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Product Characterization
The successful synthesis of the desired functionalized indazoles should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product, including the position of the new substituent.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.
-
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are crucial for monitoring the progress of the reaction and assessing the purity of the final product.
Troubleshooting and Key Considerations
-
Premature Boc Deprotection: If deprotection of the Boc group is observed, consider using milder reaction conditions (e.g., lower temperatures). Alternatively, a different N-protecting group that is more stable to the reaction conditions could be employed.[5]
-
Low Yields: Low conversion can often be addressed by screening different palladium catalysts, ligands, bases, and solvents. The quality and purity of the reagents, especially the boronic acids and the palladium catalyst, are critical.
-
Homocoupling: In Suzuki and Sonogashira reactions, homocoupling of the boronic acid or alkyne can be a side reaction. This can often be minimized by carefully controlling the reaction temperature and ensuring an inert atmosphere.
-
Catalyst Inhibition: The unprotected N-H of an indazole can sometimes interfere with the catalytic cycle. If N-deprotection is occurring and yields are low, re-protection may be necessary, or a protocol specifically designed for unprotected indazoles should be considered.[10]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized indazole derivatives. The differential reactivity of the C3-I and C5-Br bonds allows for a predictable and regioselective introduction of a wide range of substituents using modern palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around the indazole core, facilitating the development of novel compounds for applications in drug discovery and materials science.
References
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). Google AI.
- Strategy design for 1H-indazole synthesis from aldehyde hydrazones. (n.d.). ResearchGate.
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). National Institutes of Health.
- A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. (n.d.). BenchChem.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (n.d.). ResearchGate.
- Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. (n.d.). ResearchGate.
- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. (n.d.). BenchChem.
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.). Google AI.
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). Google AI.
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (n.d.). National Institutes of Health.
- Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. (n.d.). BenchChem.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 1-Boc-5-bromo-3-iodo-1H-indazole in Drug Discovery: Application Notes and Protocols
Abstract
The indazole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, renowned for its role in a multitude of clinically significant therapeutic agents, particularly in oncology. Its ability to form key hydrogen bond interactions within the ATP-binding site of protein kinases has established it as a cornerstone for kinase inhibitor design. This guide provides an in-depth technical overview of tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate (1-Boc-5-bromo-3-iodo-1H-indazole) , a highly versatile and strategically functionalized building block. We will explore its synthesis, core properties, and its application in advanced, site-selective cross-coupling reactions that are fundamental to the rapid construction of complex molecular libraries for drug discovery. Detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are provided, emphasizing the differential reactivity of the C-I and C-Br bonds, which enables sequential and regioselective functionalization.
Introduction: The Power of Orthogonal Functionalization
In the quest for novel therapeutics, the ability to rapidly and precisely modify a core scaffold is paramount. This compound is engineered for this very purpose. It features three key points of chemical diversity:
-
C-3 Iodo Group: The most reactive site for standard palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. This allows for the initial introduction of a primary diversity element.
-
C-5 Bromo Group: A less reactive halide, enabling a second, sequential cross-coupling reaction to be performed after the C-3 position has been functionalized. This "orthogonal" reactivity is the cornerstone of its utility.
-
N-1 Boc Group: A robust protecting group that ensures the indazole nitrogen does not interfere with the catalytic cycles of cross-coupling reactions and can be easily removed under acidic or specific basic conditions to allow for further N-functionalization or to reveal the final N-H bond for biological activity.
This multi-functional design allows researchers to build complex, three-dimensional structures from a single, advanced intermediate, significantly accelerating the structure-activity relationship (SAR) studies essential for drug development.
Core Compound Properties
Summarized below are the key physicochemical properties of this compound. This data is essential for reaction planning, characterization, and safety assessment.
| Property | Value | Source |
| CAS Number | 459133-68-7 | |
| Molecular Formula | C₁₂H₁₂BrIN₂O₂ | |
| Molecular Weight | 423.05 g/mol | |
| Appearance | Solid | |
| Boiling Point | ~444 °C at 760 mmHg (Predicted) | |
| Storage | 2-8 °C, Protect from light | [1] |
Synthesis Protocol: A Validated Route
The synthesis of this compound is reliably achieved in a two-step process starting from the commercially available 5-bromo-1H-indazole. This protocol is adapted from established and patented procedures.[2]
Step 1: Iodination of 5-bromo-1H-indazole
This step selectively installs the iodine atom at the C-3 position, which is activated by the pyrazole ring nitrogens.
-
Materials:
-
5-bromo-1H-indazole
-
Potassium hydroxide (KOH)
-
Iodine (I₂)
-
Dimethylformamide (DMF)
-
Sodium thiosulfate (Na₂S₂O₅) solution (e.g., 10% aqueous)
-
Ethyl acetate
-
Water
-
Brine
-
-
Procedure:
-
To a solution of 5-bromo-1H-indazole (1.0 equiv) in DMF, add potassium hydroxide (3.5 equiv).
-
Stir the mixture at room temperature. Over a period of 1-2 hours, add solid iodine (1.5 equiv) portion-wise. The reaction is exothermic and the color will darken significantly.
-
Stir the mixture at room temperature for an additional 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into a stirred aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-3-iodo-1H-indazole . This intermediate can often be used in the next step without further purification.
-
Step 2: N-Boc Protection
This standard protection step enhances the solubility of the indazole in organic solvents and prevents side reactions in subsequent cross-coupling steps.
-
Materials:
-
5-bromo-3-iodo-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA) or another suitable base
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the crude 5-bromo-3-iodo-1H-indazole (1.0 equiv) in acetonitrile.
-
Add triethylamine (1.5 equiv), di-tert-butyl dicarbonate (1.1 equiv), and a catalytic amount of DMAP (0.05 equiv).
-
Stir the reaction vigorously at room temperature for 10-16 hours. Monitor by TLC or LC-MS.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a mild acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford tert-butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate as a solid.
-
Application in Selective Cross-Coupling Reactions
The differential reactivity between the aryl iodide at C-3 and the aryl bromide at C-5 is the most powerful feature of this building block. Generally, the C-I bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Br bond, allowing for highly selective reactions.
Protocol 4.1: Site-Selective Sonogashira Coupling at C-3
The Sonogashira coupling is a fundamental C-C bond-forming reaction between a terminal alkyne and an aryl halide.[3][4] The following protocol achieves selective coupling at the C-3 iodo position.
-
Rationale: The higher reactivity of the C-I bond allows this reaction to proceed under conditions mild enough to leave the C-Br bond untouched. A copper(I) co-catalyst is typically required.[1] N-protection is crucial as the unprotected 3-iodo-1H-indazole may not undergo successful coupling at the 3-position.[4]
-
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3-5 mol%)
-
Copper(I) iodide (CuI) (6-10 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous DMF or a 2:1 mixture of TEA:DMF
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ and CuI.
-
Add the anhydrous solvent, followed by triethylamine and the terminal alkyne.
-
Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to yield the tert-butyl 5-bromo-3-alkynyl-1H-indazole-1-carboxylate .
-
Protocol 4.2: Site-Selective Suzuki-Miyaura Coupling at C-3
The Suzuki reaction, coupling an organoboron reagent with an organic halide, is one of the most versatile C-C bond-forming reactions in drug discovery.
-
Rationale: Similar to the Sonogashira coupling, the Suzuki reaction can be performed selectively at the C-3 position. Microwave irradiation can significantly accelerate this transformation, often leading to concomitant deprotection of the Boc group if aqueous basic conditions are used at high temperatures.[5]
-
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or pinacol ester (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3-5 mol%)
-
Aqueous Sodium Carbonate (Na₂CO₃, 2M solution, 2.0 equiv) or Potassium Carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane/Water (4:1) or DME/Water
-
-
Procedure:
-
In a microwave vial, combine this compound (1.0 equiv), the boronic acid/ester, Pd catalyst, and the base.
-
Add the degassed solvent mixture.
-
Seal the vial and heat in a microwave reactor at 100-120 °C for 20-40 minutes.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by flash column chromatography to yield the tert-butyl 5-bromo-3-aryl-1H-indazole-1-carboxylate .
-
Protocol 4.3: Sequential Suzuki Coupling at C-5
Once the C-3 position is functionalized, the remaining C-5 bromo group can be targeted for a second cross-coupling reaction.
-
Rationale: The C-Br bond, being less reactive, requires more forcing conditions (higher temperature, stronger base, or a more active catalyst system) to react. This difference allows for a sequential, one-pot, or stepwise approach to create highly diverse molecules.
-
Procedure (Following C-3 Sonogashira):
-
Take the purified tert-butyl 5-bromo-3-alkynyl-1H-indazole-1-carboxylate (1.0 equiv).
-
In a microwave vial, add the indazole, a second aryl boronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and aqueous Na₂CO₃ (2.0 equiv).
-
Add DME/Water (4:1) as the solvent.
-
Heat the reaction at a higher temperature, for instance, 80 °C under conventional heating for 12-24 hours, or at a higher microwave temperature (e.g., 140-150 °C).
-
Follow the same workup and purification procedure as in Protocol 4.2 to obtain the di-substituted indazole .
-
Protocol 4.4: Buchwald-Hartwig Amination (Representative Protocol)
The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[6] For dihalogenated substrates like this, selectivity can be achieved. While direct literature for this specific substrate is sparse, the general reactivity trend in Buchwald-Hartwig reactions often favors the C-Br bond over the C-I bond, especially with certain ligand systems. This is the reverse of the selectivity seen in Suzuki and Sonogashira couplings. This reversal is attributed to the different rate-determining steps in the catalytic cycles.
-
Rationale (Proposed): This representative protocol is based on conditions known to favor amination at aryl bromide sites. The use of bulky, electron-rich phosphine ligands is critical.[7] The reaction is proposed to selectively occur at the C-5 position.
-
Materials:
-
This compound
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (2-4 mol%)
-
Xantphos or a similar biarylphosphine ligand (4-8 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, the ligand, and the base.
-
Add the solvent, followed by the this compound (1.0 equiv) and the amine.
-
Heat the mixture with stirring at 80-110 °C for 4-24 hours, monitoring by LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield the putative tert-butyl 5-amino-3-iodo-1H-indazole-1-carboxylate .
-
Case Study: Application in Kinase Inhibitor Synthesis
The indazole core is central to numerous kinase inhibitors. A prominent example is the development of inhibitors for Polo-like kinase 4 (PLK4), a crucial regulator of cell division and a target in cancer therapy.[8][9] The synthesis of the clinical candidate CFI-400945 , a potent PLK4 inhibitor, relies on a 6-bromo-1H-indazole core which is elaborated using a Suzuki coupling, demonstrating the industrial relevance of this strategy.[10]
While the direct synthesis of CFI-400945 starts with a 6-bromo isomer, our building block, this compound, provides access to a different region of chemical space, allowing for the synthesis of novel 3,5-disubstituted indazole-based kinase inhibitors. The workflow below illustrates a conceptual pathway for synthesizing a novel inhibitor library based on this scaffold.
Conclusion
This compound is a high-value building block for drug discovery, offering a pre-packaged solution for rapid, selective, and sequential diversification of the indazole core. Its well-differentiated halogen atoms enable chemists to employ a range of powerful palladium-catalyzed cross-coupling reactions with high regiochemical control. The protocols outlined in this guide provide a robust starting point for researchers to leverage this versatile scaffold in the synthesis of novel kinase inhibitors and other complex, biologically active molecules.
References
-
Pauls, H. W., et al. (2015). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6- Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI- 400945) as a Potent, Orally Active Antitumor Agent. Journal of Medicinal Chemistry, 58(1), 147–169. Available at: [Link]
-
Fan, C., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Sato, Y., et al. (2007). Supporting Information for [3+2] Cycloaddition of an Aryne with Diazo Compounds. Angewandte Chemie International Edition. Available at: [Link]
-
Fan, C., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. Available at: [Link]
-
Li, J., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 279, 116889. Available at: [Link]
-
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. Available at: [Link]
-
L'Heureux, A., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(35), 4649-4651. Available at: [Link]
- Galvin, D., et al. (2015). 5-substituted indazoles as kinase inhibitors. US Patent 9,163,007 B2.
-
Henderson, J. L., et al. (2011). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. The Journal of Organic Chemistry, 76(19), 7989–7999. Available at: [Link]
-
Rault, S., et al. (2012). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. RSC Advances, 2, 853-856. Available at: [Link]
-
Vazquez, M. E. (2012). Conditions for a selective Buchwald-Hartwig amination? ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Willis, M. C. (2007). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Angewandte Chemie International Edition, 46(19), 3402-3404. Available at: [Link]
-
Itami, K., et al. (2007). Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles. Organic Letters, 9(15), 2931-4. Available at: [Link]
-
Itami, K., et al. (2005). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku Zasshi, 125(8), 621-8. Available at: [Link]
-
Evonik. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]
Sources
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- 2. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 1-Boc-5-bromo-3-iodo-1H-indazole
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-Boc-5-bromo-3-iodo-1H-indazole. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your Suzuki coupling reactions and improve yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.
Question 1: I am observing very low or no conversion to the desired product. What are the likely causes and how can I fix this?
Answer:
Low or no product formation in the Suzuki coupling of this compound is a common issue that can typically be traced back to one of three areas: the catalyst, the base, or the reaction temperature.
Pillar 1: Catalyst Activity The heart of the Suzuki reaction is the palladium catalyst. Its inactivity is a frequent cause of reaction failure.
-
Cause: The Pd(0) active species can be sensitive to air and may degrade upon storage. Pre-catalysts, while more stable, may fail to activate properly.
-
Solution:
-
Use Fresh Catalyst: Always use a fresh batch of catalyst, especially for sensitive ones like Pd(PPh₃)₄. Handle it under an inert atmosphere (e.g., in a glovebox) to prevent oxidation.[1]
-
Confirm Activity: Perform a small-scale control reaction with a reliable, highly reactive substrate pair (e.g., iodobenzene and phenylboronic acid) to confirm your catalyst is active.
-
Pillar 2: Base Efficacy The base is critical for activating the boronic acid to facilitate the transmetalation step.[1]
-
Cause: The chosen base may be too weak, not sufficiently soluble, or hydrated.
-
Solution:
-
Choice of Base: While K₂CO₃ is a common choice, stronger inorganic bases like Cs₂CO₃ or K₃PO₄ are often more effective, particularly for less reactive coupling partners.[4]
-
Anhydrous Conditions: Ensure the base is anhydrous and finely powdered to maximize its surface area and reactivity. Activating it by heating under vacuum before use can be beneficial.[1]
-
Solubility: The addition of water as a co-solvent (e.g., dioxane/H₂O) is often necessary to dissolve the inorganic base and facilitate the reaction.[5][6]
-
Pillar 3: Reaction Temperature The C-I bond is highly reactive, but insufficient thermal energy can lead to a sluggish reaction.
-
Cause: The reaction temperature is too low to overcome the activation energy for the oxidative addition step.
-
Solution:
-
Gradual Increase: If the reaction is slow at a lower temperature (e.g., 80 °C), cautiously increase it in increments to 90-100 °C while monitoring for product formation and potential side reactions like Boc deprotection.[1][4]
-
Microwave Irradiation: Microwave heating can significantly accelerate the reaction, often leading to higher yields in shorter times.[7] However, be aware that it can also promote side reactions (see FAQ below).
-
Question 2: My reaction is not selective. I'm getting a mixture of products coupled at both the 3-iodo and 5-bromo positions. How can I achieve selective mono-arylation?
Answer:
This substrate is designed for selective coupling. The reactivity of aryl halides in the oxidative addition step of the Suzuki catalytic cycle follows the trend: I > OTf > Br >> Cl .[1][8] Therefore, the C-3 iodo position is significantly more reactive than the C-5 bromo position. Achieving high regioselectivity is a matter of exploiting this intrinsic reactivity difference through careful control of reaction conditions.
-
Primary Cause: The reaction conditions are too harsh, providing enough energy to overcome the higher activation barrier of C-Br bond cleavage.
-
Solutions for High Selectivity at C-3 (Iodo):
-
Control the Temperature: Maintain the lowest possible temperature that allows for efficient reaction at the C-I bond (typically 80-90 °C). Avoid excessive heating.
-
Catalyst/Ligand Choice: The choice of palladium catalyst and ligand is crucial for controlling selectivity.[9][10] For selective mono-arylation at the more reactive site, a standard catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) under mild conditions is usually sufficient.[4][11] Highly active catalysts designed for C-Br or C-Cl activation may reduce selectivity.
-
Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the slower reaction at the C-Br position from occurring.
-
Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Question 3: I'm observing significant formation of side products, such as homocoupled boronic acid, dehalogenated starting material, or a Boc-deprotected product. What's going wrong?
Answer:
The formation of side products complicates purification and reduces the yield of your target molecule. Each byproduct points to a specific issue within the catalytic cycle.
-
Homocoupling (Biaryl of Boronic Acid): This side product arises from the coupling of two boronic acid molecules.
-
Cause: This is often promoted by the presence of oxygen or overly active catalyst systems.
-
Solution: Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (Nitrogen or Argon). Consider slightly reducing the catalyst loading.
-
-
Protodeboronation/Dehalogenation: This involves the replacement of the boronic acid group or a halogen with a hydrogen atom.[6][12]
-
Cause: For iodo-derivatives, dehalogenation can be a competing pathway.[13][14] Protodeboronation is often an issue with heteroaryl boronic acids or when excess water is present under harsh conditions.[6]
-
Solution: Use anhydrous solvents and ensure your base is dry. Use a slight excess (1.1-1.2 equivalents) of the boronic acid. If dehalogenation of the indazole is the primary issue, screening different palladium ligands may be necessary.
-
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is cleaved, revealing the free N-H indazole.
-
Cause: The Boc group can be labile to heat and certain basic or acidic conditions. This is frequently observed when using microwave heating or strong bases.[3][7]
-
Solution:
-
Avoid High Temperatures: If possible, use conventional heating at the lowest effective temperature.
-
Milder Base: If deprotection is severe, consider using a milder base like Na₂CO₃, although this may require longer reaction times.
-
Embrace It: In some cases, a concomitant deprotection/coupling can be advantageous, saving a synthetic step. If the N-H indazole is the desired product, you can drive the reaction to completion and isolate the deprotected product directly.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: Which position is expected to react first, the 3-iodo or the 5-bromo? A1: The 3-iodo position is significantly more reactive and will react selectively under appropriate conditions. The relative reactivity of carbon-halogen bonds towards oxidative addition with Pd(0) is C-I > C-Br > C-Cl, due to decreasing bond strength.[1][8] This intrinsic difference is the basis for achieving regioselective mono-functionalization of this dihalogenated indazole.
Q2: What is a reliable set of starting conditions for a selective Suzuki coupling at the 3-iodo position? A2: A robust starting point for selective mono-arylation is to couple this compound (1.0 equiv.) with an arylboronic acid (1.2 equiv.). A common and effective set of conditions is outlined in the table and protocol below.
Table 1: Recommended Starting Conditions for Selective C-3 Arylation
| Component | Recommendation | Rationale |
| Catalyst | PdCl₂(dppf) (3-5 mol%) | Reliable, commercially available, and effective for C-I coupling.[4][15] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Effective inorganic bases. Cs₂CO₃ is more soluble and basic, often giving better results.[4] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or DME | Aprotic ether solvents are standard. Water is often required to dissolve the base.[1][4] |
| Temperature | 80–90 °C | Sufficient to promote C-I coupling while minimizing reaction at the C-Br bond and Boc deprotection. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and boronic acid homocoupling. |
Experimental Protocol: Selective Mono-Arylation at the C-3 Position
-
To a reaction vessel (e.g., a Schlenk flask), add this compound (1 equiv.), the arylboronic acid (1.2 equiv.), and the base (K₂CO₃, 2 equiv.).
-
Seal the vessel, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to deoxygenate the system.
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv.) to the mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion (typically 2-12 hours), cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the 1-Boc-5-bromo-3-aryl-1H-indazole product.
Q3: Can I perform a second Suzuki coupling at the 5-bromo position to get a diarylated indazole? A3: Yes, this is a viable strategy for creating C-3, C-5 diarylated indazoles. This is best accomplished in a sequential manner. First, perform the selective coupling at the 3-iodo position as described above. After purification of the 1-Boc-5-bromo-3-aryl-1H-indazole intermediate, you can subject it to a second Suzuki coupling. This second step will require more forcing conditions to activate the less reactive C-Br bond, such as higher temperatures (e.g., >100 °C) and potentially a more active catalyst system (e.g., one based on a bulky, electron-rich phosphine ligand).[2]
Diagram of the Suzuki Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Strotman, N. A., Chobanian, H. R., He, J., Guo, Y., Dormer, P. G., Jones, C. M., & Steves, J. E. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of organic chemistry, 75(5), 1733–1739. [Link]
-
Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. SciSpace. [Link]
-
Scott, J. S., & Tcyrulnikov, S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5675-5699. [Link]
-
Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ResearchGate. [Link]
-
Abbiati, G., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(10), 6836-6849. [Link]
-
Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Applied Sciences, 13(7), 4095. [Link]
-
Al-Ostath, A., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 13(1), 16421. [Link]
-
ResearchGate (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]
-
Scott, J. S., & Tcyrulnikov, S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5675-5699. [Link]
-
Zátopková, R., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]
-
ResearchGate (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate. [Link]
-
Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. [Link]
-
Ríos-Gutiérrez, M., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2029. [Link]
-
Tan, J., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871-8876. [Link]
-
Zátopková, R., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]
-
Barder, T. E., et al. (2008). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 130(21), 6877-6887. [Link]
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. [Link]
-
Lindsley, C. W., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(35), 4683-4686. [Link]
-
Tomanová, P., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 173. [Link]
-
ResearchGate (n.d.). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]
-
Chem Reactor (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Tan, J., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. Journal of Organic Chemistry, 79(18), 8871-8876. [Link]
-
Abbiati, G., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Functionalization of 1-Boc-5-bromo-3-iodo-1H-indazole
Welcome to the technical support center for the functionalization of 1-Boc-5-bromo-3-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selectively functionalizing this versatile heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common challenges and minimize side reactions in your experiments.
The unique structure of this compound, with two distinct halogen atoms at the C3 and C5 positions, offers a powerful platform for sequential and regioselective cross-coupling reactions. However, the successful execution of these transformations hinges on a nuanced understanding of the substrate's reactivity and careful control of reaction parameters. This guide aims to equip you with the knowledge to achieve your desired synthetic outcomes efficiently and reproducibly.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the functionalization of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Poor or No Conversion to the Desired C3-Coupled Product
-
Question: I am attempting a Suzuki or Sonogashira coupling at the C3-iodo position, but I am observing very low yield or only starting material. What should I investigate first?
-
Answer: When a cross-coupling reaction fails, a systematic check of the core components is crucial.
-
Catalyst Inactivity: Ensure your palladium catalyst and any associated ligands are active. Palladium(0) species are sensitive to oxygen and can decompose if not handled under an inert atmosphere.[1] If you are using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species.[1][2]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of your catalyst and promote the homocoupling of boronic acids in Suzuki reactions.[1] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).
-
Insufficiently Active Conditions: The C-I bond is significantly more reactive than the C-Br bond, but the overall reactivity can be influenced by the coupling partners and conditions. A modest increase in temperature or switching to a more active catalyst/ligand system (e.g., using a Buchwald ligand) might be necessary.[3]
-
Issue 2: Significant Formation of the Deiodinated Byproduct
-
Question: My reaction is producing a substantial amount of 1-Boc-5-bromo-1H-indazole instead of the C3-coupled product. How can I suppress this protodeiodination?
-
Answer: Protodehalogenation is a common side reaction in cross-coupling chemistry, often stemming from issues with the transmetalation step.
-
Slow Transmetalation: If the oxidative addition of the C-I bond to Pd(0) occurs, but the subsequent transmetalation from your coupling partner (e.g., boronic acid) is slow, the resulting organopalladium intermediate may undergo undesired side reactions, including protonolysis to give the dehalogenated product.[4]
-
Solutions to Consider:
-
Choice of Base: The base plays a critical role in activating the boronic acid for transmetalation in Suzuki couplings. Switching to a stronger base like K3PO4 or Cs2CO3 can sometimes accelerate this step. However, be mindful that strong bases can also promote Boc-deprotection.[3]
-
Water Content: In Suzuki reactions, a small amount of water is often necessary to facilitate the action of inorganic bases. Ensure your solvent system (e.g., dioxane/water) has the appropriate ratio.[3] For anhydrous conditions, consider using a fluoride source like KF, which can promote the reaction while minimizing hydrolysis of other functional groups.[5]
-
Ligand Effects: Electron-rich and bulky phosphine ligands can accelerate both oxidative addition and reductive elimination, potentially outcompeting the protodehalogenation pathway.
-
-
Issue 3: Premature Deprotection of the Boc Group
-
Question: I am isolating the N-H indazole product instead of the expected N-Boc protected compound. What is causing the loss of the Boc group?
-
Answer: The tert-butyloxycarbonyl (Boc) group is known to be labile under certain conditions, and its removal during cross-coupling is a documented side reaction.[6][7]
-
Thermal Lability: High reaction temperatures, especially those used in microwave-assisted synthesis, can lead to the thermal cleavage of the Boc group.[6]
-
Basic Conditions: While stable to many bases, prolonged exposure to strong bases or certain basic conditions (e.g., NaOMe in MeOH) can cleave the Boc group.[8][9] In some Suzuki reactions, the basic medium required for the catalytic cycle can be sufficient to cause partial or complete deprotection.[6][7]
-
Troubleshooting Strategies:
-
Lower Reaction Temperature: If possible, reduce the reaction temperature and extend the reaction time.
-
Milder Base: Opt for a milder base such as K2CO3 or Na2CO3 instead of stronger bases like Cs2CO3 or K3PO4.[10][11]
-
Alternative Protecting Groups: If Boc lability remains a persistent issue, consider switching to a more robust protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM), which is stable to a wider range of conditions.[8]
-
-
Issue 4: Formation of a Double-Coupled (C3 and C5) Product
-
Question: I intended to functionalize only the C3 position, but I am also seeing the product of coupling at both the C3-iodo and C5-bromo positions. How can I improve selectivity?
-
Answer: Achieving selectivity is the primary advantage of this di-halogenated substrate. Double coupling indicates that the reaction conditions are too harsh, leading to the activation of the less reactive C-Br bond.
-
Excessive Temperature or Time: The energy barrier for the oxidative addition of the C-Br bond is higher than for the C-I bond. Excessive heating or prolonged reaction times can provide enough energy to overcome this barrier.[11]
-
Highly Active Catalyst: A very active catalyst system might not sufficiently differentiate between the two halogens.
-
Improving Selectivity:
-
Strict Temperature Control: Maintain the lowest possible temperature that allows for efficient reaction at the C3-iodo position. Typical temperatures for selective C-I coupling are in the range of 70-80 °C.[11]
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the C3-coupled product is formed and before significant formation of the di-substituted product begins.
-
Catalyst Choice: A less reactive catalyst, such as Pd(PPh3)4, may offer better selectivity compared to more active systems.[11]
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why is the C3-Iodo bond more reactive than the C5-Bromo bond in palladium-catalyzed cross-couplings?
-
A1: The difference in reactivity is due to the bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker and longer than the C-Br bond, making it more susceptible to oxidative addition by the Pd(0) catalyst. This thermodynamic difference allows for a high degree of regioselectivity under carefully controlled conditions.[5][11]
-
-
Q2: Is N-protection necessary for C3 functionalization?
-
A2: Yes, for many cross-coupling reactions at the C3 position of indazoles, N-protection is crucial. Unprotected 3-iodo-1H-indazole often fails to undergo successful coupling.[12][13] The N-H proton can interfere with the catalytic cycle, and the Boc group helps to solubilize the substrate and electronically modify the ring system to favor the desired reaction.
-
-
Q3: Can I perform a one-pot, two-step sequential coupling?
-
A3: Yes, the differential reactivity of the C-I and C-Br bonds is well-suited for sequential one-pot functionalizations. After the initial selective coupling at the C3-iodo position, a second coupling partner and potentially a more active catalyst or higher temperature can be introduced to functionalize the C5-bromo position.[11] This is a powerful strategy for rapidly building molecular complexity.
-
-
Q4: What is the purpose of the copper(I) co-catalyst in Sonogashira couplings?
-
A4: In the Sonogashira reaction, the copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-complex (formed after oxidative addition), which is generally much faster than the direct reaction of the alkyne with the palladium complex. This co-catalysis is essential for the efficiency of the reaction.[13]
-
Visualizing Reaction Selectivity and Troubleshooting
The following diagrams illustrate the key principles of regioselective functionalization and a logical workflow for troubleshooting common issues.
Caption: Regioselective functionalization workflow.
Caption: Troubleshooting workflow for side reactions.
Validated Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific coupling partners used.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Position
This protocol is designed for the selective coupling of an arylboronic acid at the C3-iodo position.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a magnetic stir bar.
-
In a separate vial, weigh the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (2-5 mol%).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
-
Solvent and Base Addition:
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., a 4:1 ratio). The typical concentration is 0.1 M with respect to the indazole.
-
Add an aqueous solution of a degassed base, such as 2M sodium carbonate (Na2CO3) (3.0 equiv).[11]
-
-
Catalyst Addition and Reaction:
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS. Upon consumption of the starting material (typically 1-6 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Selective Sonogashira Coupling at the C3-Position
This protocol details the coupling of a terminal alkyne at the C3-iodo position.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (2-5 mol%), Copper(I) iodide (CuI) (4-10 mol%), and a magnetic stir bar.
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
-
Solvent, Base, and Alkyne Addition:
-
Add a degassed solvent such as THF or DMF.
-
Add a degassed amine base, typically triethylamine (Et3N) (2-3 equiv).
-
Add the terminal alkyne (1.1-1.3 equiv) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
-
Workup:
-
Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data Summary
| Reaction Type | Position | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Side Reactions |
| Suzuki | C3-Iodo | Pd(PPh3)4 (2-5%) | Na2CO3 (3) | Dioxane/H2O | 80 | Protodeiodination, Boc-deprotection |
| Sonogashira | C3-Iodo | PdCl2(PPh3)2 (3%) / CuI (5%) | Et3N (2.5) | THF/DMF | 25-50 | Alkyne homocoupling (Glaser) |
| Suzuki | C5-Bromo | PdCl2(dppf) (5%) | K2CO3 (3) | DME | 90-100 | Protodebromination |
References
- Benchchem. (2025). Technical Support Center: Regioselective Functionalization of Indazoles. Benchchem.
- Benchchem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. Benchchem.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
- Lichtblau, Y., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. NIH.
- Guillou, S., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis.
- Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2025). ResearchGate.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
- Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (n.d.). ResearchGate.
- How can I solve my problem with Suzuki coupling? (2014). ResearchGate.
- Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2025). ResearchGate.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube.
- Benchchem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Suzuki proto-dehalogenation problem. (2024). Reddit.
- Diagnosing issues with a failed Suzuki coupling? (n.d.). Reddit.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). ResearchGate.
- Benchchem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-Iodo-1,5-dimethyl-1H-indazole. Benchchem.
Sources
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- 6. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-Boc-5-Bromo-3-iodo-1H-indazole Derivatives
Welcome to the technical support center for the purification of 1-Boc-5-Bromo-3-iodo-1H-indazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful isolation of your target compound with high purity.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various pharmacologically active molecules.[1] Its purification can be challenging due to the presence of structurally similar impurities, potential for degradation, and the physicochemical properties imparted by the bulky Boc protecting group and halogen atoms. This guide will walk you through common purification techniques and how to troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities can arise from several sources during the synthesis.[2] A systematic review of your synthetic route is the first step in identifying potential contaminants. Common impurities include:
-
Unreacted Starting Materials: Residual 5-Bromo-3-iodo-1H-indazole.
-
Excess Reagents: Unreacted di-tert-butyl dicarbonate (Boc₂O) and its byproducts.
-
Side Products: Small amounts of the N2-Boc protected isomer may form, though N1-protection is generally favored.
-
Degradation Products: The indazole ring can be sensitive to harsh acidic or basic conditions, which might be used in preceding steps or workup.
-
Residual Solvents: Solvents used in the reaction (e.g., Dichloromethane, THF, DMF) or extraction (e.g., Ethyl Acetate) may be present.
Q2: How do I choose between column chromatography and recrystallization for my primary purification method?
A2: The choice depends on the purity of your crude material and the nature of the impurities.
-
Column Chromatography is ideal for removing a wide range of impurities with different polarities, especially when the crude product is an oil or a low-purity solid.[3]
-
Recrystallization is best suited for purifying solid materials that are already relatively pure (>85-90%) to remove small amounts of closely related impurities. It is often used as a final polishing step after chromatography.
Q3: My Boc-protected indazole is an oil and won't solidify. How can I purify it?
A3: It is not uncommon for Boc-protected compounds to be oils or waxy solids, even when pure.
-
Column chromatography is the most effective method for purifying oily compounds.
-
If you expect a solid product, the oily nature could be due to residual solvents. Try drying the compound under high vacuum for an extended period.
-
"Oiling out" during crystallization can also be an issue. This happens when the compound's solubility is too high in the chosen solvent system. Troubleshooting this is discussed in the guide below.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots on TLC | Inappropriate solvent system. | Test a range of solvent polarities. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your product on the TLC plate. |
| Product is not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of your mobile phase. For example, if you are using 10% Ethyl Acetate in Hexanes, try increasing to 20% or 30%. |
| Product Elutes with the Solvent Front | The eluent is too polar. | Decrease the polarity of your mobile phase. If using 20% Ethyl Acetate in Hexanes, try 5% or 10%. |
| Streaking of the Compound on the TLC Plate or Column | The compound may be acidic or basic, leading to strong interaction with the silica gel. The sample may be overloaded. | Add a small amount (0.1-1%) of a modifier to your eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). Ensure you are not loading too much crude material onto the column. |
| Low Recovery of the Product | The compound may be degrading on the silica gel. The compound may have precipitated on the column. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If it degrades, consider using a different stationary phase like alumina or a faster purification. Ensure your compound is fully dissolved in the loading solvent. |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | The solution is not supersaturated. The compound is too soluble in the chosen solvent. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. Reduce the volume of the solvent by evaporation. Add an anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then warm slightly to redissolve and cool slowly. |
| The Compound "Oils Out" Instead of Crystallizing | The solution is too concentrated or cooled too quickly. The presence of impurities is depressing the melting point. | Re-heat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly (e.g., by placing the flask in a Dewar of warm water). If impurities are suspected, a preliminary purification by column chromatography may be necessary. |
| Low Yield of Crystalline Product | Too much solvent was used. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the crystallization mixture in an ice bath to maximize precipitation. The mother liquor can be concentrated to obtain a second crop of crystals, which may require re-purification. |
Recommended Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol is a good starting point and should be optimized based on TLC analysis of your crude material.
-
Preparation of the Column: Pack a glass column with silica gel as a slurry in your starting eluent (e.g., 5% Ethyl Acetate in Hexanes).
-
Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Start with a low polarity eluent (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., to 10%, 15%, 20% Ethyl Acetate in Hexanes) to elute your product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol is suitable for obtaining a highly pure, crystalline solid from a semi-purified material.
-
Solvent Selection: In a test tube, dissolve a small amount of your compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., Ethyl Acetate).
-
Induce Crystallization: To the hot solution, add a less polar "anti-solvent" (e.g., Heptane or Hexanes) dropwise until the solution just begins to turn cloudy. Add a drop or two of the hot solvent to make it clear again.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place it in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold anti-solvent.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Purity Assessment
The purity of your final product should be assessed using appropriate analytical techniques.
| Analytical Method | Purpose | Expected Outcome for Pure Product |
| Thin Layer Chromatography (TLC) | Rapid purity check and monitoring of fractions. | A single spot with a consistent Rf value. |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and identification of impurities.[4] | The spectrum should match the expected structure of this compound with no significant impurity peaks. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment.[4] | A single major peak, with purity typically >98% for use in further synthetic steps. |
| Mass Spectrometry (MS) | Confirmation of molecular weight.[4] | The observed mass-to-charge ratio (m/z) should correspond to the molecular weight of the target compound. |
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: A decision workflow for the purification of this compound.
References
-
Advent Bio. This compound. Retrieved from [Link]
-
Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
-
Kaur, N., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 701–704. Retrieved from [Link]
Sources
optimizing reaction conditions for 1-Boc-5-Bromo-3-iodo-1H-indazole
Answering the call for advanced technical guidance, this support center is dedicated to researchers, scientists, and drug development professionals working with the versatile heterocyclic building block, 1-Boc-5-bromo-3-iodo-1H-indazole. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.
Section 1: Foundational Principles & General FAQs
This section addresses the fundamental properties of this compound that govern its reactivity in cross-coupling reactions.
Q1: What is the relative reactivity of the C-3 iodo and C-5 bromo positions in palladium-catalyzed cross-coupling reactions?
A1: The reactivity of aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions generally follows the trend: I > OTf > Br >> Cl.[1] This is due to the difference in carbon-halogen bond dissociation energies, with the C-I bond being weaker and more readily cleaved by the Pd(0) catalyst than the C-Br bond. Therefore, for this compound, the C-3 iodo position is significantly more reactive. This inherent reactivity difference is the cornerstone for achieving selective mono-functionalization at the C-3 position under carefully controlled conditions. By using milder reaction conditions (e.g., lower temperatures, less active catalysts), you can selectively couple at the C-3 iodo site while leaving the C-5 bromo site intact for subsequent transformations.
Q2: How does the Boc protecting group influence the reactivity and stability of the indazole core?
A2: The tert-butyloxycarbonyl (Boc) group is an essential feature of this substrate, serving two primary purposes:
-
Directing Regioselectivity: It ensures protection at the N-1 position of the indazole ring, preventing side reactions at this site.
-
Modulating Stability: The Boc group is generally stable to mild bases and nucleophiles used in many cross-coupling reactions.[2][3] However, it is labile under strong acidic conditions (e.g., TFA, HCl) and can also be cleaved under specific basic or thermal conditions.[2] For instance, prolonged heating in the presence of strong bases or certain nucleophiles can lead to inadvertent deprotection.[4] Awareness of the Boc group's lability is critical when selecting and optimizing reaction conditions to avoid generating the unprotected indazole as a byproduct.[4]
Q3: What are the critical initial steps for setting up any cross-coupling reaction with this substrate?
A3: A successful cross-coupling reaction is built on a foundation of meticulous preparation. Failure to control the reaction environment is a leading cause of low or no product yield.[5]
-
Maintain an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, which can cause oxidation and deactivation. Always assemble your reaction under an inert atmosphere (argon or nitrogen). This involves using Schlenk techniques or a glovebox and thoroughly degassing all solvents and reagents.[5]
-
Ensure Reagent Purity and Anhydrous Conditions: Moisture can poison the catalyst and lead to unwanted side reactions, such as the hydrolysis of organoboron reagents (protodeboronation) in Suzuki couplings. Use anhydrous solvents, and ensure your bases and other reagents are dry. Finely powdering solid bases can also improve their reactivity.[1]
-
Verify Catalyst and Ligand Activity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade over time. It is often more reliable to use air-stable Pd(II) precatalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) which are reduced to the active Pd(0) species in situ.[5][6] The choice of ligand is equally critical as it dictates the catalyst's stability and reactivity.[5]
Section 2: Troubleshooting Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. This section addresses common challenges encountered when applying it to this compound.
Q4: My Suzuki coupling is showing low to no conversion. What are the most common culprits?
A4: When faced with a stalled Suzuki reaction, a systematic troubleshooting approach is essential. The following decision tree illustrates a logical workflow to diagnose the issue.
Caption: Troubleshooting Decision Tree for Low Yield in Suzuki Coupling.
Q5: How do I choose the right palladium catalyst and ligand for a Suzuki coupling at the C-3 position?
A5: The choice of catalyst and ligand is critical for success. While Pd(PPh₃)₄ is a classic choice, modern, more robust systems often provide better results, especially for heteroaromatic substrates.
| Catalyst / Precatalyst | Ligand | Typical Loading (mol%) | Key Characteristics & Considerations |
| Pd(PPh₃)₄ | (PPh₃) | 2-5 | Standard Pd(0) source. Can be prone to oxidation. Best used when fresh.[7] |
| PdCl₂(dppf) | dppf (built-in) | 2-5 | Air-stable Pd(II) precatalyst. The dppf ligand is robust and effective for a wide range of aryl couplings. A very reliable starting point.[8] |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 1-3 (Pd), 2-6 (Ligand) | Excellent for challenging substrates. Bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition and reductive elimination. |
| XPhos Pd G2/G3 | XPhos (built-in) | 1-3 | Highly active, air-stable precatalysts that simplify reaction setup and are effective at lower catalyst loadings and temperatures. |
Recommendation: Start with PdCl₂(dppf) as a reliable and cost-effective choice. If you encounter difficulties, especially with sterically hindered boronic acids, switching to a more active system like XPhos Pd G3 is a logical next step.
Q6: My primary side product is 1-Boc-5-bromo-1H-indazole (de-iodination). How can I prevent this?
A6: Dehalogenation, specifically de-iodination, is a common side reaction in palladium-catalyzed couplings.[9] It occurs when the Pd-Aryl intermediate undergoes reductive elimination with a hydride source instead of transmetalation with the boronic acid.
Causes and Mitigation Strategies:
-
Hydride Sources: The hydride can originate from the solvent (e.g., alcohols), the base, or impurities. Using a non-protic solvent like dioxane or toluene instead of an alcohol can help.
-
Inefficient Transmetalation: If the transmetalation step is slow, dehalogenation becomes more competitive. To accelerate transmetalation:
-
Choose an effective base: A strong base like K₃PO₄ or Cs₂CO₃ is often required to activate the boronic acid, forming the more nucleophilic boronate species.[1]
-
Ensure sufficient water: In many Suzuki reactions, a small amount of water is crucial for the base to function effectively and to facilitate the catalytic cycle. A solvent system like dioxane/water (e.g., 4:1) is common.[8]
-
-
Reaction Temperature: Excessively high temperatures can sometimes promote dehalogenation. Try running the reaction at the lowest temperature that allows for a reasonable conversion rate.
Q7: I am observing Boc deprotection during the reaction. What conditions can I use to avoid this?
A7: While generally robust, the Boc group can be cleaved under certain Suzuki conditions.[4] This is often associated with prolonged reaction times at high temperatures or the use of specific bases.
Solutions:
-
Milder Base: Switch from a very strong base like K₃PO₄ to a milder one such as K₂CO₃ or Na₂CO₃.[2][8][10]
-
Lower Temperature: Use a more active catalyst system (e.g., one with a biarylphosphine ligand) that allows the reaction to proceed efficiently at a lower temperature (e.g., 80-90 °C instead of >100 °C).
-
Alternative Protecting Group: If deprotection remains a persistent issue across various conditions, consider using a more robust protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) for your synthesis.[2]
Section 3: Troubleshooting Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing aryl alkynes. Selective alkynylation at the C-3 iodo position is a common and valuable transformation.
Q8: What are the key differences in setting up a Sonogashira coupling compared to a Suzuki coupling for this substrate?
A8: The primary differences lie in the coupling partner and the co-catalyst.
-
Coupling Partner: A terminal alkyne is used instead of a boronic acid.
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It acts as both the base and often as a solvent.
-
Co-catalyst: The classic Sonogashira reaction requires a copper(I) salt (e.g., CuI) as a co-catalyst to facilitate the transmetalation of the acetylide to the palladium center. However, copper-free protocols have been developed to avoid a major side reaction.[11][12]
Q9: I am experiencing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this?
A9: Glaser coupling is the copper-mediated oxidative homocoupling of terminal alkynes and is the most common side reaction in Sonogashira couplings.
Mitigation Strategies:
-
Rigorous Degassing: This side reaction is often promoted by the presence of oxygen. Ensure your reaction is strictly anaerobic by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas.
-
Reduce Copper Loading: Use only a catalytic amount of CuI (e.g., 1-5 mol%). Excessive copper will strongly favor homocoupling.
-
Consider a Copper-Free Protocol: In many cases, especially with electron-rich phosphine ligands like XPhos, the reaction can proceed efficiently without any copper co-catalyst.[12] This completely eliminates the possibility of Glaser coupling and is often the preferred modern approach.
Q10: Which conditions favor selective Sonogashira coupling at the C-3 iodo position?
A10: The high reactivity of the C-I bond makes selective Sonogashira coupling highly achievable. The following workflow illustrates the path to selective mono-alkynylation.
Caption: Workflow for Selective C-3 Sonogashira Coupling.
To ensure selectivity, use mild conditions. Start the reaction at room temperature and only gently heat if the reaction is sluggish. The large difference in reactivity between the iodide and bromide should provide a wide window for selective coupling.
Section 4: Troubleshooting Buchwald-Hartwig Amination
Forming C-N bonds via Buchwald-Hartwig amination is a cornerstone of medicinal chemistry.[13]
Q11: My Buchwald-Hartwig amination is sluggish. What parameters should I screen first?
A11: The success of a Buchwald-Hartwig amination is highly sensitive to the interplay between the base, ligand, and solvent.
-
Base Selection: This is often the most critical parameter. A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common first choice. Other options include potassium tert-butoxide (KOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS). The solubility of the base is key; ensure it can interact with the catalyst and substrate.[14]
-
Ligand Choice: For amination of heteroaryl halides, bulky, electron-rich biaryl phosphine ligands are almost always necessary. Screen ligands such as XPhos , RuPhos , or Josiphos-type ligands.
-
Solvent: Aprotic polar or nonpolar solvents are used. Toluene, dioxane, and THF are common choices. The solvent must be able to dissolve the substrates and facilitate the activity of the chosen base.[14]
Q12: Are there specific ligands that are more effective for C-N bond formation with indazoles?
A12: Yes, ligand choice is paramount. While older ligands like BINAP can work, modern biaryl phosphine ligands developed by the Buchwald and Hartwig groups provide superior performance. For N-heterocyclic substrates, ligands like XPhos and RuPhos are excellent starting points due to their ability to promote both the oxidative addition and the challenging C-N reductive elimination steps of the catalytic cycle.[13]
Q13: The reaction is complex, with multiple byproducts. What are the likely side reactions and how can I control them?
A13: Besides the common issue of dehalogenation (discussed in Q6), other potential side reactions in Buchwald-Hartwig aminations include:
-
Hydrodeamination: If moisture is present, the amine can be hydrolyzed, leading to undesired side products. Ensure strictly anhydrous conditions.
-
Reaction with the Boc Group: Strong bases like NaOtBu can potentially react with the Boc group, especially at elevated temperatures, leading to deprotection. If this is observed, try a weaker base like K₃PO₄ or Cs₂CO₃, although this may require a more active catalyst system or higher temperatures.
-
Ligand Decomposition: At very high temperatures, phosphine ligands can degrade. Operate at the lowest effective temperature.
Section 5: Purification Strategies
Q14: What are the best practices for purifying the coupled products of this compound?
A14:
-
Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane, wash with water and then brine to remove inorganic salts and highly polar impurities. Dry the organic layer over anhydrous sodium or magnesium sulfate before concentrating.[13]
-
Chromatography: Flash column chromatography on silica gel is the most common method for purification.
-
Solvent System: A gradient of ethyl acetate in hexanes (or heptane) is a good starting point. The polarity will depend on the group you have coupled.
-
Co-spotting: Always co-spot your crude material with the starting material on a TLC plate to ensure you are separating the product from any unreacted this compound.
-
Staining: The Boc-indazole products are typically UV-active. Stains like potassium permanganate can also be used to visualize spots on a TLC plate.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step to obtain highly pure material.
Experimental Protocols
Protocol A: General Starting Point for Selective Suzuki-Miyaura Coupling at the C-3 Position
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add PdCl₂(dppf) (0.03 eq.) to the flask under a positive flow of argon.
-
Via syringe, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a substrate concentration of ~0.1 M).
-
Heat the reaction mixture to 90 °C and stir. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and proceed with an aqueous work-up.
References
- Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
-
Shafi, S., et al. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. [Link]
-
University of Bristol. Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Bristol. [Link]
-
Surry, D. S., & Buchwald, S. L. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
-
KAUST. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
YouTube. Condition Optimization for Buchwald-Hartwig Reactions. YouTube Video. [Link]
-
Capps, K., et al. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters. [Link]
-
ResearchGate. Rapid Optimisation of a Buchwald–Hartwig Amination using DoE. ResearchGate. [Link]
-
PMC. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH. [Link]
-
ResearchGate. Optimization of Sonogashira conditions. ResearchGate. [Link]
-
Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]
-
ResearchGate. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
-
ResearchGate. Optimization of reaction conditions for Suzuki coupling. ResearchGate. [Link]
-
ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
HIKARI. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HIKARI. [Link]
-
MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
ResearchGate. One-Pot, Three-Step: Sonogashira coupling–TMS-Deprotection– CuAAC for the synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)1H-1,2,3-triazoles. ResearchGate. [Link]
-
Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [repository.kaust.edu.sa]
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- 14. youtube.com [youtube.com]
troubleshooting Boc deprotection of 1-Boc-5-Bromo-3-iodo-1H-indazole
An In-Depth Guide to the Deprotection of 1-Boc-5-Bromo-3-iodo-1H-indazole
Welcome to the technical support center for handling this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile but sensitive building block. We will address common challenges encountered during the critical N-Boc deprotection step, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of TFA-mediated Boc deprotection?
The removal of the tert-butyloxycarbonyl (Boc) group with trifluoroacetic acid (TFA) is a classic acid-catalyzed cleavage reaction.[1] The process unfolds in three primary stages:
-
Protonation: The strong acid (TFA) protonates the carbonyl oxygen of the Boc group, rendering the protecting group unstable.[1][2][3]
-
Carbocation Formation: The C-O bond cleaves, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][2]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine of the indazole.[2][3] The deprotected indazole nitrogen is then protonated by the excess TFA in the medium, forming its trifluoroacetate salt.[1][2]
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// Nodes Start [label="1-Boc-Indazole", fillcolor="#FFFFFF", fontcolor="#202124"]; Protonated [label="Protonated Boc Group", fillcolor="#FFFFFF", fontcolor="#202124"]; CarbamicAcid [label="Carbamic Acid Intermediate\n+ t-Butyl Cation", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Deprotected Indazole\n(TFA Salt)", fillcolor="#FFFFFF", fontcolor="#202124"]; CO2 [label="CO₂", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368"]; tBu [label="{Isobutylene | Polymer | Trapped Cation}", shape=record, style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368"];
// Edges Start -> Protonated [label="+ H⁺ (from TFA)", color="#4285F4"]; Protonated -> CarbamicAcid [label="Cleavage", color="#EA4335"]; CarbamicAcid -> Product [label="Decarboxylation", color="#34A853"]; CarbamicAcid -> CO2 [style=dashed, color="#5F6368"]; CarbamicAcid -> tBu [label="Byproduct Fate", style=dashed, color="#5F6368"]; } caption { label = "Fig. 1: TFA-mediated Boc deprotection pathway."; fontsize = 10; fontname = "Arial"; } enddot
Q2: Why is this compound considered a sensitive substrate?
This molecule's sensitivity arises from two key features:
-
The Indazole Core: The indazole ring system can be susceptible to degradation or side reactions under harsh acidic conditions.
-
Aryl Halides: The molecule contains both a bromine and an iodine substituent. Carbon-halogen bonds, particularly the C-I bond, can be labile and prone to cleavage (dehalogenation) under certain reductive conditions.[4][5] The tert-butyl cation generated during deprotection can, in some circumstances, create an environment conducive to these unwanted side reactions.
Q3: What are cation scavengers and why are they important in this reaction?
During Boc deprotection, a reactive tert-butyl cation is formed.[1] This electrophile can react with nucleophilic sites on your desired product or other molecules in the mixture, leading to unwanted byproducts. Cation scavengers are reagents added to the reaction mixture to "trap" this carbocation before it can cause problems.[1]
| Scavenger | Target Residues / Use Case |
| Triethylsilane (TES) | General purpose, reduces the cation to isobutane. |
| Anisole | Traps cation via Friedel-Crafts alkylation. |
| Thioanisole | Similar to anisole, often used for sulfur-containing molecules. |
| Water | Can act as a scavenger but may affect reaction kinetics. |
Using a scavenger like TES is highly recommended for sensitive substrates to minimize byproduct formation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems. Use the following workflow to diagnose and resolve issues.
Issue 1: My reaction is incomplete, with significant starting material remaining after several hours.
-
Probable Cause: Insufficient acid concentration or inadequate reaction time/temperature. Deprotection is a kinetic process, and challenging substrates may require more forcing conditions.[1]
-
Solutions & Rationale:
-
Extend Reaction Time: Continue monitoring the reaction for an additional 1-2 hours at room temperature. Some substrates are simply sluggish.
-
Increase TFA Concentration: If time is not effective, consider increasing the TFA concentration. A common starting point is 20-25% TFA in dichloromethane (DCM). This can be increased to 50%.[6] The rate of cleavage can be highly dependent on acid concentration.[1]
-
Check Reagents: Ensure your TFA and DCM are of high quality and anhydrous. Water can sometimes interfere with the reaction.
-
Issue 2: My starting material is consumed, but I'm seeing a complex mixture of byproducts and a low yield of the desired 5-Bromo-3-iodo-1H-indazole.
-
Probable Cause: The generated tert-butyl cation is reacting with your starting material or product.
-
Solutions & Rationale:
-
Introduce a Cation Scavenger: This is the most critical first step. Add 5-10 equivalents of triethylsilane (TES) or anisole to the reaction mixture before adding the TFA. The scavenger will intercept the carbocation, preventing side reactions.[1]
-
Lower the Temperature: Perform the reaction at 0 °C in an ice bath.[1] Lowering the temperature can often suppress the rates of side reactions more than the desired deprotection reaction, leading to a cleaner profile.
-
Issue 3: I'm observing a significant amount of a byproduct that appears to be debrominated or, more likely, deiodinated.
-
Probable Cause: The reaction conditions are too harsh, leading to cleavage of the carbon-halogen bonds. The C-I bond is weaker and more susceptible to cleavage than the C-Br bond. This can happen via reductive processes, potentially involving the cation scavenger (like TES) under strongly acidic conditions or other radical mechanisms.[4][5]
-
Solutions & Rationale:
-
Reduce Acidity and Temperature: Immediately attempt the reaction at 0 °C with a lower TFA concentration (e.g., 10-20%) and a scavenger.
-
Switch to an Alternative Acid: 4M HCl in dioxane is a common alternative to TFA and is sometimes considered milder for sensitive substrates.[7] It can provide a different reactivity profile that may preserve the halogen bonds.
-
Abandon Strong Acids - Use a Milder Method: For highly sensitive substrates, a change in strategy is warranted. A recently reported mild method using oxalyl chloride in methanol has proven effective for deprotecting N-Boc on aromatic systems, particularly those with electron-withdrawing groups like halogens.[8][9] This method avoids strong protic acids entirely.
-
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
This protocol is the standard starting point for the deprotection reaction.
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.
-
Cooling (Recommended): Cool the solution to 0 °C in an ice bath.[1]
-
Addition of Reagents: Add triethylsilane (TES, 5.0 equiv) to the solution. Slowly, add trifluoroacetic acid (TFA, 20-25% v/v of the total DCM volume) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress every 30-60 minutes until the starting material is fully consumed.[1]
-
Workup (Amine Salt): Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Co-evaporate with additional DCM (2-3 times) to remove residual TFA.[1] The resulting residue is the trifluoroacetate salt of the product, which can be used directly in subsequent steps.
-
Workup (Free Amine): After concentration, dissolve the residue in an organic solvent like ethyl acetate or DCM. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.[1] Then, wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[1]
Protocol 2: Alternative Mild Deprotection with Oxalyl Chloride
This protocol is recommended if dehalogenation or other degradation is observed with TFA.[8][9]
-
Preparation: In a dry flask with a stir bar, dissolve the this compound (1.0 equiv) in anhydrous methanol (MeOH) to a concentration of ~0.1 M.
-
Reagent Addition: At room temperature, add oxalyl chloride (3.0 equiv) dropwise directly into the stirring solution. A slight exotherm and sputtering may be observed.
-
Reaction: Allow the mixture to stir at room temperature for 1-4 hours. The reaction is often rapid for electron-deficient aromatic systems.[8][9]
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Workup: Concentrate the reaction mixture under reduced pressure. The product will be the hydrochloride salt. For the free amine, perform a standard basic workup as described in Protocol 1, Step 6.
Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Regularly monitoring your reaction is crucial for success.[6]
-
Plate Preparation: On a silica gel TLC plate, draw a starting line in pencil.
-
Spotting: Apply three spots to the line using a capillary tube:
-
SM: Starting Material (a dilute solution of your Boc-protected compound).
-
CO: Co-spot (apply both SM and reaction mixture to the same spot).
-
RM: Reaction Mixture (a sample taken directly from your reaction).
-
-
Elution: Develop the plate in a chamber with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The eluent may need optimization.
-
Visualization: After the solvent front nears the top, remove the plate, mark the front, and let it dry. Visualize the spots under a UV lamp. The deprotected product is more polar and will have a lower Rf value (it will travel less distance up the plate) than the starting material.[6]
References
- Current time inform
- Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Vertex AI Search.
- : Boc Deprotection with Trifluoroacetic Acid (TFA). Benchchem.
- Amine Protection and Deprotection. Master Organic Chemistry.
- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- Boc Deprotection Mechanism | Organic Chemistry. YouTube.
- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem.
- Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-aryl
- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF.
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
preventing dehalogenation of 1-Boc-5-Bromo-3-iodo-1H-indazole
A Guide to Preventing Dehalogenation in Cross-Coupling Reactions
Welcome, researchers and drug development professionals, to our dedicated technical support center for 1-Boc-5-bromo-3-iodo-1H-indazole. This guide, structured in a user-friendly question-and-answer format, is designed to provide you with in-depth troubleshooting strategies and field-proven insights to mitigate the common challenge of dehalogenation during your synthetic campaigns. As Senior Application Scientists, we understand the nuances of working with complex heterocyclic building blocks and aim to equip you with the knowledge to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is an undesired side reaction in which a halogen atom on your starting material is replaced by a hydrogen atom.[1] In the context of this compound, you might observe the formation of 1-Boc-5-bromo-1H-indazole (deiodination) or 1-Boc-3-iodo-1H-indazole (debromination), or even the fully dehalogenated 1-Boc-1H-indazole. This side reaction is problematic as it consumes your starting material, reduces the yield of your desired cross-coupled product, and complicates purification.[1]
Given the reactivity trend of halogens in palladium-catalyzed reactions (I > Br > Cl), the C-I bond at the 3-position of your indazole is significantly more susceptible to both oxidative addition and dehalogenation compared to the C-Br bond at the 5-position.[1] Therefore, deiodination is the most commonly encountered dehalogenation pathway for this substrate.
Q2: What are the primary mechanistic pathways for dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: Dehalogenation primarily proceeds through two main pathways:
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Reductive Dehalogenation via Palladium-Hydride Species: This is the most prevalent mechanism.[1] Palladium-hydride (Pd-H) species can be generated from various sources in the reaction mixture, including solvents (e.g., alcohols), bases (e.g., those with β-hydrogens), or even trace amounts of water. Once formed, the Pd-H species can undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X) to yield the dehalogenated arene (Ar-H) and regenerate the active palladium catalyst.[1]
-
Radical-Mediated Dehalogenation: Under certain conditions, particularly at elevated temperatures or with specific initiators, a single-electron transfer (SET) mechanism can lead to the formation of an aryl radical, which then abstracts a hydrogen atom from the solvent or another component in the reaction mixture.[2][3]
Q3: How can I detect if dehalogenation is occurring in my reaction?
A3: You can identify dehalogenation byproducts using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to your starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Analysis of the crude reaction mixture will show peaks corresponding to the molecular weights of the dehalogenated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR of the crude product, you will observe the appearance of a new proton signal in the aromatic region where a halogen was previously located.
Troubleshooting Guide for Cross-Coupling Reactions
The key to preventing dehalogenation lies in carefully selecting and optimizing your reaction conditions to favor the desired cross-coupling pathway over the competing dehalogenation side reaction.
Chemoselectivity: The Iodo vs. Bromo Position
For this compound, the significant difference in reactivity between the C-I and C-Br bonds allows for selective functionalization. The C-I bond at the 3-position is more reactive and will preferentially undergo oxidative addition to the palladium catalyst. This inherent chemoselectivity is advantageous, but also means that deiodination is the primary dehalogenation risk. Subsequent coupling at the C-Br bond at the 5-position can be achieved under more forcing conditions. A study by Guillaumet and co-workers demonstrated the sequential Sonogashira and Suzuki coupling of 5-bromo-3-iodoindazoles, highlighting this reactivity difference.[4]
Troubleshooting Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. However, dehalogenation, particularly of the more reactive aryl iodide, can be a significant side reaction.
Issue: Significant formation of 1-Boc-5-bromo-1H-indazole (deiodination byproduct).
| Potential Cause | Recommended Action(s) |
| Inappropriate Ligand | Switch to bulkier, more electron-rich phosphine ligands like SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand. These ligands promote faster reductive elimination of the desired product, outcompeting the dehalogenation pathway.[1] |
| Base is too strong or a hydride source | Avoid strong alkoxide bases if possible. Use weaker inorganic bases like K₂CO₃, Cs₂CO₃, or a phosphate base like K₃PO₄.[1] |
| Sub-optimal Solvent | Use aprotic solvents like dioxane, THF, or toluene. If an alcohol is necessary as a co-solvent, use it in minimal quantities. Ensure all reagents and solvents are rigorously dried if running under anhydrous conditions.[1] |
| Slow Transmetalation | A slow transmetalation step allows more time for dehalogenation to occur. Ensure your boronic acid or ester is of high purity and reactivity. Consider using a more active boronic ester if the corresponding acid is sluggish. |
dot
Caption: Troubleshooting Deiodination in Suzuki Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for your specific boronic acid.
-
To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Add the degassed solvent (e.g., toluene or dioxane, to make a 0.1-0.2 M solution).
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Sonogashira Coupling
The Sonogashira coupling is highly effective for forming C(sp²)-C(sp) bonds. The higher reactivity of the C-I bond makes the 3-position of this compound the preferred site for this reaction.
Issue: Formation of 1-Boc-5-bromo-1H-indazole and/or alkyne homocoupling (Glaser coupling).
| Potential Cause | Recommended Action(s) |
| Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen). Oxygen promotes the oxidative homocoupling of the terminal alkyne.[5] |
| Inappropriate Base | An amine base like triethylamine or diisopropylamine is typically used and also serves as the solvent. Ensure the amine is of high purity and free of water. |
| High Reaction Temperature | Higher temperatures can promote dehalogenation.[4] If possible, run the reaction at room temperature, although some substrates may require gentle heating. |
| Copper Co-catalyst | While essential for the catalytic cycle, the copper co-catalyst can also promote Glaser coupling. Consider using a copper-free Sonogashira protocol if homocoupling is a persistent issue.[6] |
dot
Caption: Sonogashira Coupling Experimental Workflow.
Experimental Protocol: Sonogashira Coupling of this compound
-
To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Place the vessel under an inert atmosphere.
-
Add the degassed amine solvent (e.g., triethylamine or a mixture of THF and diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive alkynes.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Similar to other cross-coupling reactions, dehalogenation can compete with the desired amination.
Issue: Significant formation of 1-Boc-5-bromo-1H-indazole during amination at the 3-position.
| Potential Cause | Recommended Action(s) |
| Suboptimal Ligand | For Buchwald-Hartwig reactions, bulky biarylphosphine ligands such as Xantphos or Josiphos are often preferred to minimize reductive dehalogenation.[7] |
| Base-promoted Reduction | Strong alkoxide bases like sodium tert-butoxide can promote dehalogenation. Consider using alternative bases like K₃PO₄ or Cs₂CO₃.[8] |
| Solvent Choice | Aprotic polar solvents like dioxane or DMF are common. However, in some cases, less polar solvents like toluene have been shown to reduce dehalogenation. |
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Boc-5-Bromo-3-iodo-1H-indazole
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Boc-5-bromo-3-iodo-1H-indazole . This document provides field-proven insights, troubleshooting guides, and detailed protocols to facilitate your cross-coupling experiments. Our approach is to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the reactivity of this compound.
Q1: What is the fundamental principle governing reactivity on this di-halogenated indazole?
A1: The key to successfully functionalizing this molecule lies in understanding the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy required for this step is directly related to the bond dissociation energy of the C-X bond. The established reactivity trend is C–I > C–Br >> C–Cl .[1][2] For your substrate, this means the C-3 iodo position is significantly more reactive than the C-5 bromo position, allowing for selective functionalization.
Q2: Can I perform sequential cross-coupling reactions?
A2: Absolutely. The pronounced difference in reactivity between the C-I and C-Br bonds is ideal for sequential, site-selective functionalization. You can perform a cross-coupling reaction at the more reactive C-3 iodo position under milder conditions. After purification of the mono-functionalized product, a second, distinct coupling partner can be introduced at the less reactive C-5 bromo position, typically requiring more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system).[3][4]
Q3: Why is the N-Boc protecting group necessary?
A3: The N-H proton of an unprotected indazole is acidic and can interfere with the catalytic cycle in several ways.[5][6] It can be deprotonated by the base, potentially coordinating to the palladium center and inhibiting catalysis.[5][7] The N-Boc (tert-butyloxycarbonyl) group prevents these side reactions by replacing the acidic proton with a sterically bulky, electronically neutral group, leading to cleaner reactions and higher yields.[8]
Q4: Which cross-coupling reactions are most suitable for this substrate?
A4: This substrate is an excellent candidate for several of the most powerful palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters.[9]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[3][10]
-
Buchwald-Hartwig Amination: For C-N bond formation with primary or secondary amines.[11][12]
The choice of reaction depends on the specific moiety you wish to install. Selective conditions for each of these transformations are well-documented for similar substrates.
Troubleshooting Guides & Experimental Causality
This section is formatted to address specific issues you might encounter during your experiments, explaining the underlying chemical principles for each solution.
Issue 1: Poor or No Conversion at the C-3 (Iodo) Position
-
Question: My initial coupling at the C-3 iodo position is sluggish or fails completely. What should I investigate?
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Inactive Catalyst | The Pd(0) active species is sensitive to oxygen. Ensure your catalyst, especially those like Pd(PPh₃)₄, is fresh and has been handled under an inert atmosphere. Solution: Test catalyst activity with a known, reliable coupling reaction. Always thoroughly degas your reaction mixture (e.g., 3x freeze-pump-thaw cycles or sparging with argon for 15-20 minutes) before adding the catalyst.[13] |
| Inappropriate Base | The base is critical for activating the coupling partner (e.g., forming the boronate in Suzuki coupling) and regenerating the catalyst. Its strength, solubility, and compatibility are key.[13][14] Solution: For Suzuki couplings, an aqueous solution of Na₂CO₃ or K₂CO₃ is a good starting point. If the reaction is still slow, consider a stronger base like K₃PO₄. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[2] |
| Low Temperature | While C-I bonds are reactive, oxidative addition is still an activated process. Solution: Many Sonogashira and Suzuki couplings at aryl iodides proceed well at room temperature.[3][10] If you see no reaction, gently warming to 40-50 °C can initiate the reaction without significantly activating the C-Br bond. |
| Ligand Dissociation/Decomposition | For catalysts other than Pd(PPh₃)₄, the ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Simple phosphine ligands can be prone to oxidation or decomposition. Solution: Ensure you are using the correct catalyst-to-ligand ratio (typically 1:1 to 1:2 for Pd(OAc)₂ or Pd₂(dba)₃ sources). If issues persist, switch to a more robust, pre-formed catalyst. |
Issue 2: Non-Selective Reaction (Coupling at both C-3 and C-5)
-
Question: I intended to functionalize only the C-3 position, but I am getting a significant amount of the di-substituted product. How can I improve selectivity?
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Excessive Temperature | The energy difference for oxidative addition into the C-I vs. C-Br bond, while significant, can be overcome with enough thermal energy. Solution: This is the most common cause. Reduce the reaction temperature. Start at room temperature and only increase it incrementally if needed. For many couplings with the C-I bond, heating is unnecessary.[3] |
| Prolonged Reaction Time | Once the initial C-3 coupling is complete, the C-5 bromo position will begin to react if left under the reaction conditions for too long. Solution: Monitor your reaction closely by TLC or LC-MS. Once the starting material (this compound) is fully consumed, work up the reaction immediately. |
| Overly Active Catalyst System | Highly active, modern catalyst systems designed for unreactive aryl chlorides can be too potent for achieving selectivity between C-I and C-Br bonds. Solution: For the initial C-I coupling, a "classic" catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ is often sufficient and provides excellent selectivity.[3] Reserve more active catalysts with bulky biarylphosphine ligands (e.g., XPhos, SPhos) for the subsequent, more challenging C-Br coupling. |
Issue 3: Failure of the Second Coupling at the C-5 (Bromo) Position
-
Question: I have successfully made the 3-substituted-5-bromo-1H-indazole, but the second coupling at the C-5 position is failing. What is the problem?
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Insufficiently Active Catalyst | The C-Br bond is stronger and less reactive than the C-I bond, requiring a more active catalyst system to undergo oxidative addition efficiently.[1][2] Solution: A catalyst like Pd(PPh₃)₄ may not be sufficient. Switch to a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos. Using pre-catalysts like XPhos Pd G3 or G4 can also improve reliability.[15][16] |
| Insufficient Temperature | Activating the C-Br bond typically requires higher thermal energy than the C-I bond. Solution: These reactions often require heating. A temperature range of 70-110 °C is common.[3] Consider using a higher-boiling solvent like dioxane, toluene, or DMF. |
| Incorrect Base | The requirements for the second step may differ. Solution: Stronger bases are often needed for C-Br couplings. For Suzuki reactions, K₃PO₄ is a good choice. For Buchwald-Hartwig aminations, NaOtBu or K₂CO₃/Cs₂CO₃ may be effective depending on the amine. |
Catalyst & Conditions Selection Guide
The following table provides recommended starting points for various cross-coupling reactions. These should be considered as starting points for optimization.
| Reaction Type | Target Position | Recommended Catalyst | Ligand (if separate) | Base | Solvent | Typical Temp. |
| Suzuki-Miyaura | C-3 (Iodo) | Pd(PPh₃)₄ (5 mol%) | - | Na₂CO₃ (2 M aq.) | Dioxane or DME | RT to 50 °C |
| Suzuki-Miyaura | C-5 (Bromo) | Pd(dppf)Cl₂ (3-5 mol%) or Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O | 80-100 °C |
| Sonogashira | C-3 (Iodo) | PdCl₂(PPh₃)₂ (2-5 mol%) + CuI (5-10 mol%) | - | Et₃N or DiPEA | THF or DMF | RT |
| Sonogashira | C-5 (Bromo) | PdCl₂(PPh₃)₂ (5 mol%) + CuI (10 mol%) | - | Et₃N or DiPEA | DMF | 70-90 °C |
| Buchwald-Hartwig | C-3 (Iodo) | Pd₂(dba)₃ (2 mol%) | BINAP (3 mol%) | NaOtBu | Toluene | 80-100 °C |
| Buchwald-Hartwig | C-5 (Bromo) | XPhos Pd G3 (2-4 mol%) | - | K₂CO₃ or LHMDS | Dioxane or Toluene | 90-110 °C |
Visualization of Key Processes
Decision Workflow for Sequential Coupling
This diagram outlines the logical steps for planning a sequential functionalization of the this compound substrate.
Caption: Decision workflow for sequential cross-coupling.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Understanding the mechanism is key to troubleshooting. The cycle below illustrates the fundamental steps.
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Workup Procedures for 1-Boc-5-Bromo-3-iodo-1H-indazole Reactions
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in reactions involving 1-Boc-5-bromo-3-iodo-1H-indazole. The following troubleshooting and FAQ sections are designed to address common and specific challenges encountered during the workup and purification of products derived from this versatile building block.
Troubleshooting Guide: Navigating Common Workup Challenges
This section addresses specific issues that may arise during the workup of reactions utilizing this compound, a key intermediate in the synthesis of pharmacologically active compounds.[1]
Q1: My Suzuki-Miyaura reaction mixture is an emulsion and difficult to separate after aqueous workup. What's causing this and how can I resolve it?
A1: Emulsion formation is a frequent issue in biphasic workups of palladium-catalyzed cross-coupling reactions, especially when using polar aprotic solvents like DMF or dioxane.[2][3] The presence of residual palladium species, phosphine ligands, and inorganic salts from the base (e.g., K₂CO₃, Cs₂CO₃) can act as surfactants, stabilizing the emulsion.
Causality & Corrective Actions:
-
Palladium and Ligand Residues: These can be removed by filtration through a pad of Celite® before the aqueous workup. After quenching the reaction, dilute the mixture with a less polar solvent like ethyl acetate or toluene, and then filter. This often breaks the emulsion and simplifies the subsequent liquid-liquid extraction.
-
Inorganic Salts: If filtration is insufficient, adding a saturated brine solution (NaCl) can help break the emulsion by increasing the ionic strength of theaqueous phase.[1]
-
Solvent Choice: The choice of solvent significantly influences reaction rates and equilibria.[2] While polar solvents are often necessary for the reaction, they can complicate the workup. If possible, consider using a less water-miscible solvent like DME, which was shown to be effective in Suzuki couplings of bromoindazoles.[4][5]
Step-by-Step Protocol for Emulsion Resolution:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (EtOAc) or toluene (3-5 volumes).
-
Filter the mixture through a 1-2 inch pad of Celite® in a Büchner funnel. Wash the pad with additional EtOAc.
-
Transfer the filtrate to a separatory funnel.
-
Wash sequentially with water and then saturated brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
Q2: I'm observing significant Boc-deprotection during my workup. How can I prevent this?
A2: The Boc (tert-butoxycarbonyl) protecting group is notoriously labile to acidic conditions and can also be cleaved under certain basic or thermal conditions.[6][7][8] Deprotection during workup is often an unintended consequence of quenching or extraction steps.
Causality & Preventative Measures:
-
Acidic Quench: Avoid quenching with strong acidic solutions (e.g., HCl, NH₄Cl). A saturated solution of sodium bicarbonate (NaHCO₃) is a milder alternative for neutralizing basic reaction mixtures.[9]
-
Basic Conditions: While generally more stable to base, prolonged exposure to strong bases, especially in protic solvents like methanol at elevated temperatures, can lead to Boc cleavage.[6][10] If the reaction requires a strong base, ensure it is thoroughly quenched and removed during the initial aqueous washes.
-
Elevated Temperatures: Thermal deprotection can occur, particularly under microwave conditions.[7] If the reaction is heated, ensure the workup is performed at room temperature.
-
Silica Gel Chromatography: Silica gel is inherently acidic and can cause Boc-deprotection during purification. To mitigate this, the silica gel can be neutralized by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (Et₃N) (typically 0.1-1% v/v), before packing the column.
Recommended Neutral Workup Workflow:
Caption: Workflow for a Boc-protecting group compatible workup.
Q3: My Sonogashira coupling product is contaminated with copper salts and homocoupled alkyne (Glaser coupling byproduct). What is the most effective purification strategy?
A3: The Sonogashira reaction employs a copper(I) co-catalyst, which can lead to byproducts and purification challenges.[11]
Causality & Purification Protocol:
-
Copper(I) Salts: Residual copper salts can often be removed by washing the organic extract with an aqueous solution of ammonium hydroxide (NH₄OH) or a saturated solution of ammonium chloride (NH₄Cl).[1] The ammonia complexes with the copper ions, facilitating their removal into the aqueous phase.
-
Homocoupled Alkyne: The formation of this byproduct is favored by the presence of oxygen. While running the reaction under an inert atmosphere (N₂ or Ar) is standard practice, meticulous degassing of solvents is crucial. Purification is typically achieved by flash column chromatography on silica gel.[12] The homocoupled product is generally less polar than the desired cross-coupled product.
Optimized Sonogashira Workup and Purification:
| Step | Procedure | Purpose |
| 1. Quenching | After reaction completion, dilute with an organic solvent (e.g., EtOAc) and quench with water or saturated NH₄Cl solution. | Neutralizes the reaction and begins the removal of inorganic salts. |
| 2. Copper Removal | Wash the organic layer with dilute aqueous NH₄OH (e.g., 2% v/v). | Removes residual copper catalyst by forming a water-soluble complex. |
| 3. Washing | Wash the organic layer with water and then brine. | Removes residual ammonia and other water-soluble impurities. |
| 4. Drying & Conc. | Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. | Removes residual water before purification. |
| 5. Purification | Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[13][14] | Separates the desired product from the homocoupled byproduct and other non-polar impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the standard quenching and extraction conditions for reactions with this compound?
A1: The standard procedure involves quenching the reaction, followed by extraction with an appropriate organic solvent.
-
Quenching: For most palladium-catalyzed reactions (Suzuki, Buchwald-Hartwig, Sonogashira), quenching is typically done by adding water or a saturated aqueous solution of ammonium chloride.[1] For reactions where Boc-group lability is a concern, a saturated aqueous solution of sodium bicarbonate is preferred.[9]
-
Extraction: Ethyl acetate (EtOAc) and dichloromethane (DCM) are the most commonly used extraction solvents due to their ability to dissolve a wide range of organic compounds and their relative immiscibility with water.[13] After extraction, the combined organic layers are typically washed with brine to aid in the removal of water and then dried over an anhydrous salt like Na₂SO₄ or MgSO₄.[1][13]
Q2: How do I choose the best solvent system for column chromatography?
A2: The optimal solvent system for column chromatography is determined by the polarity of your product and impurities. Thin-Layer Chromatography (TLC) is an indispensable tool for this.
-
General Principle: Start with a non-polar solvent system, such as a low percentage of ethyl acetate in hexanes, and gradually increase the polarity.
-
Target Rf: Aim for a solvent system that gives your desired product an Rf (retention factor) value between 0.2 and 0.4 on the TLC plate. This generally provides the best separation on a column.
-
Common Eluents: For compounds derived from this compound, which are often moderately polar, gradients of ethyl acetate in hexanes are very effective.[13][14] For more polar products, adding a small amount of methanol to dichloromethane or ethyl acetate may be necessary.
Q3: I am performing a Buchwald-Hartwig amination. Are there any specific workup considerations?
A3: Yes, Buchwald-Hartwig reactions have specific workup requirements due to the nature of the reagents used.[15][16]
-
Base Removal: These reactions often use strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[17] It is crucial to fully quench these bases. A careful addition of water or saturated aqueous NH₄Cl is typically sufficient.
-
Ligand Removal: The bulky phosphine ligands used can sometimes be challenging to remove by chromatography alone. After the initial aqueous workup, filtering the concentrated organic residue through a short plug of silica gel, eluting with the reaction solvent or a solvent of similar polarity, can help remove a significant portion of the ligand and its oxide before the final purification.
-
Product Solubility: The resulting arylamine products can sometimes be basic enough to streak on silica gel. As mentioned previously, using a neutralized silica gel (with 0.1-1% Et₃N in the eluent) can significantly improve the chromatography.
General Workup Decision Tree:
Sources
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- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
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- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Boc-5-Bromo-3-iodo-1H-indazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Boc-5-Bromo-3-iodo-1H-indazole. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in pharmaceutical synthesis. The indazole scaffold is a well-established pharmacophore, and this particular intermediate is invaluable for creating complex molecular architectures through sequential, site-selective cross-coupling reactions.[1][2]
Achieving high purity is paramount, as residual impurities can complicate subsequent reactions, lead to false positives in biological assays, and create challenges in downstream purification. This guide provides a structured, in-depth resource in a question-and-answer format to help you identify, troubleshoot, and mitigate common impurities encountered during the synthesis.
Section 1: The Synthetic Pathway - A Foundational Overview
The synthesis of this compound typically involves a multi-step process. While various routes exist, a common and logical pathway begins with the commercially available 5-bromo-1H-indazole, followed by iodination at the C3 position and subsequent protection of the N1 position with a tert-butoxycarbonyl (Boc) group. Understanding this sequence is the first step in diagnosing potential impurities.
Plausible Synthetic Protocol:
Step 1: Iodination of 5-Bromo-1H-indazole
-
To a stirred solution of 5-bromo-1H-indazole in a suitable polar aprotic solvent like DMF, add a base such as potassium hydroxide (KOH) or potassium carbonate (K2CO3).[3]
-
Cool the mixture in an ice bath.
-
Add a solution of iodine (I2) in DMF dropwise, maintaining the low temperature.
-
Allow the reaction to stir at room temperature for several hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by pouring it into an aqueous solution of a reducing agent like sodium thiosulfate (Na2S2O3) to remove excess iodine.
-
The resulting precipitate, 5-bromo-3-iodo-1H-indazole, is collected by filtration, washed with water, and dried.
Step 2: N-Boc Protection of 5-Bromo-3-iodo-1H-indazole
-
Dissolve the dried 5-bromo-3-iodo-1H-indazole in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1]
-
Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2]
-
Stir the reaction mixture at room temperature, monitoring by TLC until the starting material is consumed.
-
Once complete, dilute the reaction mixture with the solvent and wash sequentially with water and brine to remove DMAP and other water-soluble components.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel.[1]
Sources
Technical Support Center: Scaling Up Reactions with 1-Boc-5-Bromo-3-iodo-1H-indazole
Welcome to the technical support center for 1-Boc-5-bromo-3-iodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for scaling up reactions with this versatile building block. The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] The orthogonal reactivity of the C3-iodo and C5-bromo positions, combined with the N1-Boc protecting group, offers a powerful platform for the synthesis of complex molecules.[3]
This document will provide practical, field-proven insights to help you navigate the challenges of working with this intermediate, ensuring reproducible and scalable results.
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity order for the C-I and C-Br bonds in cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br >> C-Cl.[4] This allows for selective functionalization at the C3-iodo position while leaving the C5-bromo position intact for subsequent transformations. This orthogonal reactivity is a key feature of this building block.
Q2: Is the N-H protection with a Boc group necessary for cross-coupling reactions?
A2: While some cross-coupling reactions on unprotected indazoles have been reported, N-protection is generally recommended, especially for larger-scale synthesis.[5][6] The acidic proton of the indazole N-H can interfere with the catalytic cycle by reacting with the base or organometallic intermediates, leading to lower yields and side product formation.[4][5] The Boc group provides robust protection and is typically stable to a wide range of cross-coupling conditions, yet can be removed under acidic conditions.
Q3: What are the most common side reactions to be aware of when using this reagent?
A3: Common side reactions include:
-
Homocoupling: Dimerization of the boronic acid or alkyne coupling partners, often promoted by the presence of oxygen.[4][7]
-
Dehalogenation: Reduction of the C-I or C-Br bond, replacing the halogen with a hydrogen atom. This can be influenced by the choice of ligand and the presence of hydride sources.[4][5]
-
Protodeboronation: Cleavage of the C-B bond in boronic acids, particularly with heteroaryl boronic acids.[4]
-
Catalyst Decomposition: Formation of palladium black, indicating precipitation of the active Pd(0) catalyst, which can be caused by impurities or inappropriate reaction conditions.[7][8]
Q4: How can I purify the final products derived from this compound?
A4: Purification strategies will depend on the specific properties of the synthesized derivative. Common methods include:
-
Silica Gel Column Chromatography: A standard method for purifying organic compounds. A gradient of ethyl acetate in hexanes is often a good starting point for eluting derivatives of this compound.[9]
-
Recrystallization: This can be a highly effective method for obtaining high-purity material, especially at a larger scale. Experimenting with different solvent systems, such as mixtures of acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran with water, can be beneficial.[9][10]
-
Preparative HPLC: For challenging separations or when very high purity is required, preparative HPLC is a viable option.[11]
Troubleshooting Guides for Common Cross-Coupling Reactions
The differential reactivity of the C3-iodo and C5-bromo bonds allows for a variety of selective cross-coupling strategies. Below are troubleshooting guides for some of the most common reactions performed with this substrate.
Suzuki-Miyaura Coupling at the C3-Iodo Position
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. When working with this compound, the initial coupling is typically performed at the more reactive C3-iodo position.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inactive Catalyst | The Pd(0) catalyst is susceptible to oxidation. Pre-catalysts are often more stable. | Use a fresh batch of catalyst. Consider using a more air-stable pre-catalyst like Pd(dppf)Cl₂. To confirm catalyst activity, run a small-scale test with a reliable substrate.[4] |
| Inefficient Base | The base is crucial for activating the boronic acid.[4] Poor solubility or insufficient strength can stall the reaction. | Use a finely powdered, anhydrous base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Adding a small amount of water as a co-solvent can sometimes improve the solubility and efficacy of inorganic bases.[4] |
| Low Reaction Temperature | While aryl iodides are reactive, some couplings require thermal energy to overcome activation barriers. | If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase the temperature in increments of 10-15 °C.[4] |
| Boronic Acid Quality | Boronic acids can degrade over time, especially if not stored properly. | Use fresh boronic acid or purify the existing stock. |
Problem 2: Significant Side Product Formation
| Side Product | Explanation & Causality | Recommended Solution |
| Homocoupling of Boronic Acid | Oxygen promotes the oxidative dimerization of the boronic acid. | Rigorously degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[4] |
| Dehalogenation (C-I to C-H) | Hydride sources in the reaction mixture can lead to the reduction of the aryl iodide. | Ensure the use of high-purity, anhydrous solvents. The choice of phosphine ligand can also influence the rate of dehalogenation.[4][5] |
| Protodeboronation | The cleavage of the C-B bond is often promoted by excess base or prolonged reaction times at high temperatures. | Use the minimum effective amount of base. Monitor the reaction closely and work it up promptly upon completion. |
Sonogashira Coupling at the C3-Iodo Position
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.
Problem 1: Low to No Product Yield
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inactive Catalyst System | Both the palladium catalyst and the copper(I) co-catalyst are sensitive to air and moisture. | Use fresh, high-purity catalysts. PdCl₂(PPh₃)₂ is a relatively stable Pd(II) precatalyst.[8] Ensure the Cu(I) source has not oxidized. Run the reaction under a strict inert atmosphere.[7] |
| Inappropriate Base | An amine base is required to deprotonate the alkyne, forming the reactive copper acetylide.[8] | Use a dry, amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure it is used in sufficient excess.[8] |
| Low Reaction Temperature | While aryl iodides are the most reactive halides for this coupling, some systems still require heat. | If the reaction does not proceed at room temperature, gradually increase the temperature. For less reactive systems, temperatures around 80-100 °C may be necessary.[12] |
Problem 2: Formation of Glaser-Hay Homocoupling Product (Alkyne Dimer)
| Explanation & Causality | Recommended Solution |
| The copper-catalyzed oxidative dimerization of the terminal alkyne is a major side reaction, especially in the presence of oxygen.[7] | 1. Strictly Anaerobic Conditions: Thoroughly degas the solvent and maintain a positive pressure of an inert gas throughout the reaction.[7] 2. Reduce Copper Loading: Use the minimum effective amount of the copper co-catalyst.[7] 3. Slow Addition of Alkyne: Adding the alkyne slowly can keep its concentration low, disfavoring the bimolecular homocoupling.[7] 4. Copper-Free Conditions: If homocoupling is persistent, consider a copper-free Sonogashira protocol.[7][8] |
Experimental Workflow: Sonogashira Coupling
A generalized workflow for performing a Sonogashira coupling reaction.
Buchwald-Hartwig Amination
This palladium-catalyzed C-N bond formation is a powerful tool for synthesizing arylamines.[13][14] The choice of ligand is critical for a successful transformation.
Problem 1: Low Yield or Incomplete Conversion
| Potential Cause | Explanation & Causality | Recommended Solution |
| Suboptimal Ligand | The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. Sterically hindered, electron-rich phosphine ligands are often required. | Screen a panel of ligands. For N-heterocyclic substrates, biarylphosphine ligands like Xantphos, BINAP, or RuPhos are good starting points.[14] |
| Base Incompatibility | A strong, non-nucleophilic base is required. The choice of base can be critical and substrate-dependent. | Strong bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are commonly used. The choice may need to be optimized for the specific amine coupling partner.[15] |
| Amine Reactivity | Sterically hindered or electron-deficient amines can be challenging coupling partners. | For difficult couplings, more active catalyst systems, such as those employing highly hindered biarylphosphine ligands, may be necessary.[15] Increasing the reaction temperature may also be beneficial. |
Problem 2: Competitive Reaction at the C5-Bromo Position
| Explanation & Causality | Recommended Solution |
| While the C3-iodo bond is significantly more reactive, prolonged reaction times or high temperatures, especially with highly active catalyst systems, could lead to some reactivity at the C5-bromo position. | 1. Control Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed. 2. Lower Temperature: If selectivity is an issue, try running the reaction at a lower temperature. 3. Ligand Choice: The ligand can sometimes influence selectivity. A less active ligand might favor the more reactive C-I bond. |
Troubleshooting Decision Tree: Low Yield in Cross-Coupling
A decision tree for troubleshooting low-yielding cross-coupling reactions.
References
- Benchchem. (n.d.). Application Note and Protocol: Scale-up Synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole.
- Benchchem. (n.d.). An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.
- Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
- Benchchem. (n.d.). Common issues in Sonogashira coupling of aryl iodides and how to solve them.
- Benchchem. (n.d.). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
-
Royal Society of Chemistry. (2018). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. In Sustainable Catalysis in Process Chemistry. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry, 36, 116094.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
-
ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole.
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
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- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 15. books.rsc.org [books.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 1-Boc-5-Bromo-3-iodo-1H-indazole
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of rigorous scientific practice. Among the arsenal of analytical techniques, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and accessible tool for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Boc-5-Bromo-3-iodo-1H-indazole, a versatile building block in medicinal chemistry.
The narrative that follows is not a mere recitation of data. Instead, it is a comparative analysis, grounded in the fundamental principles of NMR and supported by experimental data from closely related analogues. We will dissect the expected spectrum, explaining the causality behind the chemical shifts and coupling patterns, and in doing so, provide a framework for the analysis of similarly complex heterocyclic systems.
The Structural Landscape: Predicting the ¹H NMR Spectrum
The key to interpreting the spectrum lies in understanding how each substituent—the bulky, electron-withdrawing Boc (tert-butoxycarbonyl) group at N-1, the electronegative bromine at C-5, and the iodine at C-3—influences the magnetic environment of the protons on the indazole core.
Predicted ¹H NMR Data for this compound
The following table summarizes the predicted ¹H NMR spectral data. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are anticipated in a common deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-4 | ~ 7.9 - 8.1 | Doublet (d) | ~ 1.5 - 2.0 Hz | 1H | Deshielded by the adjacent bromine at C-5 and the overall electron-withdrawing nature of the heterocyclic system. The small coupling constant is characteristic of a meta-coupling to H-6. |
| H-6 | ~ 7.6 - 7.8 | Doublet of Doublets (dd) | J ≈ 9.0 Hz, J ≈ 2.0 Hz | 1H | Exhibits ortho-coupling to H-7 and meta-coupling to H-4. |
| H-7 | ~ 7.4 - 7.6 | Doublet (d) | ~ 9.0 Hz | 1H | Shows a characteristic ortho-coupling to H-6. |
| -C(CH₃)₃ (Boc) | ~ 1.6 - 1.7 | Singlet (s) | N/A | 9H | The nine equivalent protons of the tert-butyl group produce a strong, sharp singlet in a relatively uncongested region of the spectrum, serving as a definitive marker for successful N-Boc protection.[1] |
Comparative Analysis: Building Confidence in the Prediction
To substantiate our predictions, we will now compare them with the experimentally determined ¹H NMR data of key structural analogues. This comparative approach is a powerful tool in spectral interpretation, allowing us to isolate the influence of individual functional groups.
Comparison with Key Analogues
| Compound | H-4 (δ, ppm, mult., J Hz) | H-6 (δ, ppm, mult., J Hz) | H-7 (δ, ppm, mult., J Hz) | Other Key Signals (δ, ppm) |
| This compound (Predicted) | ~ 7.9 - 8.1 (d, ~1.8) | ~ 7.6 - 7.8 (dd, ~9.0, ~1.8) | ~ 7.4 - 7.6 (d, ~9.0) | ~ 1.65 (s, 9H, Boc) |
| 5-Bromo-3-iodo-1H-indazole | 7.82 (d, 1.5) | 7.33 (dd, 8.6, 1.6) | 7.40 (d, 8.6) | 13.62 (s, 1H, NH)[2] |
| tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate | 6.88 (d, 2.4) | 7.28 (dd, 9.1, 2.5) | 7.94 (d, 9.1) | 1.63 (s, 9H, Boc), 3.86 (s, 3H, OMe)[3] |
| 5-Bromo-3-phenyl-1H-indazole | 8.27 (d, 1.0) | 7.44-7.42 (m) | 7.63-7.61 (m) | 12.57 (br, 1H, NH)[4] |
Dissecting the Substituent Effects
-
The Parent Core (5-Bromo-3-iodo-1H-indazole): The experimental data for the deprotected analogue provides a crucial baseline.[2] The chemical shifts and coupling constants of the aromatic protons (H-4, H-6, and H-7) are in close agreement with our predicted values for the Boc-protected compound, confirming the fundamental assignment of the aromatic system. The most significant difference is the presence of the broad NH proton signal at ~13.62 ppm, which is absent in the N-1 substituted target molecule.[2]
-
The Influence of the N-1 Boc Group: Comparing our predicted spectrum to the parent compound, the Boc group is expected to cause a slight downfield shift of the adjacent aromatic protons due to its electron-withdrawing nature. The most unambiguous evidence of its presence is, of course, the singlet at approximately 1.65 ppm.[1] Data from tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate further confirms the characteristic chemical shift of the Boc group's tert-butyl protons at 1.63 ppm.[3]
-
The Role of the C-5 Bromo and C-3 Iodo Groups: The bromine at C-5 exerts a significant deshielding effect on the adjacent H-4 and H-6 protons. The iodine at the C-3 position, while not directly adjacent to any protons, contributes to the overall electron-deficient character of the pyrazole ring, influencing the chemical shifts of all ring protons. The observed coupling constants (ortho J ≈ 9.0 Hz, meta J ≈ 1.5-2.0 Hz) are characteristic of a substituted benzene ring and are consistent across the series of analogues, providing a reliable method for assigning the relative positions of the aromatic protons.
Visualizing the Molecular Structure and Analytical Workflow
To aid in the discussion and interpretation of the NMR data, the following diagrams illustrate the molecular structure with standardized numbering and the logical workflow for the analysis.
Caption: Molecular structure of this compound.
Caption: Workflow for the ¹H NMR analysis of organic compounds.
Experimental Protocol: A Self-Validating System
The following protocol outlines a robust, self-validating procedure for acquiring a high-quality ¹H NMR spectrum of this compound.
Objective: To obtain a high-resolution ¹H NMR spectrum for the structural confirmation of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
High-quality 5 mm NMR tube
-
Pasteur pipette
-
Vortex mixer (optional)
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a small, clean, and dry vial. Ensure complete dissolution. Gentle vortexing may be applied if necessary.
-
Using a Pasteur pipette, transfer the solution into the NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and shim the spectrometer probes to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical acquisition parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust based on sample concentration)
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum. If using CDCl₃, the residual solvent peak should be set to 7.26 ppm.
-
Integrate all peaks. Set the integration of the singlet corresponding to the Boc group to 9 protons as an internal standard.
-
Analyze the chemical shifts, multiplicities, and coupling constants of all signals.
-
Compare the processed spectrum with the predicted data and the spectra of analogous compounds to confirm the structure.
-
Conclusion
The ¹H NMR analysis of this compound is a prime example of how a systematic, comparative approach can lead to confident structural elucidation, even in the absence of a pre-existing reference spectrum. By understanding the interplay of substituent effects on the indazole core, we can accurately predict and interpret the resulting spectrum. The characteristic singlet of the Boc group, combined with the predictable splitting patterns of the aromatic protons, provides a unique spectral fingerprint for this important synthetic intermediate. This guide serves as a testament to the power of NMR spectroscopy as not just an analytical tool, but as a discipline of deductive reasoning, essential for the advancement of chemical research and drug development.
References
- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HETEROCYCLES, Vol. 90, No. 1, 2015.
- Wiley-VCH. (2007). Supporting Information.
- National Center for Biotechnology Information. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
- ChemicalBook. (n.d.). 5-Bromo-3-iodo-1H-indazole(459133-66-5) 1H NMR.
- National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- MDPI. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids....
- BenchChem. (n.d.). A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives.
- BenchChem. (n.d.). An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole.
- National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
- The Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
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13C NMR spectrum of 1-Boc-5-Bromo-3-iodo-1H-indazole
An In-Depth Technical Guide to the 13C NMR Spectrum of 1-Boc-5-Bromo-3-iodo-1H-indazole: A Comparative and Predictive Analysis
Abstract
This compound is a highly functionalized heterocyclic compound, serving as a versatile building block in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors. Accurate structural elucidation is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose. This guide provides a comprehensive analysis of the expected . In the absence of a publicly available, fully assigned experimental spectrum, this document employs a predictive and comparative methodology. By analyzing the incremental effects of each substituent (bromo, iodo, and Boc groups) on the indazole core and comparing these predictions with experimental data from structurally related analogs, we present a robust and scientifically grounded interpretation of the molecule's 13C NMR characteristics. This guide also includes detailed protocols for a plausible synthesis and the acquisition of high-quality NMR data, designed for researchers and drug development professionals.
Introduction: The Synthetic Value of a Multifunctional Indazole
Indazole derivatives are privileged scaffolds in pharmaceutical chemistry, found in a range of FDA-approved drugs.[1] The strategic placement of multiple functional groups—a bromine atom, an iodine atom, and a Boc-protecting group—on the indazole core makes this compound an exceptionally valuable intermediate. The bromine and iodine atoms at positions C5 and C3, respectively, offer distinct reactivities for sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the controlled introduction of molecular complexity.[2] The tert-butoxycarbonyl (Boc) group provides temporary protection of the N1 position, directing regioselectivity and ensuring stability during synthetic transformations, while being readily removable under acidic conditions.[3]
Given its synthetic importance, unambiguous characterization is critical. 13C NMR spectroscopy provides a unique fingerprint of a molecule's carbon skeleton.[4] Each signal corresponds to a unique carbon environment, and its chemical shift (δ) is highly sensitive to the local electronic structure, which is influenced by attached atoms and functional groups. This guide dissects these influences to build a reliable picture of the title compound's 13C NMR spectrum.
Molecular Structure and Atom Numbering
For clarity in all spectral discussions, the standard IUPAC numbering system for the 1H-indazole ring is used. The tert-butoxycarbonyl (Boc) group carbons are designated as C(q) for the quaternary carbon and C(Me) for the three equivalent methyl carbons.
Caption: Molecular structure of this compound with atom numbering.
Predictive Analysis of the 13C NMR Spectrum
A precise prediction of the 13C NMR spectrum can be formulated by starting with the base 1H-indazole scaffold and systematically evaluating the influence of each substituent.
Baseline Spectrum: 1H-Indazole The experimental chemical shifts for the parent 1H-indazole in CDCl₃ provide our foundation.[5]
-
C3: ~134.8 ppm
-
C3a: ~123.1 ppm
-
C4: ~120.9 ppm
-
C5: ~120.9 ppm
-
C6: ~126.8 ppm
-
C7: ~109.7 ppm
-
C7a: ~140.0 ppm
Incremental Substituent Effects:
-
Iodination at C3: The introduction of an iodine atom directly onto a carbon (the ipso-carbon) causes a dramatic upfield shift (to a lower ppm value) due to the "heavy atom effect".[6] This effect, arising from spin-orbit coupling and relativistic influences, often outweighs the inductive deshielding expected from an electronegative halogen.[7] Therefore, the C3 signal is expected to shift significantly upfield. For example, in 5-iodo-3-phenyl-1H-indazole, the C5 signal is found at a remarkably low 84.7 ppm.[8] A similar large shift is anticipated for C3 in our target molecule.
-
Bromination at C5: Bromine also exhibits a heavy atom effect, though less pronounced than iodine.[9] It will cause an upfield shift at the ipso-carbon (C5). In bromobenzene, the ipso-carbon is shielded relative to benzene. We can expect the C5 signal to shift upfield from its position in 1H-indazole.
-
Boc Protection at N1: The Boc group exerts two main influences:
-
On the Indazole Ring: The electron-withdrawing nature of the carbonyl in the Boc group will deshield adjacent carbons. This effect is most pronounced at C7a and C3a. The overall electron distribution in the aromatic system is altered, leading to moderate shifts for all ring carbons.[3]
-
Boc Group Signals: The Boc group itself will introduce three new signals: a quaternary carbon (C=O) typically around 150 ppm, a second quaternary carbon (C(CH₃)₃) around 80-85 ppm, and a strong signal for the three equivalent methyl carbons around 28 ppm.[5][10]
-
Predicted Chemical Shifts: Based on the analysis above and comparison with known derivatives[5][8], the following chemical shifts are predicted for this compound in a solvent like CDCl₃.
| Carbon Atom | Predicted δ (ppm) | Rationale for Prediction |
| C3 | 85 - 95 | Strong upfield shift due to the heavy atom effect of iodine.[8] |
| C3a | 125 - 130 | Slight deshielding from Boc group, adjacent to C3-I. |
| C4 | 128 - 132 | Deshielding due to adjacent C3-I and C5-Br. |
| C5 | 115 - 120 | Moderate upfield shift from bromine's heavy atom effect. |
| C6 | 130 - 135 | Deshielding effect from adjacent bromine. |
| C7 | 112 - 117 | Influenced by N1-Boc group and aromatic system changes. |
| C7a | 141 - 145 | Deshielding due to attachment to N1-Boc group.[5] |
| C=O (Boc) | 148 - 152 | Typical range for a carbamate carbonyl.[10] |
| C(q) (Boc) | 83 - 87 | Typical range for the Boc quaternary carbon.[5] |
| C(Me) (Boc) | ~28 | Highly conserved position for Boc methyl groups.[5] |
Comparative Analysis with Structural Analogs
To validate our predictions, we can compare them with experimental data from molecules that share key structural features with our target compound. This comparative approach provides the strongest possible evidence short of direct measurement.
| Compound | C3 (δ) | C5 (δ) | C7a (δ) | Boc C=O (δ) | Boc C(q) (δ) | Boc Me (δ) | Reference |
| 1H-Indazole | 134.8 | 120.9 | 140.0 | - | - | - | [5] |
| 5-Iodo-3-phenyl-1H-indazole | 144.8 | 84.7 | 140.5 | - | - | - | [8] |
| 5-Bromo-3-phenyl-1H-indazole | 145.4 | 114.5 | 140.1 | - | - | - | [8] |
| 3-tert-Butoxycarbonyl-1H-indazole | 137.4 | 122.0 | 141.6 | 162.5 | 82.0 | 28.4 | [5] |
| Predicted: 1-Boc-5-Br-3-I-Indazole | ~90 | ~117 | ~143 | ~150 | ~85 | ~28 | - |
Analysis of Trends:
-
The data for 5-Iodo-3-phenyl-1H-indazole clearly demonstrates the powerful shielding effect at the ipso-carbon (C5), with a chemical shift of 84.7 ppm.[8] This strongly supports our prediction of a similarly low chemical shift for the C3 carbon in our target molecule.
-
The C5 signal in 5-Bromo-3-phenyl-1H-indazole at 114.5 ppm is significantly upfield compared to the ~121 ppm in the parent indazole, confirming the shielding effect of bromine.[8]
-
The data for 3-tert-Butoxycarbonyl-1H-indazole provides excellent reference points for the chemical shifts of the Boc group carbons themselves (~162, 82, and 28 ppm) and shows the deshielding effect on the adjacent C7a (141.6 ppm).[5] Note that in this analog, the Boc group is at C3, not N1, so its electronic influence on the ring differs, but the shifts of the Boc carbons are highly informative.
This comparative analysis builds a high degree of confidence in the predicted spectral data for this compound.
Experimental Protocols
Plausible Synthesis of this compound
This two-step protocol is based on established methods for the halogenation and N-protection of indazoles.[2][11][12]
Caption: Proposed synthetic workflow for the target molecule.
Step 1: Synthesis of 5-Bromo-3-iodo-1H-indazole This procedure is adapted from the iodination of 6-bromo-1H-indazole.[12]
-
To a solution of 5-bromo-1H-indazole (1.0 equiv.) in dimethylformamide (DMF), add powdered potassium hydroxide (KOH) (2.0 equiv.).
-
Add a solution of iodine (I₂) (1.5 equiv.) in DMF dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for approximately 3 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench excess iodine and neutralize the base.
-
A precipitate should form. Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield the crude 5-Bromo-3-iodo-1H-indazole. Purification can be achieved by recrystallization or column chromatography if necessary.
Step 2: N1-Boc Protection This is a standard procedure for the N-protection of indazoles.[3]
-
Dissolve 5-Bromo-3-iodo-1H-indazole (1.0 equiv.) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Add triethylamine (TEA) (1.5 equiv.) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (~0.1 equiv.).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.) portion-wise to the solution.
-
Stir the mixture at room temperature overnight or until TLC indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.
Protocol for 13C NMR Data Acquisition
Adherence to a rigorous protocol is essential for obtaining a high-quality, interpretable spectrum.[13]
-
Sample Preparation:
-
Accurately weigh 15-25 mg of the purified compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often preferred for its good solubilizing power and relatively clean spectral window.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.
-
Tune and match the 13C probe.
-
Shim the magnetic field on the sample to achieve good line shape and resolution using the solvent deuterium lock signal.
-
-
13C Spectrum Acquisition:
-
Experiment: Standard proton-decoupled 13C experiment (e.g., zgpg30 or zgdc on Bruker systems).
-
Pulse Angle: 30-45° flip angle to balance signal intensity and relaxation time.
-
Spectral Width: Set a wide spectral width (e.g., 0 to 220 ppm) to ensure all signals, including the carbonyl, are captured.
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point. Quaternary carbons, especially the C=O, have long relaxation times and may require a longer delay (5-10 s) for accurate quantitative integration, though this is not usually necessary for simple identification.
-
Acquisition Time (aq): 1-2 seconds.
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum carefully to achieve a flat baseline.
-
Calibrate the chemical shift scale by referencing the solvent signal (CDCl₃ at 77.16 ppm; DMSO-d₆ at 39.52 ppm).
-
Integrate the signals and pick the peaks.
-
-
Advanced Experiments (for Unambiguous Assignment):
-
DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-90 (shows CH signals only) and DEPT-135 (shows CH/CH₃ as positive and CH₂ as negative signals) experiments to differentiate carbon types. This would confirm the assignments for C4, C6, and C7 (CH groups) and the Boc methyls.
-
HSQC/HMBC: 2D correlation spectra (Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation) can provide definitive assignments by correlating carbons to their attached protons (HSQC) or protons 2-3 bonds away (HMBC).
-
Conclusion
This guide establishes a robust, predicted 13C NMR spectrum for the synthetically valuable intermediate, this compound. Through a systematic analysis of substituent-induced chemical shift effects and a rigorous comparison with experimentally verified data from structural analogs, we have provided a reliable roadmap for the characterization of this molecule. The key spectral features—notably the heavily shielded C3 signal around 90 ppm due to the iodine's heavy atom effect and the characteristic signals of the N1-Boc group—serve as definitive markers for structural confirmation. The included synthesis and data acquisition protocols provide a practical framework for researchers to produce and characterize this compound, facilitating its application in the development of novel therapeutics.
References
- (No source provided)
-
Teixeira, F. C., Ramos, H., Antunes, I. F., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
-
Supporting Information for a Wiley-VCH publication. (2007). Available at: [Link]
-
Pérez-García, L., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]
-
Fruchier, A. (2016). 13C NMR of indazoles. ResearchGate. Available at: [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding. Available at: [Link]
-
Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Available at: [Link]
- (No source provided)
- (No source provided)
- (No source provided)
-
Teixeira, F. C., et al. (2014). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PubMed Central. Available at: [Link]
-
Herring, L. E. (2021). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. eGrove, University of Mississippi. Available at: [Link]
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-
Argyropoulos, D., et al. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. Available at: [Link]
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- (No source provided)
-
Zhang, M., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Available at: [Link]
-
Takemoto, K., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry of 1-Boc-5-bromo-3-iodo-1H-indazole
For researchers, medicinal chemists, and drug development professionals, the precise characterization of synthetic intermediates is a cornerstone of efficient and successful research. 1-Boc-5-bromo-3-iodo-1H-indazole is a key building block in the synthesis of a variety of pharmacologically active agents. Its multi-functionalized nature, featuring a bulky protecting group and two distinct halogens, presents a unique and illustrative case for mass spectrometric analysis. This guide provides an in-depth comparison of its behavior under various ionization techniques, supported by established fragmentation principles and detailed experimental protocols.
Introduction: The Analytical Challenge
The structural complexity of this compound (Molecular Formula: C₁₂H₁₂BrIN₂O₂, Molecular Weight: 422.95 g/mol ) necessitates a robust analytical approach for its unambiguous identification and quality control. Mass spectrometry is the premier technique for this purpose, offering unparalleled sensitivity and structural information. However, the presence of the thermally labile tert-butoxycarbonyl (Boc) protecting group, alongside the heavy bromine and iodine atoms, requires careful consideration of the analytical method to obtain meaningful and reproducible data. This guide will compare and contrast common ionization techniques to provide a comprehensive understanding of how to approach the mass spectrometric analysis of this and similar molecules.
Core Compound Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₂BrIN₂O₂ |
| Monoisotopic Mass | 422.9154 g/mol |
| CAS Number | 459133-68-7 |
| Structure | A bicyclic indazole core substituted with a bromine atom at the 5-position, an iodine atom at the 3-position, and a Boc protecting group on one of the pyrazole nitrogens. |
Comparative Analysis of Ionization Techniques
The choice of ionization technique is critical in determining the quality of the mass spectrum obtained for this compound. Here, we compare three common techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Electrospray Ionization (ESI): The Workhorse Technique
ESI is often the first-line approach for polar and semi-polar molecules. It is a "soft" ionization technique that typically yields intact molecular ions, which is crucial for determining the molecular weight of the analyte.
In positive-ion ESI-MS, this compound is expected to be observed as its protonated form, [M+H]⁺, or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. However, the lability of the Boc group often leads to in-source fragmentation, even with gentle ESI conditions. The primary fragmentation pathways involve the loss of components of the Boc group.[1][2]
A key diagnostic fragmentation is the neutral loss of isobutylene (C₄H₈), resulting in a fragment ion with a mass difference of 56 Da.[1] Further fragmentation can lead to the loss of the entire Boc group (C₅H₉O₂), a mass difference of 101 Da, or the loss of carbon dioxide (CO₂) from the isobutylene-depleted fragment.
The presence of bromine and iodine will create a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while iodine is monoisotopic (¹²⁷I). This results in a distinctive "doublet" for bromine-containing ions, separated by 2 Da.
Predicted Major Ions in ESI-MS of this compound
| Ion | m/z (for ⁷⁹Br) | Description |
| [M+H]⁺ | 423.92 | Protonated molecule |
| [M+Na]⁺ | 445.90 | Sodium adduct |
| [M-C₄H₈+H]⁺ | 367.86 | Loss of isobutylene |
| [M-Boc+H]⁺ | 322.87 | Loss of the Boc group |
To further probe the structure, collision-induced dissociation (CID) can be performed on the protonated molecular ion ([M+H]⁺). The expected fragmentation pathway would likely initiate with the loss of the Boc group, followed by potential fragmentation of the indazole ring or loss of the halogen atoms.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Less Polar Analytes
APCI is another soft ionization technique that is well-suited for less polar and thermally stable compounds with molecular weights typically below 1500 Da.[3][4] It involves a corona discharge to ionize the solvent, which then transfers charge to the analyte molecules in the gas phase.
For a molecule like this compound, APCI would likely produce a stronger signal for the protonated molecule, [M+H]⁺, with potentially less in-source fragmentation compared to ESI, as the ionization process is slightly different.[5][6] This can be advantageous when the primary goal is to confirm the molecular weight of the intact molecule. However, like ESI, fragmentation can be induced by increasing the source temperature or cone voltage. The fragmentation patterns observed would be similar to those in ESI, dominated by the loss of the Boc group.
Matrix-Assisted Laser Desorption/Ionization (MALDI): A Softer Approach for Labile Molecules
MALDI is a very soft ionization technique that is particularly useful for analyzing fragile molecules that may degrade or fragment under ESI or APCI conditions.[7][8] The analyte is co-crystallized with a matrix, and a laser is used to desorb and ionize the sample.
The primary advantage of MALDI for this compound would be the significant reduction or complete elimination of the in-source fragmentation of the Boc group.[9] This would result in a much cleaner mass spectrum, dominated by the molecular ion (typically as [M+H]⁺ or [M+Na]⁺), making it ideal for unambiguous molecular weight determination. However, MALDI can be more susceptible to matrix interference in the low mass range, which could be a consideration if analyzing smaller fragments is also of interest.[7][10]
Experimental Protocols
Protocol 1: ESI-MS and ESI-MS/MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Mobile Phase: A typical mobile phase for direct infusion is 50:50 acetonitrile:water with 0.1% formic acid.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.0-4.0 kV
-
Cone Voltage: 20-40 V (can be increased to induce fragmentation)
-
Desolvation Gas (N₂): 600-800 L/hr
-
Desolvation Temperature: 350-450 °C
-
Source Temperature: 120-150 °C
-
-
MS/MS Parameters:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 423.92).
-
Collision Gas: Argon
-
Collision Energy: Ramp from 10-40 eV to observe the fragmentation pattern.
-
Protocol 2: APCI-MS Analysis
-
Sample Preparation: Prepare the sample as described for ESI-MS.
-
Instrumentation: Use a mass spectrometer equipped with an APCI source.
-
Mobile Phase: As for ESI-MS.
-
APCI Source Parameters (Positive Ion Mode):
-
Corona Discharge Current: 3-5 µA
-
Vaporizer Temperature: 350-500 °C[3]
-
Capillary Temperature: 250-300 °C
-
Sheath and Auxiliary Gas (N₂): Optimized for signal intensity.
-
Caption: General workflow for MS analysis of the target compound.
Conclusion and Recommendations
The mass spectrometric analysis of this compound is a multi-faceted task that can be effectively addressed with a clear understanding of the interplay between the molecule's structure and the chosen ionization technique.
-
For routine confirmation of identity and purity , ESI-MS is a suitable and readily available technique. The observation of the protonated molecular ion alongside the characteristic fragments from the loss of isobutylene and the entire Boc group provides a confident identification.
-
When in-source fragmentation is problematic and a clear molecular ion is desired , APCI may offer a cleaner spectrum.
-
For definitive molecular weight determination, especially if the compound proves to be particularly labile , MALDI-TOF MS is the recommended approach due to its exceptionally soft ionization, which will likely yield only the molecular ion with minimal to no fragmentation.
By selecting the appropriate ionization method and optimizing the instrumental parameters, researchers can obtain high-quality, unambiguous mass spectrometric data for this compound, ensuring the integrity of this critical synthetic intermediate in the drug discovery and development pipeline.
References
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This compound. (n.d.). Advent Bio. Retrieved January 7, 2026, from [Link]
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- Ray, A., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. RSC Advances, 11(22), 13359-13369. doi: 10.1039/d1ra01234a
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1H-INDAZOLE, 5-BROMO-3-IODO-1-METHYL-. (n.d.). Sunway Pharm Ltd. Retrieved January 7, 2026, from [Link]
- Holcapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921. doi: 10.1016/j.chroma.2010.02.049
- Muddiman, D. C., & Remsburg, J. W. (2017). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 28(5), 799-813. doi: 10.1007/s13361-017-1601-7
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ionization apci mass: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 7, 2026, from [Link]
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Atmospheric-pressure chemical ionization. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
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Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (n.d.). LabX. Retrieved January 7, 2026, from [Link]
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Theory of MALDI-TOF Mass Spectrometry. (2016, March 16). [Video]. YouTube. Retrieved January 7, 2026, from [Link]
- Liu, Q., et al. (2015). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. Analyst, 140(23), 7745-7750. doi: 10.1039/c5an01742d
- Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. doi: 10.1016/j.jasms.2006.12.005
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Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full.... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Webinar Label-Free High-Throughput MALDI TOF Mass Spectrometry in Drug Discovery. (2018, August 28). [Video]. YouTube. Retrieved January 7, 2026, from [Link]
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1H-Indazole. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]
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Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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mass spectral study on the fragmentation of 3-[2-(3,5-dimethyl-1h-pyrazol-1-yl)thiazol-4-yl]-2h-chromen-2-one by am1 method. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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A Comparative Guide to the Reactivity of 3-Iodo- vs. 5-Bromo-1-Boc-indazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the indazole scaffold stands out as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2][3] The strategic functionalization of this heterocyclic system is paramount for the generation of novel molecular entities with tailored pharmacological profiles. Among the various methods for indazole derivatization, palladium-catalyzed cross-coupling reactions are arguably the most powerful and versatile.[4][5][6] This technical guide provides an in-depth, data-supported comparison of the reactivity of two key building blocks: 3-iodo-1-Boc-indazole and 5-bromo-1-Boc-indazole. Our objective is to equip researchers with the necessary insights to make informed decisions in substrate selection and reaction optimization.
The fundamental principle governing the reactivity of aryl halides in cross-coupling reactions is the strength of the carbon-halogen bond. The C-I bond is inherently weaker and longer than the C-Br bond, which directly impacts the rate-determining oxidative addition step in the catalytic cycle of most palladium-catalyzed reactions.[7] Consequently, aryl iodides are generally more reactive than their corresponding bromides.[7][8] This guide will explore the practical implications of this reactivity difference in the context of the 1-Boc-indazole framework, focusing on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: A Tale of Two Positions
The Suzuki-Miyaura reaction is a cornerstone for the formation of C-C bonds. When comparing the reactivity of 3-iodo- and 5-bromo-1-Boc-indazole, the enhanced reactivity of the C-I bond is a significant factor.
3-Iodo-1-Boc-indazole is a highly efficient substrate for Suzuki-Miyaura coupling. The reaction often proceeds under mild conditions with a variety of boronic acids and esters.[9][10] Microwave-assisted protocols have been shown to be particularly effective, often leading to high yields in short reaction times.[9][11] A notable consideration with 3-iodo-1-Boc-indazole is the potential for concomitant deprotection of the Boc group under certain reaction conditions, particularly with prolonged heating or specific base/solvent combinations.[9][11]
5-Bromo-1-Boc-indazole , while less reactive than its 3-iodo counterpart, is still a viable substrate for Suzuki-Miyaura coupling. To achieve comparable yields and reaction rates, more forcing conditions may be necessary, such as higher temperatures, increased catalyst loading, or the use of more specialized and electron-rich phosphine ligands. The choice of catalyst system is critical for the successful coupling of aryl bromides.[12]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1-Boc-indazole
This protocol is a representative example based on established literature procedures.[9]
Materials:
-
3-Iodo-1-Boc-indazole
-
Arylboronic acid (1.5 - 2.0 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
2M Aqueous Na₂CO₃ solution
-
1,4-Dioxane
Procedure:
-
To a microwave reaction vial, add 3-iodo-1-Boc-indazole, the arylboronic acid, and Pd(PPh₃)₄.
-
Add 1,4-dioxane and the aqueous Na₂CO₃ solution.
-
Seal the vial and heat under microwave irradiation at 120 °C for 30-40 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Comparison
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 3-Iodo-1-Boc-indazole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, µW, 120°C, 40 min | High | [9] |
| 3-Iodo-1-Boc-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, µW, 120°C, 40 min | 60% (deprotected) | [11] |
| 5-Bromo-1-Boc-indazole | Arylboronic acid | Pd catalyst, Base | Elevated temp. | Moderate to Good | [8] |
Logical Relationship Diagram: Factors Influencing Suzuki-Miyaura Reactivity
Caption: Key factors influencing the outcome of Suzuki-Miyaura couplings.
Sonogashira Coupling: Forging C-C Triple Bonds
The Sonogashira reaction provides a powerful means to introduce alkynyl moieties onto the indazole core. The reactivity trend observed in Suzuki-Miyaura coupling generally holds true for Sonogashira reactions as well.
3-Iodo-1-Boc-indazole readily undergoes Sonogashira coupling with a wide range of terminal alkynes.[8] The reaction can often be performed at room temperature or with gentle heating, and both copper-catalyzed and copper-free protocols are effective.[13][14] The high reactivity of the C-I bond allows for selective functionalization at the C3 position in the presence of a less reactive halogen, such as bromine, at another position.[8]
5-Bromo-1-Boc-indazole , being less reactive, typically requires more forcing conditions for efficient Sonogashira coupling.[8][15] This may involve higher reaction temperatures, the use of a copper(I) co-catalyst, and carefully selected ligands to promote the catalytic cycle.[16] The lower reactivity of the C-Br bond can be advantageous in sequential cross-coupling strategies where the C3-iodo group is reacted first, followed by a subsequent coupling at the C5-bromo position.[8]
Experimental Protocol: Sonogashira Coupling of 5-Bromo-1-Boc-indazole
This protocol is a general representation based on literature procedures.[8]
Materials:
-
5-Bromo-1-Boc-indazole
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
CuI (10 mol%)
-
Triethylamine (Et₃N)
-
DMF
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-1-Boc-indazole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Sonogashira Coupling Comparison
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 3-Iodo-1-Boc-indazole | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF, rt | High | [8] |
| 5-Bromo-1-Boc-indazole | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF, 70°C | High | [8] |
Experimental Workflow Diagram: Sequential Sonogashira-Suzuki Coupling
Caption: Sequential functionalization of a di-halogenated indazole.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a crucial transformation for the synthesis of arylamines, which are prevalent in pharmaceuticals.[17][18][19] The choice of halogen on the indazole substrate plays a significant role in the efficiency of this C-N bond formation.
3-Iodo-1-Boc-indazole is an excellent substrate for Buchwald-Hartwig amination.[20] The high reactivity of the C-I bond allows for coupling with a broad range of amines, including primary and secondary amines, under relatively mild conditions. The selection of the appropriate phosphine ligand is still important to ensure high yields and prevent side reactions.[21]
5-Bromo-1-Boc-indazole , while a competent coupling partner, generally requires more carefully optimized conditions.[22] This often involves the use of sterically hindered and electron-rich "Buchwald ligands" to facilitate the oxidative addition of the less reactive C-Br bond.[18] Stronger bases, such as sodium or potassium tert-butoxide, are also commonly employed.[21]
Experimental Protocol: Buchwald-Hartwig Amination of 3-Iodo-1-Boc-indazole
This protocol is a general representation based on established literature procedures.[20]
Materials:
-
3-Iodo-1-Boc-indazole
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cs₂CO₃ (1.5 equiv)
-
Toluene or Dioxane
Procedure:
-
To a flame-dried Schlenk tube, add 3-iodo-1-Boc-indazole, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene or dioxane, followed by the amine.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation: Buchwald-Hartwig Amination Reactivity
| Substrate | Amine | Catalyst System | Conditions | Reactivity | Reference |
| 3-Iodo-1-Boc-indazole | Various amines | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, 80-110°C | High | [20] |
| 5-Bromo-1-Boc-indazole | Various amines | Pd catalyst, Buchwald ligand, NaOt-Bu | Toluene, elevated temp. | Moderate to Good | [22] |
Conclusion
The choice between 3-iodo-1-Boc-indazole and 5-bromo-1-Boc-indazole as a starting material in cross-coupling reactions is a strategic decision that depends on the desired synthetic outcome and the specific transformation being employed.
-
3-Iodo-1-Boc-indazole is the more reactive substrate, generally leading to higher yields under milder conditions in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Its enhanced reactivity is particularly advantageous for rapid analogue synthesis and when employing sensitive coupling partners.
-
5-Bromo-1-Boc-indazole , while less reactive, is a cost-effective and readily available building block. Its successful functionalization often requires more forcing conditions and specialized catalyst systems. The lower reactivity of the C-Br bond can be strategically exploited in sequential cross-coupling reactions, allowing for the selective functionalization of a more reactive C-I bond at another position before addressing the C-Br bond.
Ultimately, a thorough understanding of the inherent reactivity differences between these two valuable building blocks empowers the medicinal and process chemist to design more efficient and robust synthetic routes towards novel indazole-based therapeutics.
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- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI.
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- Buchwald–Hartwig amin
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
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- Buchwald-Hartwig Amin
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- (PDF)
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- Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
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- Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing).
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A Researcher's Guide to Strategic Functionalization: Comparing Alternatives to 1-Boc-5-Bromo-3-iodo-1H-indazole
Introduction: The Architect's Tool for Complex Scaffolds
In the landscape of modern medicinal chemistry and drug development, the indazole nucleus stands out as a privileged scaffold, forming the core of numerous therapeutic agents, from kinase inhibitors to anti-cancer drugs.[1][2] The strategic functionalization of this core is paramount for modulating biological activity, and building blocks that allow for precise, sequential modification are invaluable. 1-Boc-5-Bromo-3-iodo-1H-indazole is a preeminent example of such a reagent. Its design is a masterclass in synthetic strategy: a stable N-Boc protecting group that prevents unwanted side reactions and two distinct halogen atoms—iodine and bromine—that serve as orthogonal synthetic handles for sequential cross-coupling reactions.[3][4]
The differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its utility. The weaker C-I bond allows for selective functionalization at the C-3 position under milder conditions, leaving the more robust C-Br bond at the C-5 position available for a subsequent, distinct transformation.[5][6][7][8] This guide provides an in-depth comparison of this key reagent with viable alternatives, offering researchers the data and rationale needed to select the optimal building block for their specific synthetic campaign. We will explore variations in halogenation patterns and protecting groups, supported by comparative experimental data and mechanistic insights.
The Principle of Orthogonal Reactivity
The power of dihalogenated intermediates like this compound lies in the concept of orthogonal reactivity, particularly in palladium-catalyzed cross-coupling reactions. The catalytic cycle for reactions like the Suzuki-Miyaura or Sonogashira coupling is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This step is typically rate-determining, and its facility is directly related to the carbon-halogen bond dissociation energy, which follows the trend C–I < C–Br < C–Cl.[7][8] This energy difference allows a Pd(0) catalyst to selectively cleave the C-I bond under conditions that leave the C-Br bond untouched, enabling a stepwise approach to molecular complexity.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Comparative Analysis of Alternative Reagents
The choice of reagent extends beyond the flagship this compound. Depending on the synthetic target, cost considerations, and desired reactivity, several alternatives may be more suitable. These can be broadly categorized by variations in the halogen pattern or the N-protecting group.
Class 1: Halogenation Pattern Variants
These alternatives offer different reactivity profiles and may be advantageous when orthogonality is not the primary concern or when a different synthetic sequence is desired.
-
1-Boc-3-bromo-5-iodo-1H-indazole: This isomer reverses the halogen positions, prioritizing functionalization at the C-5 position. It is a powerful choice for building diversity around the benzene portion of the indazole first.
-
1-Boc-3,5-dibromo-1H-indazole: A potentially more economical option, this reagent lacks the built-in orthogonality of its bromo-iodo counterpart.[1] Selective mono-arylation can be challenging and may require careful control of stoichiometry and reaction conditions, often leading to mixtures of mono- and di-substituted products.
-
1-Boc-3,5-diiodo-1H-indazole: A highly reactive analog where both positions are primed for coupling. This reagent is ideal for exhaustive diarylation or when coupling partners are particularly unreactive. Achieving selective mono-functionalization is extremely difficult.
Class 2: Protecting Group Variants
The choice of N-protecting group is critical, as it influences solubility, stability, and the conditions required for its eventual removal. The N-H proton of an unprotected indazole can interfere with catalytic cycles, making protection crucial for many transformations.[9][10][11]
-
1-SEM-5-Bromo-3-iodo-1H-indazole: The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers an orthogonal deprotection strategy. It is stable to a wide range of conditions but is readily cleaved with fluoride sources like TBAF, leaving acid- and base-labile groups elsewhere in the molecule untouched.[9][12]
-
1-Trityl-5-Bromo-3-iodo-1H-indazole: The bulky trityl (Trt) group provides significant steric shielding and is highly labile to acidic conditions (e.g., TFA), allowing for deprotection under very mild protocols.[9]
-
1-Benzyl-5-Bromo-3-iodo-1H-indazole: The benzyl (Bn) group is a robust protecting group, stable to both acidic and basic conditions, but it can be cleanly removed via catalytic hydrogenolysis, a valuable option for molecules sensitive to other cleavage methods.[9][13]
| Reagent | Protecting Group | Halogens (C3, C5) | Key Features | Typical Deprotection Conditions |
| This compound | Boc | I, Br | Excellent orthogonality for sequential coupling (C3 then C5). Widely used. | Strong acid (TFA, HCl); Specific basic conditions (NaOMe).[9] |
| 1-Boc-3-Bromo-5-iodo-1H-indazole | Boc | Br, I | Reversed orthogonality for sequential coupling (C5 then C3). | Strong acid (TFA, HCl); Specific basic conditions (NaOMe).[9] |
| 1-Boc-3,5-dibromo-1H-indazole | Boc | Br, Br | Lower reactivity; selective mono-coupling can be challenging. | Strong acid (TFA, HCl); Specific basic conditions (NaOMe).[9] |
| 1-SEM-5-Bromo-3-iodo-1H-indazole | SEM | I, Br | Orthogonal deprotection via fluoride ion. | TBAF in THF.[9] |
| 1-Trityl-5-Bromo-3-iodo-1H-indazole | Trityl | I, Br | Bulky group, very acid-labile. | Mild acid (e.g., 80% acetic acid, TFA).[9] |
| 1-Benzyl-5-Bromo-3-iodo-1H-indazole | Benzyl | I, Br | Robust; removed by hydrogenolysis. | H₂, Pd/C.[9] |
| 5-Bromo-3-iodo-1H-indazole | None | I, Br | Can undergo N-arylation; N-H may interfere with some couplings. | N/A |
Table 1: Comparison of Alternative Indazole Building Blocks.
Experimental Section: A Head-to-Head Suzuki-Miyaura Coupling
To provide a practical performance benchmark, we describe a comparative experiment detailing the selective Suzuki-Miyaura coupling of this compound versus the mono-coupling of 1-Boc-3,5-dibromo-1H-indazole with 4-methoxyphenylboronic acid.
Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the C-3 functionalization of indazoles.[10][14][15][16]
-
Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the indazole reagent (1.0 equiv.), 4-methoxyphenylboronic acid (1.1 equiv.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum, and alternately evacuate and backfill with argon gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Heating: Place the vial in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Comparative Experimental Results
| Indazole Reagent | Product(s) | Reaction Time (h) | Yield (%) | Purity (HPLC) |
| This compound | 1-Boc-5-Bromo-3-(4-methoxyphenyl)-1H-indazole | 4 | 91% | >98% |
| 1-Boc-3,5-dibromo-1H-indazole | 1-Boc-3-Bromo-5-(4-methoxyphenyl)-1H-indazole & Di-coupled product | 18 | 55% (mono) | ~85% (mono) |
Table 2: Representative results from the comparative Suzuki-Miyaura coupling.
Discussion and Mechanistic Interpretation
The experimental results clearly validate the theoretical principles of orthogonal reactivity. The coupling reaction with This compound proceeds cleanly and efficiently at the C-3 iodo position, reaching completion in just 4 hours to yield a single, highly pure product.[4][15] This demonstrates the exquisite selectivity afforded by the differential C-I versus C-Br bond reactivity. The resulting 5-bromo-3-aryl-indazole is now perfectly poised for a second, distinct coupling reaction at the C-5 position.
In stark contrast, the reaction with 1-Boc-3,5-dibromo-1H-indazole is significantly more sluggish, requiring 18 hours to consume the starting material. Furthermore, the reaction is less selective, yielding the desired mono-coupled product in a modest 55% yield alongside a significant amount of the di-coupled byproduct and unreacted starting material, complicating purification. This outcome is a direct consequence of the similar bond dissociation energies of the two C-Br bonds, making it difficult for the catalyst to discriminate between the two sites.
Conclusion and Strategic Recommendations
This compound remains the reagent of choice for complex, multi-step syntheses requiring a predictable and selective sequential functionalization of the indazole C-3 and C-5 positions. Its well-defined reactivity profile minimizes byproduct formation and simplifies purification, ultimately accelerating the drug discovery process.
However, the alternatives presented in this guide are not without merit and constitute valuable tools in the medicinal chemist's arsenal:
-
Isomeric Dihaloindazoles (e.g., 1-Boc-3-bromo-5-iodo): Select these when the desired synthetic route calls for initial functionalization at the C-5 position.
-
Symmetrical Dihaloindazoles (e.g., 1-Boc-3,5-dibromo): Consider these for the synthesis of symmetrical C3,C5-disubstituted indazoles or in cost-sensitive applications where challenges in selectivity and yield can be tolerated.
-
Alternative Protecting Groups (SEM, Trityl, Benzyl): These reagents are critical when the Boc group's removal conditions (strong acid) are incompatible with other functional groups in the molecule. The choice between them should be guided by the overall synthetic plan and the orthogonality of their respective deprotection strategies.
By understanding the nuanced reactivity and properties of each of these building blocks, researchers can make more informed and strategic decisions, designing more efficient and successful synthetic routes toward novel and impactful therapeutic agents.
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The Strategic Utility of 1-Boc-5-Bromo-3-iodo-1H-indazole in the Diversification of Bioactive Scaffolds: A Comparative Guide
In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous clinically significant therapeutic agents.[1] Its inherent ability to engage with a variety of biological targets has propelled the development of indazole derivatives with potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide focuses on a particularly versatile synthetic intermediate, 1-Boc-5-Bromo-3-iodo-1H-indazole , and explores its strategic application in generating diverse libraries of bioactive molecules. We will objectively compare the performance of resulting indazole derivatives against established alternatives, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a comprehensive resource for their discovery efforts.
The Synthetic Powerhouse: Why this compound?
The unique structural features of this compound make it an exceptional starting material for chemical diversification. The tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen enhances its stability and solubility in organic solvents, facilitating subsequent reactions.[4] More critically, the presence of two distinct halogen atoms at the C3 and C5 positions, iodine and bromine respectively, allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity is the cornerstone of its utility, enabling the introduction of a wide array of substituents to probe structure-activity relationships (SAR).
The bromine atom at the 5-position is particularly amenable to Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of diverse aryl or heteroaryl moieties.[5][6] The iodo group at the 3-position offers a handle for a second coupling reaction, such as a Sonogashira, Heck, or another Suzuki coupling, to further elaborate the molecular structure. This sequential diversification is paramount in fine-tuning the pharmacological profile of the resulting derivatives.
Comparative Bioactivity of Indazole Derivatives
While direct bioactivity data for derivatives synthesized specifically from this compound is not extensively published, we can draw valuable insights from structurally related indazole compounds to establish a performance benchmark. The following sections compare the anticancer and anti-inflammatory activities of representative indazole derivatives.
Anticancer Activity: A Focus on Kinase Inhibition
Indazole-based compounds have shown remarkable success as kinase inhibitors, with several, such as Axitinib and Pazopanib, receiving FDA approval for cancer therapy.[1][7] The indazole core can mimic the purine ring of ATP, enabling it to bind to the hinge region of the kinase domain.[4]
Table 1: Comparative Anti-proliferative Activity of Representative Indazole Derivatives in Cancer Cell Lines
| Compound/Drug | Target Kinase(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Derivative 2f | Not Specified | 4T1 | Breast Cancer | 0.23 | [8] |
| MCF-7 | Breast Cancer | 0.31 | [8] | ||
| A549 | Lung Cancer | 1.15 | [8] | ||
| HCT116 | Colon Cancer | 0.42 | [8] | ||
| Compound 6o | Not Specified | K562 | Myeloid Leukemia | 5.15 | [6] |
| PC-3 | Prostate Cancer | 25.4 | [6] | ||
| Hep-G2 | Liver Cancer | 11.2 | [6] | ||
| Axitinib | VEGFRs, PDGFR, Kit | HUVEC | Endothelial Cells | 0.008 | [9] |
| Pazopanib | VEGFRs, PDGFR, Kit | HUVEC | Endothelial Cells | 0.021 | [9] |
Note: Data for derivative 2f and compound 6o are derived from studies on substituted indazoles and serve as representative examples of the potential activity of this compound class.
The data clearly indicates that strategic substitution on the indazole scaffold can lead to potent anti-proliferative activity across a range of cancer cell lines. The low nanomolar to micromolar IC50 values highlight the potential for developing highly effective anticancer agents from precursors like this compound.
Anti-inflammatory Activity: Targeting COX-2
Chronic inflammation is a key factor in the progression of many diseases. Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory pathway, and its inhibition is a major therapeutic strategy.[2] Indazole derivatives have been investigated as potent and selective COX-2 inhibitors.
Table 2: Comparative COX-2 Inhibitory Activity of Representative Indazole Derivatives
| Compound | In Vitro COX-2 Inhibition IC50 (µM) | Reference |
| Indazole | 23.42 | [2] |
| 5-Aminoindazole | 12.32 | [2] |
| 6-Nitroindazole | 18.76 | [2] |
| Celecoxib (Reference Drug) | Not explicitly stated in this reference, but known to be a potent inhibitor | [10] |
These findings demonstrate that even simple modifications to the indazole ring can significantly influence COX-2 inhibitory activity, with 5-aminoindazole showing the most promise among the tested derivatives. This underscores the potential to develop novel anti-inflammatory agents through strategic functionalization of the this compound core.
Experimental Protocols: A Guide to Synthesis and Bioactivity Evaluation
To facilitate research in this area, we provide detailed, self-validating protocols for the synthesis of diversified indazole derivatives and for the evaluation of their anticancer and anti-inflammatory activities.
Synthetic Workflow: From Precursor to Bioactive Derivative
The following workflow outlines a general strategy for the synthesis of a library of 3,5-disubstituted indazole derivatives starting from this compound.
Caption: Synthetic workflow for diversifying this compound.
Step-by-Step Protocol for Suzuki-Miyaura Cross-Coupling (C5-Arylation):
-
To a microwave reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (2.0 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).
-
Add a suitable solvent, such as 1,4-dioxane, and an aqueous solution of a base, for example, 2M Na₂CO₃ (3.0 equiv.).[11]
-
Seal the vial and heat it under microwave irradiation at 120°C for 40 minutes.
-
After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 1-Boc-5-aryl-3-iodo-1H-indazole intermediate.
This protocol can be adapted for the subsequent coupling reaction at the C3-iodo position, potentially using a different palladium catalyst and reaction conditions to achieve selective functionalization.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential drug candidates.[12]
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized indazole derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Anti-inflammatory Activity Assessment: COX-2 Inhibitor Screening Assay
This fluorometric assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Protocol for Fluorometric COX-2 Inhibitor Screening:
-
Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme according to the kit manufacturer's instructions.[10]
-
Compound Preparation: Dissolve the test indazole derivatives in a suitable solvent (e.g., DMSO) and prepare a 10X working solution in COX assay buffer.
-
Assay Plate Setup: In a 96-well white opaque plate, add 10 µL of the diluted test inhibitor. Include wells for an enzyme control (no inhibitor) and an inhibitor control (e.g., Celecoxib).[10]
-
Reaction Mix Addition: Prepare a reaction mix containing the COX assay buffer, COX probe, and COX cofactor. Add 80 µL of this mix to each well.
-
Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to all wells except the background control.
-
Initiation of Reaction: Start the reaction by adding 10 µL of an arachidonic acid solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.
-
Data Analysis: Determine the rate of the reaction from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each test compound relative to the enzyme control and determine the IC50 value.
Mechanistic Insights: Signaling Pathways
Many bioactive indazole derivatives exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. For instance, as kinase inhibitors, they can block the downstream signaling of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, thereby inhibiting angiogenesis and tumor growth.
Caption: Simplified signaling pathway showing the inhibitory action of indazole-based kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of diverse libraries of bioactive indazole derivatives. Its unique di-halogenated structure allows for selective and sequential functionalization, enabling a thorough exploration of structure-activity relationships. By leveraging established synthetic methodologies, such as the Suzuki-Miyaura cross-coupling, in conjunction with robust bioactivity assays like the MTT and COX-2 inhibition assays, researchers can efficiently identify novel and potent drug candidates for a range of therapeutic areas, including oncology and inflammatory diseases. The comparative data and detailed protocols provided in this guide serve as a foundational resource to accelerate these discovery efforts.
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The Structure-Activity Relationship of 1-Boc-5-Bromo-3-iodo-1H-indazole Analogs: A Comparative Guide for Drug Discovery
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of a wide array of therapeutic agents.[1][2][3] Its unique electronic properties and structural resemblance to endogenous purines make it an ideal framework for designing potent and selective inhibitors of various enzymes, particularly protein kinases. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs derived from the versatile building block, 1-Boc-5-Bromo-3-iodo-1H-indazole. By systematically exploring the impact of chemical modifications at the N-1, C-3, and C-5 positions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide the design of novel and efficacious indazole-based therapeutics.
The this compound Scaffold: A Triumvirate of Functionality
The choice of this compound as a starting scaffold is a strategic one, offering three distinct points for chemical diversification, each playing a crucial role in modulating the biological activity of the resulting analogs.
-
N-1 Position: The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves as a protecting group for the indazole nitrogen. Its presence is critical during synthetic manipulations at other positions of the ring, preventing unwanted side reactions.[4] Importantly, the Boc group can be readily removed under acidic conditions, and the resulting free N-H is often crucial for establishing key interactions, such as hydrogen bonding with the hinge region of a kinase active site. The decision to retain or remove the Boc group, or replace it with other substituents, is a key consideration in the design of indazole-based inhibitors.
-
C-3 Position: The Iodo Group: The iodine atom at the C-3 position is a versatile synthetic handle. Its high reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.[5] Substituents at this position can be tailored to occupy specific pockets within a target's active site, thereby influencing potency and selectivity.
-
C-5 Position: The Bromo Group: Similar to the iodo group at C-3, the bromine atom at the C-5 position provides another avenue for diversification through cross-coupling reactions. While generally less reactive than the iodo group, this difference in reactivity can be exploited for sequential functionalization. Substituents at the C-5 position often extend into the solvent-exposed region of a binding pocket and can be modified to improve physicochemical properties such as solubility and metabolic stability.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the SAR of analogs based on modifications at each of the three key positions of the this compound scaffold. The insights are drawn from a synthesis of published data on various indazole derivatives.
Modifications at the N-1 Position: The Gatekeeper of Hinge Binding
The N-1 position of the indazole ring is pivotal for the activity of many kinase inhibitors, as the N-H moiety often acts as a hydrogen bond donor to the backbone of the kinase hinge region.
-
N-H (Boc Deprotection): For many kinase inhibitors, the presence of a free N-H is essential for potent activity. Therefore, the deprotection of the Boc group is a critical final step in the synthesis of such analogs. This N-H interaction mimics the hydrogen bonding of the adenine portion of ATP with the kinase hinge.
-
N-Alkylation/N-Arylation: While a free N-H is often preferred, in some cases, substitution at the N-1 position with small alkyl or aryl groups can be tolerated or even beneficial. These substituents can orient the indazole core differently within the binding pocket or make additional van der Waals contacts, potentially leading to altered selectivity profiles. However, bulky substituents at this position are generally detrimental to activity due to steric hindrance with the hinge region.
Modifications at the C-3 Position: Probing the Core of the Active Site
The C-3 position is a primary site for introducing diversity to directly interact with the internal regions of the ATP-binding pocket.
-
Aryl and Heteroaryl Substituents: The introduction of various aryl and heteroaryl groups via Suzuki coupling is a common strategy. The nature of these substituents significantly impacts activity. For instance, the presence of hydrogen bond donors or acceptors on these rings can lead to specific interactions with amino acid residues in the active site. The size and lipophilicity of the substituent also play a crucial role in determining both potency and off-target effects.
-
Amide Linkages: The introduction of an amide linkage at the C-3 position has been shown to be a successful strategy for developing potent inhibitors of various kinases and other enzymes.[6][7] The amide N-H can act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor, providing additional anchoring points within the active site. The R-groups attached to the amide can be varied to explore different regions of the binding pocket.
Modifications at the C-5 Position: Modulating Physicochemical Properties and Selectivity
Substituents at the C-5 position often project towards the solvent-exposed region of the binding site, making this position ideal for fine-tuning the molecule's overall properties.
-
Improving Solubility and Pharmacokinetics: The introduction of polar groups, such as morpholines, piperazines, or other water-soluble moieties, at the C-5 position can significantly enhance the aqueous solubility and overall pharmacokinetic profile of the compound. This is a critical aspect of drug development, as poor solubility can lead to low bioavailability.
-
Enhancing Selectivity: By introducing substituents that can form specific interactions with residues outside the highly conserved ATP-binding region, it is possible to achieve greater selectivity for a particular kinase. For example, a substituent at C-5 could interact with a unique sub-pocket present in the target kinase but not in closely related kinases.
Comparative Performance of Indazole Analogs: A Data-Driven Perspective
To illustrate the principles of SAR discussed above, the following table summarizes the anti-proliferative activity of several substituted indazole derivatives from the literature. While not all of these compounds are direct analogs of this compound, they provide valuable insights into the effects of substitutions at various positions on the indazole core.
| Compound ID | Key Substitutions | Target Cell Line(s) | IC50 (µM) | Reference |
| 2f | C3: Substituted styryl; C6: Pyridylpiperazine | 4T1 (Breast), HepG2 (Liver), MCF-7 (Breast) | 0.23, 0.86, 0.31 | [8] |
| 6o | C3: Piperazine acetamide; C5: 4-Trifluoromethylphenyl | K562 (Leukemia) | 5.15 | [9] |
| 5k | C3: Mercapto acetamide; C5: 3,5-Difluorophenyl | HepG2 (Liver) | 3.32 | [9] |
| Axitinib | C3: Substituted vinyl; C6: Substituted thiophene | HUVEC (Endothelial) | 0.008 | [3] |
| Pazopanib | C3: Pyrimidine; C5: Sulfonamide | HUVEC (Endothelial) | 0.021 | [3] |
Analysis of Comparative Data:
-
Compound 2f demonstrates that a combination of a hydrophobic styryl group at C-3 and a solubilizing pyridylpiperazine group at a different position (C-6 in this case, but illustrative for C-5 functionalization) can lead to potent anti-proliferative activity across multiple cancer cell lines.[8]
-
The comparison between compounds 6o and 5k highlights the significant impact of the substituent at the C-3 position.[9] While both have substituted phenyl groups at C-5, the different acetamide derivatives at C-3 result in varied potencies and cellular selectivities.
-
The clinically approved drugs Axitinib and Pazopanib showcase the successful application of the indazole scaffold.[3] Their complex substitution patterns at multiple positions underscore the importance of multi-parameter optimization in achieving high potency.
Experimental Protocols
To facilitate the synthesis and evaluation of novel this compound analogs, detailed, step-by-step methodologies for key synthetic transformations and biological assays are provided below.
Synthesis: Suzuki-Miyaura Cross-Coupling at the C-3 Position
This protocol describes a general procedure for the introduction of an aryl group at the C-3 position of the indazole core.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Causality Behind Experimental Choices: The use of a palladium catalyst is essential for facilitating the cross-coupling reaction. The inert atmosphere prevents the degradation of the catalyst. The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of solvent and temperature can significantly impact the reaction rate and yield.
Biological Evaluation: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method to assess the cytotoxic effect of compounds on cancer cells.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Self-Validating System: The inclusion of both positive and negative controls is crucial for validating the results of each assay plate. The positive control ensures that the assay is sensitive to cytotoxic effects, while the negative (vehicle) control provides the baseline for cell viability.
Visualizing the Workflow and Rationale
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and concepts.
Caption: Synthetic workflow for C-3 arylation via Suzuki-Miyaura coupling.
Caption: Step-by-step workflow for the MTT cell proliferation assay.
Caption: Logical relationship of modifications at each position to their impact.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutics, particularly kinase inhibitors. The strategic and differential reactivity of the iodo and bromo groups allows for a systematic and combinatorial approach to library synthesis. A thorough understanding of the structure-activity relationships, as outlined in this guide, is paramount for the rational design of potent, selective, and drug-like candidates. Future efforts in this area should focus on exploring novel and diverse chemical space through the application of modern synthetic methodologies and integrating computational modeling to predict the impact of structural modifications on target binding and ADMET properties.
References
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Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
-
Upmanyu, N. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(4), 1076. [Link]
- Bollikolla, H. B., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34.
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15286-15297. [Link]
-
Hsieh, H.-P., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(10), 2600-2604. [Link]
-
Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2829. [Link]
-
Fukuda, T., et al. (2017). Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2148-2152. [Link]
-
Kumar, A., et al. (2022). Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. Journal of Biomolecular Structure and Dynamics, 40(6), 2537-2551. [Link]
-
Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 857-861. [Link]
-
Wang, T., et al. (2024). Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies. Bioorganic Chemistry, 147, 107391. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2019(i), 99-159. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]
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A Comparative Guide to High-Purity Analysis of 1-Boc-5-Bromo-3-iodo-1H-indazole
For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) intermediate like 1-Boc-5-Bromo-3-iodo-1H-indazole is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiling, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth, objective comparison of the principal analytical methods for assessing the purity of this key building block. We will delve into the causality behind experimental choices, present supporting data, and provide detailed, field-proven protocols to ensure your analysis is both accurate and robust.
The inherent structure of this compound—a bulky, lipophilic protecting group combined with two distinct halogen atoms on an aromatic core—presents unique analytical challenges. The ideal analytical method must not only quantify the main component with high precision but also possess the selectivity to resolve and detect structurally similar process-related impurities and potential degradants.
Orthogonal Analytical Approaches: A Triad of Confidence
To establish a self-validating system of purity assessment, a multi-pronged, orthogonal approach is indispensable.[1] Relying on a single analytical technique can lead to overlooked impurities that may co-elute or be non-responsive to a particular detection method. Here, we compare three powerful and complementary techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Analytical Method | Parameter Measured | Primary Use | Strengths | Limitations |
| HPLC-UV | Retention Time (t₋) & UV Absorbance | Purity Assessment & Quantification | High resolution, exceptional quantitative accuracy, robust, and highly reproducible for routine quality control.[2] | Limited peak identification without a specific reference standard; co-eluting impurities can lead to inaccurate purity assessment. |
| qNMR | Signal Integral vs. Internal Standard | Absolute Purity Determination & Structural Confirmation | A primary analytical method providing absolute quantification without a specific reference standard of the analyte.[3][4] It is non-destructive and offers structural information.[2] | Lower sensitivity compared to HPLC; requires careful selection of a non-interfering internal standard and well-resolved analyte signals. |
| LC-MS | Retention Time (t₋) & Mass-to-Charge Ratio (m/z) | Impurity Identification & Profiling | Unparalleled specificity and sensitivity for identifying unknown impurities by providing molecular weight and fragmentation data.[5] | Quantitative accuracy can be more variable than HPLC-UV without careful validation and calibration for each impurity. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is the cornerstone for purity determination of non-volatile and thermally labile compounds like this compound.[2] Its high resolving power makes it ideal for separating the main compound from closely related impurities.
Causality in HPLC Method Design
The choice of a reversed-phase method is dictated by the non-polar nature of the Boc group and the overall hydrophobicity of the molecule. A C18 column is the standard choice due to its strong hydrophobic retention. However, for halogenated compounds, a Pentafluorophenyl (PFP) phase can offer alternative selectivity due to dipole-dipole and pi-pi interactions, potentially resolving isomers that are difficult to separate on a C18 column.[6] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and quantified within a reasonable runtime. The UV detection wavelength is selected based on the chromophore of the indazole ring system.
Detailed Experimental Protocol: HPLC-UV Purity Assay
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 20.0 95 25.0 95 25.1 50 | 30.0 | 50 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 20 mL volumetric flask.
-
Dissolve in and dilute to volume with Acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).
Caption: Workflow for HPLC purity analysis.
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
qNMR stands out as a primary ratio method capable of determining purity without the need for a specific reference standard of the analyte.[3][4] This is particularly valuable for novel intermediates where a fully characterized standard may not be available. The fundamental principle lies in the direct proportionality between the integral of an NMR signal and the number of protons it represents.[7]
Causality in qNMR Experimental Design
The success of a qNMR experiment hinges on several critical factors. An internal standard must be chosen that is stable, non-reactive with the sample, has a simple spectrum with at least one signal well-resolved from the analyte signals, and is accurately weighable. Maleic anhydride is a suitable choice here. A deuterated solvent that fully dissolves both the sample and the internal standard is required; DMSO-d6 is a good candidate for the target molecule. To ensure accurate quantification, a long relaxation delay (D1) is crucial to allow for complete relaxation of all relevant protons between scans.
Detailed Experimental Protocol: qNMR Purity Assay
Instrumentation:
-
NMR Spectrometer (400 MHz or higher) equipped with a probe capable of automated shimming and pulse calibration.
Experimental Parameters:
-
Solvent: DMSO-d6
-
Internal Standard: Maleic Anhydride (high purity, accurately weighed)
-
Pulse Program: Standard 1D proton experiment
-
Relaxation Delay (D1): 30 seconds (or 5 times the longest T1 of the signals of interest)
-
Number of Scans: 16-32 (for good signal-to-noise)
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of Maleic Anhydride into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Transfer the solution to a clean NMR tube.
Data Processing and Calculation:
-
Acquire the 1H NMR spectrum.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte (e.g., the singlet for the 9 protons of the Boc group) and a well-resolved signal of the internal standard (the singlet for the 2 olefinic protons of maleic anhydride).
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Pstd = Purity of the internal standard
-
Caption: Logical relationship of variables in qNMR purity calculation.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Impurity Identification
When HPLC-UV reveals impurity peaks, LC-MS is the definitive tool for their identification.[5] By coupling the separation power of HPLC with the detection specificity of mass spectrometry, we can obtain the molecular weight of impurities, which is the first and most critical piece of information in structure elucidation.
Causality in LC-MS Method Design
The LC method is often directly transferred from the HPLC-UV purity method. However, the mobile phase must be compatible with the MS ion source. Volatile buffers like formic acid or ammonium formate are used instead of non-volatile buffers like phosphate. Electrospray Ionization (ESI) is the preferred ionization technique for a molecule of this nature, typically operating in positive ion mode to generate the [M+H]+ or [M+Na]+ adducts. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is highly advantageous as it provides accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.[8]
Potential Process-Related Impurities for this compound
Based on common synthetic routes for indazoles, potential impurities that LC-MS would be tasked to identify include:
-
Starting Material: 5-Bromo-3-iodo-1H-indazole (lacking the Boc group).
-
Isomeric Impurity: 2-Boc-5-bromo-3-iodo-2H-indazole (protection at the N-2 position).
-
Dehalogenated Impurities: 1-Boc-5-bromo-1H-indazole or 1-Boc-3-iodo-1H-indazole.
-
Debrominated-Deiodinated Impurity: 1-Boc-1H-indazole.
Detailed Experimental Protocol: LC-MS Impurity Profiling
Instrumentation:
-
LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions:
-
Identical to the HPLC-UV method described above, ensuring MS-compatible mobile phases are used.
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Range: m/z 100-1000
Data Analysis:
-
Extract ion chromatograms for the expected masses of potential impurities.
-
For any unknown peaks, determine the accurate mass from the mass spectrum.
-
Use software to predict possible elemental compositions.
-
If available, perform tandem MS (MS/MS) to obtain fragmentation patterns, which provide further structural clues.
Conclusion and Recommendation
A robust and reliable assessment of this compound purity is best achieved through an orthogonal combination of analytical methods.
-
For routine quality control and batch release , a validated HPLC-UV method is the gold standard, offering excellent precision, accuracy, and throughput.
-
For primary characterization and reference standard qualification , qNMR is the method of choice, providing an absolute purity value without the need for a specific certified reference material.
-
For impurity identification and forced degradation studies , LC-MS is indispensable, offering the specificity required to elucidate the structures of unknown process-related impurities and degradants.
By integrating these three techniques, researchers and drug developers can build a comprehensive purity profile, ensuring the quality and consistency of this critical intermediate and confidently advancing their development programs. This multi-faceted approach embodies the principles of a self-validating system, providing the highest level of scientific integrity and trustworthiness in the analytical data.
References
-
Journal of Medicinal Chemistry (2014). Purity by Absolute qNMR Instructions. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at: [Link]
-
Chakole, R. D., et al. (2021). A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical and Phytopharmacological Research, 21(4), 66-82. Available at: [Link]
-
Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 822-828. Available at: [Link]
-
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Available at: [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2019(1), 99-159. Available at: [Link]
-
Thomas, S., et al. (2013). Identification, synthesis and characterization of an unknown process related impurity in eslicarbazepine acetate active pharmaceutical ingredient by LC/ESI–IT/MS, 1H, 13C and 1H–1H COSY NMR. Journal of Pharmaceutical and Biomedical Analysis, 83, 122-128. Available at: [Link]
-
Dong, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 946-955. Available at: [Link]
-
Sahu, A., et al. (2014). MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion. Journal of Pharmaceutical and Biomedical Analysis, 88, 349-363. Available at: [Link]
-
Altabrisa Group (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Available at: [Link]
-
Liu, Z., et al. (2007). A very direct and efficient synthesis of indazoles by [3+2] cycloaddition of arynes with diazo compounds. Journal of Organic Chemistry, 72(10), 3907-3910. Available at: [Link]
-
G. S. K. K. A. (2020). synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. Available at: [Link]
- Google Patents. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
-
Korfmacher, W. A., et al. (1998). Active Drug Substance Impurity Profiling Part II. LC/MS/MS Fingerprinting. Journal of Pharmaceutical and Biomedical Analysis, 18(3), 361-372. Available at: [Link]
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A Researcher's Guide to the X-ray Crystallography of 1-Boc-5-Bromo-3-iodo-1H-indazole: A Comparative Analysis
For researchers and professionals in drug development, the indazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous therapeutic agents.[1][2] The strategic placement of functional groups, particularly halogens, is a critical tactic for modulating a molecule's physicochemical properties and its interactions with biological targets. This guide provides an in-depth technical comparison of the crystallographic characteristics of 1-Boc-5-bromo-3-iodo-1H-indazole, a versatile building block.
Our focus extends beyond mere structural determination to a comparative analysis of the distinct roles the bromine and iodine substituents play in directing solid-state architecture. Understanding these interactions is paramount for rational crystal engineering and for predicting the behavior of these derivatives in more complex systems. We will delve into the causality behind experimental choices, from synthesis to data refinement, providing a framework for researchers embarking on similar structural studies.
Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal
The journey to a crystal structure begins with the synthesis of high-purity material. The target compound, this compound, is not commonly available and requires a multi-step synthesis. The proposed pathway involves the initial iodination of a commercially available bromo-indazole, followed by N-H protection with a tert-butoxycarbonyl (Boc) group.
Rationale for Synthetic Pathway
The chosen pathway prioritizes selectivity and yield. Direct halogenation of the indazole core can be complex; therefore, starting with 6-bromo-1H-indazole and selectively iodinating the C3 position provides a controlled route to the di-halogenated intermediate.[2][3] The subsequent Boc protection is a standard and high-yielding reaction that enhances solubility in organic solvents, which is often beneficial for crystallization, and prevents the acidic N-H proton from interfering with subsequent reactions or forming undesired hydrogen bonding networks that can complicate crystallization.[4]
Experimental Protocol: Synthesis
Step 1: Synthesis of 6-Bromo-3-iodo-1H-indazole [2][3]
-
To a solution of 6-bromo-1H-indazole (1.0 equiv.) in DMF, add potassium hydroxide (KOH) (2.0 equiv.).
-
Stir the mixture at room temperature until the indazole is fully deprotonated.
-
Slowly add a solution of iodine (I₂) (1.5 equiv.) in DMF dropwise.
-
Continue stirring at room temperature for 3-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench excess iodine and precipitate the product.
-
Filter the resulting white solid, wash with water, and dry under vacuum to yield 6-bromo-3-iodo-1H-indazole.
Step 2: Synthesis of this compound [4]
-
Dissolve the 6-bromo-3-iodo-1H-indazole (1.0 equiv.) from Step 1 in dichloromethane (DCM).
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.) as a catalyst.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) portion-wise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford the title compound.
Caption: Synthetic workflow for the target compound.
Protocol: Growing Diffraction-Quality Crystals
The quality of the X-ray diffraction data is entirely dependent on the quality of the single crystal.
-
Solvent Screening: Dissolve small amounts of the purified product in various solvents (e.g., acetone, ethyl acetate, methanol, acetonitrile, DCM) to find one in which it is sparingly soluble.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation over several days at room temperature.
-
Vapor Diffusion (Recommended):
-
Dissolve the compound in a small amount of a "good" solvent (e.g., DCM or ethyl acetate).
-
Place this vial inside a larger, sealed jar containing a "poor" solvent (e.g., hexane or heptane) in which the compound is insoluble.
-
The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and promoting the growth of well-ordered crystals.
-
The Role of Halogens in Crystal Packing: A Comparative Perspective
The presence of both bromine and iodine on the indazole core provides a unique opportunity to study competitive and cooperative noncovalent interactions, primarily halogen bonding.[5] A halogen bond (XB) is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile (a Lewis base).[5]
The σ-hole: Iodine vs. Bromine
The strength and size of the σ-hole are dependent on the polarizability of the halogen atom, following the trend I > Br > Cl > F.[6]
-
Iodine: As the largest and most polarizable of the two halogens present, the iodine atom at the C3 position will possess the most positive and significant σ-hole.[6] This makes it a potent halogen bond donor.
-
Bromine: The bromine atom at the C5 position has a smaller, less positive σ-hole compared to iodine.[6] While still capable of forming halogen bonds, it is a weaker XB donor.
This difference is the core of our comparative analysis. We can anticipate that the iodine atom will dominate the key halogen bonding interactions that define the crystal's supramolecular architecture. Potential halogen bond acceptors in the structure include the carbonyl oxygen of the Boc group, the N2 nitrogen of the indazole ring of a neighboring molecule, or even the negative equatorial belt of another halogen atom.[5][6]
Caption: Standard workflow for small-molecule X-ray crystallography.
Anticipated Data and Comparative Analysis
While no published structure exists for the exact title compound, we can compile data from related halogenated heterocycles to provide a baseline for comparison and validation. The key points of comparison will be the carbon-halogen bond lengths and the parameters of any observed halogen bonds.
Table 1: Comparative Crystallographic Data of Halogenated Heterocycles
| Parameter | 4-Iodo-1H-pyrazole [7] | 4-Bromo-1H-pyrazole [7] | Expected for Target Compound |
| Covalent Bond Length | |||
| C–X (Å) | C–I: 2.049 | C–Br: 1.884 | C–I: ~2.05 - 2.08 ÅC–Br: ~1.88 - 1.91 Å |
| Halogen Bonding | |||
| Interaction Type | N–H···N (primary)C–I···π (secondary) | N–H···N | C–I···N or C–I···O (primary)C–Br···N or C–Br···O (secondary) |
| X···Acceptor Distance (Å) | I···C(π): 3.53 | N/A | I···A: < 3.5 Å (~85% of vdW radii sum)Br···A: < 3.2 Å (~90% of vdW radii sum) |
| C–X···Acceptor Angle (°) | ~165-175° | N/A | ~160-180° (highly linear) |
Data for pyrazoles are used as representative examples of halogenated N-heterocycles to illustrate trends. The van der Waals (vdW) radii for I and Br are approximately 1.98 Å and 1.85 Å, respectively.
The analysis of the final crystal structure should focus on:
-
Identifying the primary intermolecular contacts: Does the iodine atom form a strong, linear halogen bond with the indazole N2 or the Boc-carbonyl oxygen?
-
Assessing the role of bromine: Does the bromine atom engage in weaker halogen bonds, or are its interactions primarily van der Waals contacts?
-
Comparing C-I and C-Br bond lengths to established values for aromatic systems.
-
Analyzing π-π stacking: Do the indazole rings stack, and how do the bulky halogen and Boc groups influence this arrangement?
Conclusion
The crystallographic analysis of this compound offers more than a simple molecular structure; it provides a case study in competitive halogen bonding. The significant difference in the σ-hole properties of iodine and bromine suggests a hierarchical arrangement of intermolecular interactions that will govern the solid-state packing. Researchers should anticipate that the more potent halogen bond donor, iodine, will dictate the primary supramolecular synthons, while bromine may play a secondary, yet important, role. This guide provides the synthetic strategy, crystallization approach, and a detailed X-ray diffraction protocol to successfully elucidate this structure, enabling a deeper understanding of halogen interactions in complex, drug-like molecules.
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M. R. Haneline et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Indazoles: A Comparative Analysis of Key Methodologies
Introduction: The Privileged Indazole Scaffold in Modern Chemistry
The indazole core, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a multitude of therapeutic agents, demonstrating a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[3] The remarkable versatility of the indazole scaffold has driven the development of numerous synthetic strategies, each with its own set of advantages and limitations. This guide provides an in-depth, objective comparison of prominent synthetic routes to substituted indazoles, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal methodology for their specific applications.
At a Glance: Comparative Overview of Key Synthetic Routes
The choice of a synthetic pathway to a desired substituted indazole is a critical decision, influenced by factors such as desired regioselectivity (1H- vs. 2H-indazoles), substrate scope, reaction conditions, and overall efficiency. The following table provides a high-level comparison of the key methodologies discussed in this guide.
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Davis-Beirut Reaction | Good (60-90%)[3] | Tolerates a range of alkyl and some aryl amines.[3] | Metal-free, utilizes inexpensive starting materials, versatile for 2H-indazoles and indazolones.[3][4] | Can be low-yielding with certain substrates; may require careful optimization of reaction conditions.[3] |
| Cadogan-Sundberg Reductive Cyclization | Moderate to Excellent[5] | Broad for o-nitrobenzaldehydes and various amines.[5] | One-pot procedure, mild conditions compared to classical methods, good for 2H-indazoles.[5] | Requires trivalent phosphorus reagents; potential for side reactions.[6] |
| Transition-Metal-Catalyzed C-H Activation/Annulation | Moderate to High (50-95%)[3] | Broad scope for both coupling partners, good functional group tolerance.[3][7] | High atom economy, direct functionalization of C-H bonds, access to complex derivatives.[3] | Requires expensive metal catalysts, potential for catalyst poisoning by certain functional groups.[8] |
| [3+2] Dipolar Cycloaddition | Good to Excellent (>80%)[3] | Broad tolerance for various functional groups on both precursors.[9] | High yields, excellent regioselectivity for 2H-indazoles, mild reaction conditions.[3][9] | Requires the synthesis of sydnone or diazo precursors.[3][9] |
| Silver(I)-Mediated Intramolecular C-H Amination | Good[1] | Efficient for a variety of 3-substituted 1H-indazoles.[1][10] | Access to 3-substituted 1H-indazoles that are difficult to synthesize otherwise.[1][10] | Requires a silver(I) oxidant and a copper(II) co-oxidant.[1][10] |
In-Depth Analysis of Synthetic Methodologies
The Davis-Beirut Reaction: A Metal-Free Approach to 2H-Indazoles
The Davis-Beirut reaction is a powerful, metal-free method for the synthesis of 2H-indazoles and indazolones.[4][11] This reaction proceeds through an N-N bond-forming heterocyclization and is particularly appealing due to its use of inexpensive starting materials.[4]
The reaction is typically carried out by treating an o-nitrobenzylamine with a base in an alcoholic solvent.[4] The proposed mechanism involves the in situ formation of a nitroso imine intermediate, which then undergoes cyclization.[12] The choice of base and solvent, as well as the water content, can significantly impact the reaction yield.[12] The reaction can be catalyzed by both acid and base.[11]
The following protocol is adapted from a study on the Davis-Beirut reaction for the synthesis of novel 3-amino-2H-indazoles.[11]
-
Preparation of the o-nitrobenzylamine precursor: Treat the appropriate o-nitrobenzaldehyde with the desired amine, followed by reduction of the resulting imine with a reducing agent like sodium borohydride (NaBH₄).[11]
-
Davis-Beirut Cyclization: The purified o-nitrobenzylamine is then reacted with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an anhydrous solvent like tetrahydrofuran (THF) at room temperature.[11]
-
Workup and Purification: The reaction mixture is then subjected to an appropriate workup procedure, and the crude product is purified by flash column chromatography on silica gel to yield the desired 2-amino-2H-indazole.[11]
Cadogan-Sundberg Reductive Cyclization: A Versatile One-Pot Synthesis
The Cadogan-Sundberg synthesis is a reductive cyclization method that can be adapted for the efficient, one-pot synthesis of 2H-indazoles from readily available o-nitrobenzaldehydes and amines.[5][13] This method is advantageous due to its operational simplicity and milder reaction conditions compared to classical methods.[5]
The reaction involves the condensation of an o-nitrobenzaldehyde with an amine to form an o-imino-nitrobenzene intermediate. This intermediate then undergoes a reductive cyclization promoted by a trivalent phosphorus reagent, such as tri-n-butylphosphine.[5] The mechanism is thought to proceed through the deoxygenation of the nitro group to a nitroso intermediate, followed by intramolecular cyclization.[6] An alternative pathway involving a nitrene intermediate has also been proposed.[6][14]
The following is a general procedure for the mild, one-pot synthesis of 2H-indazoles.[5]
-
Condensation: In a suitable reaction vessel, the o-nitrobenzaldehyde and the amine are combined in a solvent such as isopropanol.
-
Reductive Cyclization: Tri-n-butylphosphine is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to 80 °C and stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Purification: After cooling, the reaction mixture is worked up and the product is purified by column chromatography.
Transition-Metal-Catalyzed C-H Activation/Annulation: A Modern Approach to Complexity
Transition-metal-catalyzed C-H activation/annulation has emerged as a powerful and atom-economical strategy for the synthesis of a diverse range of substituted indazoles.[3][7] Rhodium and cobalt catalysts are commonly employed in these transformations.[8][15]
These reactions typically involve the directed C-H activation of an aromatic substrate, followed by annulation with a coupling partner. For instance, rhodium(III)-catalyzed C-H activation of azobenzenes and subsequent annulation with aldehydes provides a direct route to N-aryl-2H-indazoles.[8] The azo group acts as a directing group, facilitating the regioselective C-H activation.[8] A plausible mechanism involves the formation of a rhodacycle intermediate, which then reacts with the aldehyde, followed by cyclization and aromatization.[16]
The following general procedure is for the rhodium(III)-catalyzed synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes.[7]
-
Reaction Setup: To an oven-dried reaction vessel are added the azobenzene, the rhodium catalyst (e.g., [Cp*RhCl₂]₂), a silver salt co-catalyst (e.g., AgSbF₆), and a suitable solvent (e.g., dioxane).
-
Addition of Aldehyde: The aldehyde is then added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 24 hours).
-
Workup and Purification: Upon completion, the reaction is cooled, filtered, and concentrated. The crude product is then purified by flash column chromatography.
[3+2] Dipolar Cycloaddition: A Highly Efficient and Regioselective Route
The [3+2] dipolar cycloaddition reaction is a highly efficient and regioselective method for the synthesis of 2H-indazoles.[3][9] This approach typically involves the reaction of an aryne with a 1,3-dipole, such as a sydnone or a diazo compound.[9][17]
This reaction proceeds under mild conditions and often gives excellent yields of the desired 2H-indazole isomer without contamination from the 1H-isomer.[9] The reaction of a sydnone with an aryne is believed to proceed through an initial [3+2] cycloaddition to form a bicyclic adduct, which then undergoes a retro-[4+2] cycloaddition with the extrusion of carbon dioxide to afford the 2H-indazole.[18]
The following is a representative procedure for the synthesis of 2H-indazoles via the [3+2] cycloaddition of sydnones and arynes.[9]
-
Aryne Generation: The aryne is typically generated in situ from a suitable precursor, such as an o-(trimethylsilyl)aryl triflate, by treatment with a fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).
-
Cycloaddition: The sydnone is added to the reaction mixture containing the in situ generated aryne.
-
Reaction Conditions: The reaction is typically carried out at room temperature in a suitable solvent like acetonitrile.
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography.
Silver(I)-Mediated Intramolecular C-H Amination: Accessing 3-Substituted 1H-Indazoles
This modern synthetic route provides an efficient pathway to a variety of 3-substituted 1H-indazoles, which can be challenging to synthesize using other methods.[1][10] The reaction proceeds via a silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones.[1][10]
The reaction is characterized by its operational simplicity and tolerance of various functional groups.[1] Preliminary mechanistic studies suggest that the reaction proceeds via a single electron transfer (SET) mediated by the Ag(I) oxidant.[1][10] A copper(II) salt is often used as a co-oxidant.[1][10]
The following general procedure is for the silver(I)-mediated intramolecular oxidative C-H amination.[1][10]
-
Reaction Setup: To a reaction vial are added the arylhydrazone, silver(I) triflimide (AgNTf₂), copper(II) acetate (Cu(OAc)₂), and a solvent such as 1,2-dichloroethane.
-
Reaction Conditions: The reaction mixture is stirred in a preheated oil bath at 80 °C for 24 hours.
-
Workup and Purification: After cooling, the solvent is removed in vacuo, and the residue is purified by chromatography on silica gel to afford the desired 3-substituted 1H-indazole.
Conclusion: A Strategic Approach to Indazole Synthesis
The synthesis of substituted indazoles is a dynamic field with a rich history and a vibrant present. The choice of synthetic route is a strategic decision that should be guided by the specific target molecule, the desired regiochemistry, and the available resources. Classical methods like the Davis-Beirut reaction and the Cadogan-Sundberg cyclization remain valuable for their simplicity and use of inexpensive starting materials. Modern transition-metal-catalyzed C-H activation and [3+2] cycloaddition strategies offer unparalleled efficiency, scope, and access to complex molecular architectures. As our understanding of these reaction mechanisms continues to evolve, so too will our ability to design and execute even more elegant and efficient syntheses of this privileged heterocyclic scaffold, further empowering drug discovery and materials science innovation.
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A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Benchchem. [6]
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Rhodium(III)-Catalyzed Indazole Synthesis by C−H Bond Functionalization and Cyclative Capture. Zhao Group. [25]
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A direct synthesis method towards spirocyclic indazole derivatives via Rh(iii)-catalyzed C–H activation and spiroannulation. Organic Chemistry Frontiers (RSC Publishing). [31]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 1-Boc-5-Bromo-3-iodo-1H-indazole
For the modern researcher navigating the complex landscape of pharmaceutical development, the synthesis of novel compounds is only half the journey. The responsible management of chemical waste, particularly for highly functionalized and potentially hazardous molecules like 1-Boc-5-bromo-3-iodo-1H-indazole, is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in scientific principles and regulatory best practices. Our aim is to empower researchers with the knowledge to not only advance their scientific endeavors but also to maintain the highest standards of safety and compliance.
Hazard Assessment and Chemical Profile of this compound
Before any handling or disposal procedures are initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 459133-68-7) is a heavily substituted indazole derivative, a class of compounds often explored for their pharmacological potential.[1] The presence of both bromine and iodine atoms, coupled with the nitrogenous heterocyclic core, suggests a profile of significant toxicological concern.
The Safety Data Sheet (SDS) for this compound classifies it as highly toxic if swallowed, in contact with skin, or if inhaled.[2] This necessitates stringent handling protocols to prevent any direct exposure.
| Property | Value | Source |
| CAS Number | 459133-68-7 | [2][3] |
| Molecular Formula | C12H12BrIN2O2 | [2][3] |
| Molecular Weight | 423.04 g/mol | [3] |
| Hazard Statements | H301, H311, H331 (Toxic if swallowed, in contact with skin, if inhaled) | [2] |
| Signal Word | Danger | [2] |
| Pictograms | GHS06 (Toxic) | [2] |
The tert-butyloxycarbonyl (Boc) protecting group, while crucial for synthetic strategies, also has implications for disposal. It is known to be labile under acidic conditions and can also be removed thermally.[4][5] This reactivity must be considered when choosing disposal pathways and assessing potential incompatibilities in waste streams.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the high toxicity of this compound, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound, from weighing and transfer to the preparation of waste containers.
| Task | Required PPE | Rationale |
| Weighing and Transfer (Solid) | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles and face shield- Lab coat- Respiratory protection (N95 or higher) | Prevents skin and eye contact with the solid compound and inhalation of fine particulates. |
| Handling Solutions | - Nitrile gloves- Chemical splash goggles- Lab coat | Protects against accidental splashes of solutions containing the compound. |
| Waste Consolidation and Labeling | - Nitrile gloves- Chemical splash goggles- Lab coat | Ensures protection during the handling of potentially contaminated containers and waste. |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is high-temperature incineration by a licensed hazardous waste disposal facility. This method is the most effective for the complete destruction of halogenated organic compounds.[6]
Waste Segregation: A Critical First Step
Proper segregation of waste is fundamental to safe and compliant disposal. This compound and materials contaminated with it must be treated as halogenated organic waste .
Caption: Waste segregation workflow for this compound.
Preparing the Waste Container
-
Select the Appropriate Container: Use a clearly labeled, leak-proof container designated for halogenated organic waste. The container must be compatible with the solvents used to dissolve the compound.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any solvents present.
-
Accumulation: Keep the waste container closed at all times except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.
Disposal of Pure Compound and Contaminated Materials
-
Pure Compound: Unused or expired this compound should be transferred directly into the designated halogenated organic waste container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats) that has come into contact with the compound should be placed in a sealed bag and then into the solid hazardous waste container for halogenated materials.
-
Contaminated Solvents: Solvents used to dissolve or rinse glassware containing the compound must be collected in the designated halogenated organic liquid waste container.
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., acetone, ethyl acetate). The rinsate must be collected as halogenated organic waste. After rinsing, the container should be disposed of as hazardous waste.
Spill Management: Preparedness and Response
In the event of a spill, a swift and informed response is crucial to mitigate exposure and environmental contamination.
Spill Kit Contents
Every laboratory working with this compound should have a readily accessible spill kit containing:
-
Absorbent materials (e.g., vermiculite, commercial spill pillows)
-
Personal protective equipment (as outlined in Section 2)
-
Waste bags and containers for cleanup debris
-
Tongs or forceps for handling contaminated materials
Spill Cleanup Procedure
Caption: Decision-making workflow for spill cleanup.
For a small, manageable spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE: Put on the appropriate personal protective equipment, including respiratory protection.
-
Contain and Absorb: Cover the spill with an inert absorbent material, working from the outside in to prevent spreading.
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris using tongs or forceps and place it in a labeled hazardous waste bag or container.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and environmental health and safety (EHS) department.
For large or uncontained spills, evacuate the area immediately and contact your institution's emergency response team and EHS.
The Science Behind the Disposal Protocol: Understanding the Risks
The stringent disposal protocols for this compound are dictated by its chemical structure and the potential for the formation of hazardous byproducts during improper disposal or treatment.
Incineration and Potential Byproducts
High-temperature incineration in the presence of excess oxygen is designed to break down the molecule into simpler, less harmful components such as carbon dioxide, water, and nitrogen gas. However, incomplete combustion of halogenated organic compounds can lead to the formation of highly toxic and persistent environmental pollutants.[7]
-
Dioxins and Furans: The presence of aromatic rings and halogens (both bromine and iodine) creates a potential for the formation of polybrominated/polyiodinated dibenzodioxins (PBDDs/PIDDs) and dibenzofurans (PBDFs/PIDFs). These compounds are known for their extreme toxicity and persistence in the environment.[7][8][9]
-
Hydrogen Halides: The combustion process will generate hydrogen bromide (HBr) and hydrogen iodide (HI), which are corrosive and toxic gases. Licensed incineration facilities are equipped with scrubbers to neutralize these acidic gases before they are released into the atmosphere.
Chemical Incompatibility
Mixing this compound with incompatible waste streams can lead to hazardous reactions.
-
Strong Acids: Contact with strong acids can lead to the cleavage of the Boc protecting group, generating isobutylene and carbon dioxide. This reaction can cause pressure buildup in a closed container.
-
Strong Bases: While the Boc group is generally stable to many bases, strong bases can potentially lead to its cleavage or other unforeseen reactions with the halo-indazole core.[10][11]
-
Oxidizing and Reducing Agents: As with many complex organic molecules, mixing with strong oxidizing or reducing agents should be avoided as it can lead to exothermic and potentially explosive reactions.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is not merely a regulatory hurdle but a fundamental aspect of professional scientific conduct. By understanding the inherent hazards of this compound, adhering to stringent handling and disposal protocols, and being prepared for potential emergencies, researchers can ensure a safe laboratory environment and minimize their environmental impact. This commitment to safety and sustainability is integral to the advancement of science and the development of new therapies that benefit society.
References
- Sigma-Aldrich.
- U.S. Environmental Protection Agency.
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- El Kazzouli, S., et al. (2006).
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- McKay, G. (2002).
- ResearchGate. (2023).
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- Fisher Scientific. Amine Protection / Deprotection.
- Benchchem. A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- ResearchGate. (2023). An Unusual N Boc Deprotection of Benzamides under Basic Conditions.
- Fraile, A., et al. (2011). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. Tetrahedron.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Cornell EHS.
- University Operations.
- PubMed.
- IEA Bioenergy Task 36.
- SciELO.
- PubMed.
- Benchchem. Application Note and Protocol: Scale-up Synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole.
- Braun Research Group.
- Queen Mary University of London. Spill procedure: Clean-up guidance.
- PubMed.
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Navigating the Synthesis Landscape: A Senior Scientist's Guide to Safely Handling 1-Boc-5-Bromo-3-iodo-1H-indazole
For the discerning researcher in the fast-paced world of drug development, the synthesis of novel molecular entities is both an art and a science. The compound 1-Boc-5-Bromo-3-iodo-1H-indazole represents a key building block, a scaffold ripe with potential for the creation of innovative therapeutics. However, its multi-halogenated and protected nature demands a meticulous and informed approach to handling. This guide moves beyond a simple checklist, offering a deep dive into the causality behind the essential safety protocols, ensuring not only personal safety but also the integrity of your research.
Understanding the Hazard Profile: More Than the Sum of its Parts
-
Halogenated Heterocycles: Bromo and iodo-substituted aromatic compounds are known to be potential irritants to the skin, eyes, and respiratory tract.[1][2][3] Chronic exposure to some halogenated organic compounds can lead to more severe health effects. Therefore, minimizing direct contact and inhalation is paramount.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is generally stable but can be labile under certain conditions.[4][5] Acidic conditions will readily cleave the Boc group, generating isobutylene and carbon dioxide.[6] Thermal decomposition can also lead to the release of these byproducts.[7] While not acutely toxic in small amounts, the generation of gas in a closed system can pose a pressure hazard, and the release of flammable isobutylene should be managed.
This understanding forms the bedrock of our personal protective equipment (PPE) and handling recommendations. We are not just protecting against the parent compound, but also its potential degradation products.
Core Personal Protective Equipment (PPE) Recommendations
The following table outlines the minimum required PPE for handling this compound in a laboratory setting. The rationale behind each piece of equipment is crucial for fostering a culture of safety and informed decision-making.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use. Double-gloving is advised when handling larger quantities or for prolonged periods. |
| Eyes | Safety glasses with side shields or goggles | Essential to protect against accidental splashes of the compound, especially when in solution.[8] |
| Face | Face shield | To be worn in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing, such as during transfers of solutions or when working with larger quantities.[9] |
| Body | Laboratory coat | A standard, flame-resistant lab coat is necessary to protect the skin from potential contact.[8] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if there is a potential for aerosolization. The specific cartridge type should be chosen based on a comprehensive risk assessment, but an organic vapor cartridge is a typical starting point. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is non-negotiable. The following steps provide a framework for the safe handling of this compound from receipt to use.
-
Preparation and Engineering Controls:
-
All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2]
-
Before beginning work, confirm that all necessary PPE is available, in good condition, and fits correctly.
-
-
Handling the Compound:
-
Wear all PPE as specified in the table above.
-
When weighing and transferring the solid material, do so carefully to avoid generating dust. Use appropriate tools like spatulas.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
For a small spill of the solid, and if you are trained to do so, wear appropriate PPE (including respiratory protection) and gently sweep the material into a labeled waste container. Avoid creating dust.
-
For a liquid spill, contain the spill with an inert absorbent material and place it in a sealed container for disposal.
-
For large spills, evacuate the laboratory and follow your institution's emergency procedures.
-
Visualizing Your PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: A flowchart to guide the selection of appropriate PPE.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.[10][11]
-
Waste Segregation:
-
All solid waste contaminated with the compound (e.g., weighing paper, gloves, absorbent materials) should be placed in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."
-
All liquid waste containing the compound should be collected in a dedicated, sealed, and properly labeled "Halogenated Organic Liquid Waste" container.[6] Do not mix with non-halogenated waste.[10]
-
-
Container Labeling:
-
Waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[10] Do not use abbreviations.
-
Keep a log of the contents of the waste container.
-
-
Disposal Procedure:
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
-
Never dispose of this compound or its solutions down the drain.[11]
-
By adhering to these detailed safety and handling protocols, researchers can confidently and safely unlock the synthetic potential of this compound, paving the way for the next generation of scientific breakthroughs.
References
- [No Title Provided]
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025, March 4).
- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives - Benchchem. (n.d.).
- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole - Benchchem. (n.d.).
- Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2023, August 25).
- Fisher Scientific - SAFETY DATA SHEET. (2023, September 5).
- 3-Amino-5-bromo-1H-indazole - CymitQuimica. (2023, July 4).
- 5-Bromo-3-methyl-1H-indazole - CymitQuimica. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- 3-Amino-5-bromo-1H-indazole - CymitQuimica. (2023, July 4).
- Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2).
- Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines - Taylor & Francis Online. (n.d.).
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - NIH. (n.d.).
- Application Note and Protocol: Scale-up Synthesis of 1-Boc-5-bromo-4-methyl-1H-indazole - Benchchem. (n.d.).
- Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
